molecular formula C8H12O4 B3048084 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione CAS No. 15568-97-5

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Cat. No.: B3048084
CAS No.: 15568-97-5
M. Wt: 172.18 g/mol
InChI Key: YIAOLYVBBMEBIJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAOLYVBBMEBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(OC1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327567
Record name NSC666539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15568-97-5
Record name NSC666539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Applications of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (commonly known as 5,5-dimethyl Meldrum's acid) is a highly versatile, sterically hindered cyclic diester. Unlike the parent Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), the 5,5-dimethyl analogue lacks acidic protons at the C5 position[1]. This critical structural modification prevents unwanted enolization and thermal decomposition into ketenes, making it an ideal electrophilic scaffold. It is extensively utilized in the pharmaceutical industry for the synthesis of malonic half-esters, complex active pharmaceutical ingredients (APIs), and [2].

Mechanistic Rationale & Synthetic Strategies

The C5 protons of standard Meldrum's acid are exceptionally acidic (pKa ~ 4.9) due to the rigid, cyclic conformation that aligns the sigma bonds for optimal orbital overlap with the adjacent carbonyl pi systems. Exhaustive methylation at the C5 position neutralizes this acidity[1]. When exposed to nucleophiles (such as primary amines or alcohols), the 2,2,5,5-tetramethyl derivative undergoes rapid ring-opening to yield mono-amides or mono-esters of dimethylmalonic acid, accompanied by the expulsion of acetone[3]. This instantaneous hydrolysis/alcoholysis is kinetically favored and avoids the formation of complex mixtures often seen with less substituted malonates[4].

We will explore the two primary synthetic pathways: the industry-standard direct dimethylation of Meldrum's acid, and the acid-catalyzed condensation of dimethylmalonic acid.

Workflow MA Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) RouteA Route A: Dimethylation Reagents: MeI, K2CO3, ACN Temp: 75°C MA->RouteA DMA Dimethylmalonic Acid RouteB Route B: Condensation Reagents: Isopropenyl Acetate, H2SO4 Temp: 50-96°C DMA->RouteB Target 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Target Scaffold) RouteA->Target RouteB->Target

Synthetic workflows for 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione via methylation or condensation.

Experimental Protocols: Self-Validating Systems

Route A: Direct Dimethylation (The Industry Standard)

The most robust and scalable method involves the direct electrophilic methylation of Meldrum's acid[5].

Causality in Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is a mild, insoluble base that efficiently deprotonates the C5 position without causing premature ring-opening, which stronger bases like NaOH would induce[3].

  • Electrophile (Methyl Iodide, MeI): MeI is highly reactive in S_N2 pathways. An excess (typically 3 equivalents) is required to drive the reaction to complete dimethylation, overcoming the steric hindrance introduced after the first methyl group is added[5].

  • Solvent (Acetonitrile, ACN): A polar aprotic solvent is critical. ACN solvates the potassium cation, leaving a highly nucleophilic enolate that rapidly attacks the methyl iodide[2].

Step-by-Step Methodology:

  • Preparation: In a dry, 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (20.0 g, 138.8 mmol) in anhydrous acetonitrile (200 mL)[2].

  • Base Addition: Add anhydrous K₂CO₃ (96.0 g, 694.0 mmol, 5.0 equiv) to the solution[5]. The suspension must be stirred vigorously to maximize the surface area of the heterogeneous base.

  • Alkylation: Introduce Methyl Iodide (26.0 mL, 416.6 mmol, 3.0 equiv) dropwise at room temperature[2].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 75 °C) for 10 hours[2].

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3, KMnO₄ stain). The reaction is complete when the mono-methylated intermediate is fully consumed, indicated by a single higher-R_f spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KI and unreacted K₂CO₃). Wash the filter cake thoroughly with Ethyl Acetate (3 × 50 mL)[2].

  • Purification: Evaporate the filtrate in vacuo. To remove residual iodine species (which can cause a yellowish tint), dissolve the residue in dichloromethane, wash with a (50 mL)[6], followed by brine. Dry over Na₂SO₄ and concentrate to yield the pure target compound as a white crystalline solid.

Mechanism Step1 Meldrum's Acid Step2 Deprotonation (K2CO3) Enolate Formation Step1->Step2 Step3 SN2 Attack on MeI (Mono-methylation) Step2->Step3 Step4 Second Deprotonation & SN2 on MeI Step3->Step4 Step5 5,5-Dimethyl Product Step4->Step5

Mechanistic pathway of the exhaustive C5-methylation of Meldrum's acid using methyl iodide.

Route B: Acid-Catalyzed Condensation

An alternative precursor-based approach builds the dioxane ring by condensing 2,2-dimethylmalonic acid with an acetone equivalent[4].

Causality in Reagent Selection:

  • Isopropenyl Acetate: Acts as both the acetone donor and a chemical dehydrating agent. It reacts with the diacid to form the cyclic structure while releasing acetic acid, driving the equilibrium forward without the need for harsh dehydrating agents like acetic anhydride, which can cause oligomerization[7].

  • Sulfuric Acid (H₂SO₄): A catalytic amount provides the necessary protons to activate the carbonyl carbon of isopropenyl acetate for nucleophilic attack by the carboxylic acids[8].

Step-by-Step Methodology:

  • Preparation: Suspend 2,2-dimethylmalonic acid (1.0 equiv) in an excess of isopropenyl acetate (approx. 5 volumes)[8].

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.05 equiv)[7].

  • Reaction: Stir the mixture at 50 °C to 96 °C for 15 hours. The reaction generates acetone (which participates in the ring formation) and acetic acid[8].

    • Self-Validation Check: The dissolution of the solid diacid into a homogenous pale-yellow solution indicates the progression of the condensation.

  • Workup: Neutralize the acid catalyst with a weak sodium bicarbonate solution. Extract the organic layer, dry over Na₂SO₄, and concentrate. Purify the crude product via recrystallization from a benzene/petroleum ether mixture[9].

Quantitative Data & Comparative Yields

The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the optimal route based on precursor availability and scale.

ParameterRoute A: Direct DimethylationRoute B: Acid-Catalyzed Condensation
Starting Material 2,2-Dimethyl-1,3-dioxane-4,6-dione2,2-Dimethylmalonic acid
Key Reagents MeI, K₂CO₃, AcetonitrileIsopropenyl acetate, H₂SO₄
Operating Temperature 75 °C (Reflux)50 °C - 96 °C
Reaction Time 7 - 10 hours15 - 24 hours
Typical Isolated Yield 85% - 92%60% - 75%
Primary Byproducts KI, CO₂, H₂OAcetic acid
Industrial Scalability High (Standard for API synthesis)Moderate (Atom economy is limited)

Applications in Drug Development

The 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione scaffold is highly prized in the synthesis of [10]. By reacting this compound with primary amines (such as those on a peptide side chain or a linker like 2-(1-trityl-1H-imidazol-4-yl)ethan-1-amine), researchers can cleanly install a 2,2-dimethyl-3-oxopropanoic acid moiety[2]. This bulky, lipophilic group is essential for modulating the pharmacokinetic profile of the drug, enhancing albumin binding, and providing steric shielding against proteolytic cleavage by gastrointestinal enzymes[11].

References

  • Google Patents. "US20230295260A1 - Glp receptor agonists.
  • Google Patents. "WO2011080103A1 - Double-acylated glp-1 derivatives.
  • ResearchGate. "Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives." URL:[Link]

  • ACS Publications. "The Journal of Organic Chemistry 1974 Volume 39 no 20." URL:[Link]

Sources

Structural and Mechanistic Analysis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic building blocks, 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (commonly known as 5,5-dimethyl Meldrum's acid) occupies a unique mechanistic niche. While the parent compound, Meldrum's acid, is celebrated for its exceptional C-H acidity (pKa ~4.9) and utility as a carbon nucleophile, the exhaustive methylation at the C5 position fundamentally rewires the molecule's reactivity profile. By replacing the acidic protons with sterically demanding methyl groups, the compound is transformed into a highly reactive electrophilic hub and a pristine thermal precursor to dimethylketene.

This technical guide provides an in-depth analysis of its structural properties, spectroscopic signatures, and divergent reactivity pathways, alongside self-validating experimental protocols for its synthesis and application in advanced drug development workflows.

Structural & Physicochemical Profiling

The core architecture of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione consists of a six-membered 1,3-dioxane ring. The gem-dimethyl groups at the C2 position stabilize the cyclic acetal via the Thorpe-Ingold effect, while the gem-dimethyl substitution at C5 locks the conformation and completely eradicates the molecule's ability to enolize.

Because it cannot undergo deprotonation to form a stable enolate, the molecule exhibits profound hydrolytic stability under strictly neutral conditions but becomes highly susceptible to nucleophilic attack at the C4/C6 carbonyls.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dioneStandard systematic nomenclature.
CAS Number 15568-97-5Unique identifier for regulatory tracking .
Molecular Formula C₈H₁₂O₄Dictates the stoichiometric mass balance.
Molecular Weight 172.18 g/mol Used for precise molar equivalent calculations.
Monoisotopic Mass 172.07356 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 52.6 ŲIndicates moderate polarity, soluble in standard organic solvents.

Spectroscopic Characterization

To ensure the structural integrity of the synthesized or procured compound, rigorous spectroscopic validation is mandatory. The symmetry of the molecule simplifies its spectral footprint, making impurities readily apparent.

Table 2: Expected Spectroscopic Data Summary
Analytical TechniqueSignal / ShiftMultiplicity / AssignmentDiagnostic Value
¹H NMR (CDCl₃) ~1.75 ppmSinglet, 6H (C2 gem-dimethyl)Confirms the intact acetal moiety.
¹H NMR (CDCl₃) ~1.55 ppmSinglet, 6H (C5 gem-dimethyl)Validates complete C5 alkylation (absence of 3.6 ppm C5-H₂ peak).
¹³C NMR (CDCl₃) ~170.5 ppmC4, C6 (Carbonyl carbons)High shift indicates strained, electrophilic esters.
¹³C NMR (CDCl₃) ~105.2 ppmC2 (Acetal carbon)Characteristic of the 1,3-dioxane ring.
FT-IR Spectroscopy 1735 - 1760 cm⁻¹Strong C=O stretchingConfirms the cyclic dione structure.

Mechanistic Reactivity & Causality

The absence of acidic protons dictates two primary modes of reactivity for 5,5-dimethyl Meldrum's acid:

  • Thermal Pyrolysis: When subjected to temperatures exceeding 180 °C, the molecule undergoes a rapid cycloreversion. This fragmentation releases acetone and carbon dioxide, generating dimethylketene —a highly reactive intermediate that immediately participates in [2+2] cycloadditions or traps nucleophiles.

  • SuFEx-like Acylation: Recent advancements have demonstrated that disubstituted Meldrum's acids act as carbon-based scaffolds exhibiting Sulfur(VI) Fluoride Exchange (SuFEx)-like reactivity . The extreme electrophilicity of the carbonyls allows for rapid ring-opening by phenols in the presence of a guanidine base, yielding stable malonic half-esters without the need for traditional coupling reagents.

Mechanism cluster_0 Thermal Pathway cluster_1 Nucleophilic Pathway A 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Electrophilic Hub) B Pyrolysis (>180 °C) A->B Heat D SuFEx-like Acylation (Phenols, BTMG cat.) A->D Base/Nucleophile C Dimethylketene + Acetone + CO2 (Reactive Intermediate) B->C Cycloreversion E Malonic Half-Esters (Stable Adducts) D->E Ring Opening

Fig 1. Divergent reactivity pathways of 5,5-dimethyl Meldrum's acid.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that causality and analytical checkpoints are embedded within the workflow.

Protocol A: Synthesis via Exhaustive Alkylation of Meldrum's Acid

Objective: Synthesize 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione via a double Sₙ2 alkylation . Causality: Potassium carbonate (K₂CO₃) is basic enough to deprotonate the highly acidic C5 protons of Meldrum's acid, generating an enolate that attacks the electrophilic methyl iodide (MeI). Reflux conditions are required to overcome the steric hindrance of the second methylation.

  • Reagent Preparation: Dissolve 20.0 g (138.8 mmol, 1.0 equiv) of 2,2-dimethyl-1,3-dioxane-4,6-dione in 200 mL of anhydrous acetonitrile (ACN) under an inert nitrogen atmosphere.

  • Base Addition: Add 96.0 g (694.0 mmol, 5.0 equiv) of anhydrous K₂CO₃. Note: The suspension must be vigorously stirred to maximize the solid-liquid interfacial surface area.

  • Alkylation: Dropwise add 26.0 mL (416.6 mmol, 3.0 equiv) of MeI.

  • Thermal Activation: Heat the reaction mixture to reflux (~80 °C) for 10 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.3, stains strongly with KMnO₄) is entirely replaced by a higher running spot (Rf ~0.6).

  • Work-up & Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the crude residue in chloroform, wash with 10% aqueous citric acid to neutralize residual base, dry over Na₂SO₄, and evaporate to yield the pure disubstituted product.

Protocol B: SuFEx-like Acylation of Phenols

Objective: Exploit the electrophilic nature of the disubstituted Meldrum's acid to acylate complex phenols without traditional coupling reagents. Causality: The strong guanidine base, BTMG, deprotonates the phenol, generating a highly nucleophilic phenoxide that attacks the sterically hindered carbonyl of the dioxane ring. The ring opens, preventing reversible transesterification.

  • Reaction Assembly: In a dry 50-mL round-bottom flask, dissolve 1.72 g (10.0 mmol, 1.0 equiv) of 5,5-dimethyl Meldrum's acid and 34.2 mg (0.20 mmol, 0.02 equiv) of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in 25.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the target phenol (e.g., acetaminophen, 11.0 mmol, 1.1 equiv).

  • Execution: Stir the mixture at 60 °C for 12 hours.

  • Self-Validating Work-up: Dilute the mixture with 100 mL of ethyl acetate (EtOAc) and wash with 2M aqueous HCl (2 × 50 mL). Validation Check: Test the pH of the aqueous wash to ensure it is < 3, confirming the complete protonation and removal of the BTMG catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography. Validate the final product mass via LC-MS (ESI-).

Applications in Drug Development

In pharmaceutical medicinal chemistry, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione serves as a critical intermediate. It is frequently utilized to introduce precisely tailored steric bulk (gem-dimethyl groups) into active pharmaceutical ingredients (APIs). Notably, it is a key reagent in the synthesis of cyclic apelin receptor agonists and various GLP-1 peptide derivatives , where the controlled ring-opening of the dioxane moiety yields highly specific malonic acid derivatives that enhance the pharmacokinetic half-life of the target peptides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 380817, 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione. Retrieved from[Link]

  • MDPI (2023). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Molecules. Retrieved from[Link]

  • Brown, G. A., Congreve, M. S., Scully, C., & Paul, R. (2022). Cyclic apelin receptor agonists. World Intellectual Property Organization. Patent No. WO2022079426A1.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Note on Nomenclature

The compound central to this guide is 2,2-dimethyl-1,3-dioxane-4,6-dione, a cornerstone reagent in organic synthesis, widely recognized by its trivial name, Meldrum's acid.[1][2][3] The topic of this guide specifies "2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione." This nomenclature refers to a derivative of Meldrum's acid where the methylene group at the C5 position is geminally-disubstituted with two methyl groups. While this specific derivative, also known as dimethyl Meldrum's acid, will be addressed, this guide will primarily focus on the parent compound and the broader principles governing the thermal stability of its derivatives, as the vast majority of research literature centers on this parent structure.

Introduction: The Enduring Utility and Inherent Instability of Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, 2,2-dimethyl-1,3-dioxane-4,6-dione has become an indispensable tool for synthetic chemists.[4][5] Its remarkable acidity (pKa ≈ 4.97) for a methylene group flanked by two ester functionalities, and its rigid cyclic structure, make it a versatile precursor for a myriad of chemical transformations.[5][6] These include Knoevenagel condensations, Michael additions, and the synthesis of a wide array of heterocyclic compounds.[7][8][9]

However, the very structural features that impart its synthetic utility also confer a significant, and often strategically exploited, thermal instability. Upon heating, Meldrum's acid and its derivatives undergo a characteristic decomposition, a property that is not a mere limitation but a gateway to the generation of highly reactive intermediates. This guide provides an in-depth exploration of the thermal behavior of Meldrum's acid and its derivatives, focusing on the mechanisms of decomposition, the factors influencing stability, and the analytical techniques employed for its characterization.

Thermal Decomposition: Pathways and Products

The thermal decomposition of Meldrum's acid is not a simple degradation but a well-defined retro-pericyclic reaction. This process is most effectively carried out in the gas phase under flash vacuum pyrolysis (FVP) conditions, which allows for the isolation and study of the highly reactive intermediates formed.

The Dominant Pericyclic Fragmentation Pathway

At elevated temperatures, typically above 200 °C, Meldrum's acid undergoes a retro-Diels-Alder reaction. This concerted process leads to the extrusion of acetone and carbon dioxide, generating a highly electrophilic ketene intermediate. This pathway is fundamental to the synthetic applications of Meldrum's acid pyrolysis.

Figure 1: Pericyclic decomposition of Meldrum's acid.

Alternative Asynchronous Hetero-Retro-Diels-Alder Pathway

While the concerted pericyclic fragmentation is the most common pathway, computational and experimental studies have revealed an alternative mechanism for certain derivatives. For C2-substituted acetophenone Meldrum's acids, an asynchronous hetero-retro-Diels-Alder thermolysis pathway has been identified.[10] This suggests that the nature of the substituent at the C2 position can significantly influence the transition state and the mechanism of decomposition.

Factors Influencing Thermal Stability

The temperature at which Meldrum's acid and its derivatives decompose can be tuned by chemical modification, a feature that is of significant interest for synthetic applications where precise temperature control is required.

Substitution at the C5 Position

The methylene group at the C5 position is the most acidic and a common site for derivatization.[10] Substitution at this position generally leads to an increase in thermal stability. In particular, 5,5-disubstituted Meldrum's acids exhibit markedly enhanced stability compared to their monosubstituted or unsubstituted counterparts.[11] This increased stability can be attributed to the steric hindrance around the C5 position, which may disfavor the conformational changes required for the retro-Diels-Alder reaction.

For the specifically named 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (dimethyl Meldrum's acid), theoretical studies on its pyrolysis have been conducted, indicating its decomposition follows a similar pathway to generate a substituted ketene.[12]

Substitution at the C2 Position

Modification of the gem-dimethyl group at the C2 position also has a profound effect on thermal stability. A study on a library of C2-substituted Meldrum's acids revealed that both aliphatic and aromatic substituents influence the thermolysis temperature. For aliphatic substituents, a "constraining effect" was observed, while for acetophenone-derived analogs, the electronic nature of the substituent on the aromatic ring played a key role.[10] Notably, electron-donating groups on the aromatic ring of C2-acetophenone derivatives were found to lower the decomposition temperature.[10]

Quantitative Analysis of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for quantitatively assessing the thermal stability of Meldrum's acid and its derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For Meldrum's acid derivatives, the onset of mass loss in a TGA thermogram corresponds to the beginning of decomposition. The inflection point of the mass loss curve is often used as a proxy for the decomposition temperature.

CompoundSubstituent(s)Decomposition Inflection Point (°C)Reference
Meldrum's AcidNone~130-140[10]
C2-Cyclohexyl Meldrum's AcidC2-Cyclohexyl~125[10]
C2-(p-methoxy-phenyl) Meldrum's AcidC2-(p-methoxy-phenyl)~120[10]
C2-(p-nitro-phenyl) Meldrum's AcidC2-(p-nitro-phenyl)~155[10]

Note: The values in the table are approximate and can vary depending on the experimental conditions, such as the heating rate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The decomposition of Meldrum's acid is an endothermic process that can be observed as a peak in the DSC thermogram. The onset temperature of this peak provides another measure of the decomposition temperature.

Kinetic parameters, such as the activation energy (Ea) of the decomposition, can be determined from a series of DSC or TGA experiments conducted at different heating rates.[13][14] For the thermal decomposition of some Meldrum's acid derivatives, activation energies have been calculated to be in the range of 17.72 ± 0.007 kJ·mol⁻¹ for the slow step of a reaction involving a Meldrum's acid intermediate.[12]

Experimental Protocols for Thermal Analysis

The following are generalized protocols for the thermal analysis of Meldrum's acid derivatives. It is crucial to consult the instrument's manual and relevant literature for specific applications.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the Meldrum's acid derivative into a clean, inert TGA crucible (e.g., alumina or platinum).[15] Ensure the sample is representative of the bulk material.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[16]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).[17]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition and the inflection point of the major mass loss step.

Figure 2: TGA Experimental Workflow.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-5 mg of the Meldrum's acid derivative into a hermetically sealed DSC pan.[18] Use an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the decomposition point.

    • It is often useful to perform a heat-cool-heat cycle to remove the thermal history of the sample.[18]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature and the peak temperature of any endothermic or exothermic events. The area under the peak corresponds to the enthalpy change of the transition.

Safety, Handling, and Hazard Mitigation

While Meldrum's acid itself is a stable solid at room temperature, its thermal decomposition and reactions at elevated temperatures require careful consideration of potential hazards.

Handling and Storage

Meldrum's acid should be stored in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[19][20] It is recommended to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22][23]

Thermal Hazards and Runaway Reactions

The thermal decomposition of Meldrum's acid is an exothermic process that can lead to a rapid increase in temperature and pressure, particularly in a closed system. This can pose a risk of a runaway reaction , where the rate of heat generation exceeds the rate of heat removal, leading to a dangerous and uncontrolled acceleration of the reaction.

The risk of a runaway reaction is particularly pronounced during the synthesis of certain Meldrum's acid derivatives, such as in nitration reactions, where maintaining low temperatures (e.g., below -40 °C) is crucial to prevent an uncontrolled exotherm.[10]

Mitigation Strategies:

  • Process Understanding: Thoroughly understand the thermochemistry of any reaction involving Meldrum's acid at elevated temperatures.

  • Temperature Control: Employ robust temperature control systems and ensure adequate cooling capacity, especially for larger-scale reactions.

  • Controlled Addition: For exothermic reactions, add reagents slowly and monitor the temperature closely.

  • Pressure Relief: Conduct reactions in vessels equipped with appropriate pressure relief systems.

  • Scale-up Caution: Exercise extreme caution when scaling up reactions, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Conclusion

The thermal stability of 2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives is a subject of both academic interest and practical importance. A thorough understanding of the decomposition pathways, the factors influencing stability, and the appropriate analytical techniques is essential for researchers and professionals working with these versatile compounds. The controlled thermal decomposition of Meldrum's acid is a powerful synthetic tool, but it must be handled with a comprehensive awareness of the potential hazards. By leveraging the insights and protocols outlined in this guide, scientists can safely and effectively harness the unique reactivity of Meldrum's acid in their research and development endeavors.

References

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
  • Cracking Meldrum's Acid: Lowering the Temperature. (n.d.). Open Research Repository. Retrieved from [Link]

  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved from [Link]

  • Meldrum's Acid. (n.d.). IC/Unicamp. Retrieved from [Link]

  • meldrum-acid-msds.pdf. (n.d.). Alkali Metals. Retrieved from [Link]

  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of. (n.d.). EPFL. Retrieved from [Link]

  • TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved from [Link]

  • Kinetics of thermal decomposition: calculating the activation energy. (n.d.). Retrieved from [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007, March 1). ACS Publications. Retrieved from [Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2025, August 29). MDPI. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved from [Link]

  • Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Retrieved from [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (n.d.). Retrieved from [Link]

  • Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

  • Determination of activation energy of decomposition reaction from thermo gravimetric analysis. (2024, July 20). Retrieved from [Link]

  • Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Utilization of a Meldrum's acid towards functionalized fluoropolymers possessing dual reactivity for thermal crosslinking and. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. (2009, December 15). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved from [Link]

  • New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Institutional Repository. Retrieved from [Link]

  • Meldrum's acid catalyzed reaction of tetracyanoethylene and aldehydes in water: a novel approach to arylidenemalononitrile. (2008, October 15). PubMed. Retrieved from [Link]

  • Meldrum's acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved from [Link]

  • Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. (2021, November 8). SciSpace. Retrieved from [Link]

  • Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum's Acid Group. (n.d.). PMC. Retrieved from [Link]

  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). PMC. Retrieved from [Link]

Sources

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (CAS 15568-97-5): A Precision Building Block for Sterically Hindered Malonate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, particularly in the development of peptide therapeutics (e.g., GLP-1 and Apelin receptor agonists) and complex small molecules, the incorporation of gem-dimethyl groups is a proven strategy to enhance metabolic stability and enforce bioactive conformations via the Thorpe-Ingold effect[1],[2]. However, the symmetric and sterically hindered nature of 2,2-dimethylmalonic acid makes its selective mono-derivatization notoriously difficult.

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (often referred to as 5,5-dimethyl Meldrum's acid) solves this synthetic bottleneck. By locking the malonate core into a rigid, highly electrophilic 1,3-dioxane ring, this reagent allows for perfectly selective, single-addition nucleophilic ring-opening. This whitepaper details the physicochemical profile, mechanistic causality, and validated protocols for utilizing this critical building block.

Physicochemical Profiling & Structural Logic

Unlike acyclic malonate diesters, which are relatively unreactive, or malonyl dichlorides, which are overly reactive and prone to double-addition, 5,5-dimethyl Meldrum's acid strikes an optimal balance. It is a stable, bench-top solid that reacts cleanly with nucleophiles under mild heating[3].

Table 1: Physicochemical Properties
PropertyValue
CAS Number 15568-97-5
IUPAC Name 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione
Common Synonym 5,5-Dimethyl Meldrum's acid
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Physical State Crystalline Solid / Powder
Melting Point 61–62 °C

Data sourced from standardized chemical databases[3].

Mechanistic Causality of Desymmetrization

The core value of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione lies in its self-regulating reactivity.

The Causality of Mono-Selectivity:

  • Electrophilic Activation: The rigid chair conformation of the 1,3-dioxane ring forces the two ester oxygen atoms into an s-cis geometry relative to the carbonyls. This prevents the stabilizing resonance typically seen in acyclic esters, rendering the C4 and C6 carbonyl carbons exceptionally electrophilic.

  • Nucleophilic Attack & Ring Collapse: A nucleophile (e.g., a primary amine) attacks one of the equivalent carbonyls, forming a tetrahedral intermediate. As this intermediate collapses, the C-O bond of the ring breaks.

  • Irreversible Expulsion: The resulting hemiketal-like intermediate rapidly expels a molecule of acetone (a thermodynamically driven, irreversible step), yielding the mono-functionalized 2,2-dimethylmalonic acid.

  • Self-Validation (Reaction Arrest): The newly formed product is a free carboxylic acid (or carboxylate salt in the presence of base). This moiety is electronically deactivated and sterically shielded by the adjacent gem-dimethyl group, completely preventing a second nucleophile from attacking. The desymmetrization is therefore absolute.

Mechanism A 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione C Tetrahedral Intermediate A->C Nucleophilic Attack (at C4/C6 Carbonyl) B Nucleophile (e.g., R-NH2) B->C D Mono-amide of 2,2-Dimethylmalonic Acid C->D Ring Collapse & Decyclization E Acetone (Leaving Group) C->E

Fig 1: Mechanistic pathway of nucleophilic ring-opening of 5,5-dimethyl Meldrum's acid.

Applications in Peptide & Small Molecule Drug Design

In the synthesis of advanced therapeutics, such as GLP-1 and Apelin receptor agonists , the incorporation of a 2,2-dimethyl-3-oxo-3-(amino)propanoic acid motif is frequently required[1],[2].

Why the gem-dimethyl group?

  • Conformational Restriction: The bulky methyl groups restrict the dihedral angles of the adjacent amide bonds (Thorpe-Ingold effect). This can lock a peptide into a specific secondary structure (like an α-helix), pre-organizing it for optimal receptor binding.

  • Proteolytic Shielding: The steric bulk physically blocks exopeptidases and endopeptidases from accessing the adjacent amide bonds, drastically increasing the in vivo half-life of the peptide drug.

By utilizing 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione, chemists can seamlessly append this sterically hindered malonate unit onto the N-terminus or side-chain amines of complex peptides without the need for harsh coupling reagents that could cause epimerization[1].

Validated Experimental Protocols

The following protocols represent self-validating systems for the synthesis and application of this building block, grounded in recent patent literature for receptor agonists[1],[2].

Protocol A: Synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Objective: Exhaustive C-methylation of standard Meldrum's acid.

  • Reagent Assembly: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq) in anhydrous acetonitrile (ACN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq). Causality: K₂CO₃ easily deprotonates the highly acidic C5 methylene (pKa ~4.97), generating a reactive enolate.

  • Electrophile Addition: Add methyl iodide (MeI, 3.0 eq) at room temperature.

  • Thermal Activation: Reflux the mixture for 10 hours. Causality: The rigid ring prevents O-alkylation, forcing sequential SN2 attacks on MeI to yield exclusively the C5,C5-dimethylated product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, wash the cake with ethyl acetate, and concentrate the filtrate in vacuo to yield the product.

Protocol B: Highly Selective Aminolysis (Mono-Amidation)

Objective: Ring-opening to yield a 2,2-dimethylmalonic acid monoamide.

  • Solution Preparation: Prepare a solution of the target amine (1.0 eq) and triethylamine (Et₃N, 5.0 eq) in anhydrous toluene.

  • Controlled Addition: Add the amine solution dropwise over 60 minutes to a stirring solution of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.3 eq) in toluene at 75 °C.

  • Thermal Maturation: Stir at 75 °C for an additional 3 hours. Causality: Elevated temperature drives the irreversible expulsion and volatilization of the acetone byproduct, pushing the equilibrium entirely to the product side.

  • Concentration: Remove toluene in vacuo.

  • Acidic Workup (Critical Step): Dissolve the residue in chloroform and wash with 10% aqueous citric acid (pH ~6.0–6.5). Causality: This specific pH is self-validating; it is acidic enough to protonate the excess Et₃N (rendering it water-soluble) and the product carboxylate (driving it into the organic layer), but mild enough to preserve acid-sensitive protecting groups (e.g., trityl groups) on the substrate.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure monoamide.

Workflow Step1 Step 1: Reagent Assembly Combine 5,5-dimethyl Meldrum's acid with amine & Et3N in Toluene Step2 Step 2: Thermal Activation Stir at 75°C for 3 hours (Drives acetone expulsion) Step1->Step2 Step3 Step 3: Concentration Remove solvent in vacuo to isolate crude residue Step2->Step3 Step4 Step 4: Precision Acidic Workup Dissolve in CHCl3, wash with 10% citric acid (pH 6-6.5) Step3->Step4 Step5 Step 5: Isolation Dry organic layer, concentrate to yield pure monoamide Step4->Step5

Fig 2: Step-by-step workflow for the selective aminolysis of 5,5-dimethyl Meldrum's acid.

References

  • Title: GLP Receptor Agonists (Patent US20230295260A1)
  • Title: Cyclic Apelin Receptor Agonists (Patent US20230382950A1)
  • Title: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Compound Summary (CID 380817) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Beyond the Formula: An In-Depth Technical Guide to C8H12O4 (Diethyl Maleate) in Drug Development and Redox Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the chemical formula C8H12O4 represents several structural isomers—including diethyl fumarate[1] and 1,4-cyclohexanedicarboxylic acid[2]—its most biologically and synthetically consequential form is Diethyl Maleate (DEM) [3]. As a Senior Application Scientist, I frequently encounter researchers struggling to bridge the gap between organic synthesis and biological assay design. DEM serves as a master key in both domains.

In drug development, DEM’s electron-deficient double bond makes it a highly versatile Michael acceptor for synthesizing complex pharmaceutical intermediates[4][5]. In redox biology, it acts as a potent, irreversible glutathione (GSH) depleting agent, allowing researchers to model acute oxidative stress and study mitochondrial biogenesis[6][7]. This whitepaper provides field-proven, self-validating protocols and mechanistic insights to leverage DEM effectively and safely.

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physical properties of DEM is not just about chemical characterization; it directly informs experimental design, from solvent selection to predicting blood-brain barrier (BBB) permeability.

Table 1: Quantitative Data and Application Significance
PropertyValueClinical / Synthetic Significance
Molecular Formula C8H12O4Exact isomeric match for Diethyl Maleate[3].
Molecular Weight 172.18 g/mol Low molecular weight facilitates rapid cellular membrane diffusion in in vitro assays[3].
Boiling Point 220–225 °CHigh boiling point allows for solvent-free, elevated-temperature synthetic reactions without evaporative loss[3][8].
Density 1.064 g/mLMarginally heavier than water; phase separation dynamics must be accounted for during aqueous extractions[9].
LogP ~0.9Lipophilic enough to cross the blood-brain barrier, making it ideal for neuro-oxidative stress models[3][7].

Biological Application: Glutathione Depletion & Redox Modeling

The Causality of Choice: Why DEM over BSO?

When designing an oxidative stress model, researchers often default to Buthionine Sulfoximine (BSO). However, BSO inhibits


-glutamylcysteine synthetase, merely stopping new GSH synthesis, which requires 12–24 hours to deplete existing intracellular pools.

DEM operates differently. It acts as an electrophilic substrate for Glutathione S-Transferase (GST), covalently and irreversibly conjugating with existing intracellular GSH[7]. This causes a rapid (within 2 hours) and profound collapse of the GSH/GSSG ratio, triggering an immediate spike in Reactive Oxygen Species (ROS) and downstream activation of NRF-2 and PGC-1


 signaling pathways[6][10].

Pathway DEM Diethyl Maleate (Electrophile) GST Glutathione S-Transferase (Enzyme Catalyst) DEM->GST GSH Glutathione (Nucleophile) GSH->GST ROS Intracellular ROS ↑ GSH->ROS Rapid Depletion Complex DEM-SG Conjugate (Irreversible Sink) GST->Complex Target NRF2 / PGC-1α Gene Expression ROS->Target Oxidative Stress

Fig 1. DEM-mediated rapid glutathione depletion and subsequent redox signaling activation.

Protocol: In Vitro Cellular GSH Depletion (Self-Validating)

Step 1: Stock Preparation Prepare a 100 mM stock solution of DEM in anhydrous DMSO[7].

  • Causality: DEM is highly hydrophobic. Preparing a highly concentrated stock ensures that the final vehicle volume added to the culture media remains below 0.1% v/v, preventing DMSO-induced transcriptomic artifacts.

Step 2: Cellular Incubation Dilute the stock into pre-warmed culture media to a final concentration of 0.1–0.5 mM. Replace the media on adherent cells (e.g., skeletal muscle myotubes) and incubate for 2 to 4 hours[6][7].

Step 3: Protocol Validation (Critical)

  • Self-Validating System: Do not assume uniform depletion across different cell lines. Immediately lyse a subset of treated cells and run an Ellman’s reagent (DTNB) assay. A successful DEM treatment must yield a >80% reduction in free thiol absorbance at 412 nm compared to vehicle controls[6][7].

Synthetic Application: The Michael Addition in Drug Design

In synthetic organic chemistry, DEM is a premier Michael acceptor. The two electron-withdrawing ethyl ester groups heavily polarize the


-unsaturated double bond, making the 

-carbon highly susceptible to nucleophilic attack[4]. This is foundational for synthesizing

-amino acids and heterocyclic pharmaceutical precursors[4][5].

Workflow A 1. Reagent Prep DEM + Amine B 2. Nucleophilic Attack A->B C 3. Enolate Intermediate B->C D 4. Protonation (H+ Transfer) C->D E 5. Adduct Isolation D->E

Fig 2. Solvent-free aza-Michael addition workflow utilizing Diethyl Maleate as the acceptor.

Protocol: Solvent-Free Aza-Michael Addition

Step 1: Reagent Charging To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of DEM[4].

  • Causality: Conducting this reaction solvent-free adheres to green chemistry principles and leverages DEM's liquid state and high boiling point to act as its own reaction medium[4][11].

Step 2: Nucleophile Addition Add the amine (e.g., cyclohexylamine, 1.0–1.2 equiv) dropwise at room temperature[4][11].

  • Causality: The aza-Michael addition is highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise promote unwanted transesterification or polymerization side reactions[4][11].

Step 3: Protocol Validation (Critical)

  • Self-Validating System: Stir until completion and validate via

    
    H-NMR spectroscopy. The defining marker of a successful reaction is the complete disappearance of the olefinic proton signals (a singlet integrating to 2H at ~6.2 ppm) and the emergence of new multiplet signals representing the saturated succinate backbone[4].
    

Toxicity, Hazards, and Safety Protocols

The very property that makes DEM a potent Michael acceptor and GSH depletor—its electrophilic reactivity—is exactly what dictates its hazard profile.

GHS Classifications:

  • H317: May cause an allergic skin reaction (Skin Sensitization, Category 1)[3][12].

  • H319: Causes serious eye irritation (Eye Irritation, Category 2A)[3][12][13].

  • H412: Harmful to aquatic life with long-lasting effects[14].

Causality in Safety Measures: Because DEM is an electrophile, it can covalently bind to nucleophilic residues on epidermal proteins. This forms hapten-protein complexes that are recognized by the immune system, triggering severe contact dermatitis and sensitization[15].

  • Mandatory PPE: Handling must occur in a Class II biological safety cabinet or fume hood[5]. Nitrile gloves must be worn and changed immediately upon suspected contact, as the lipophilic nature of DEM (LogP ~0.9) allows it to permeate standard latex easily[3][5].

References

  • National Institutes of Health (NIH)
  • Diethyl maleate 141-05-9 wiki - Guidechem Guidechem URL
  • diethyl but-2-enedioate - ChemBK ChemBK URL
  • National Institutes of Health (NIH)
  • CAS RN 1076-97-7 | Fisher Scientific Fisher Scientific URL
  • Application Notes and Protocols for Michael Addition using Diethyl Maleate - Benchchem Benchchem URL
  • Diethyl Maleate | Michael Acceptor Reagent | Supplier - Chemical Bull Chemical Bull URL
  • National Institutes of Health (NIH)
  • Diethyl maleate (Maleic acid diethyl ester) | GSH Depletor - MedchemExpress.
  • Diethyl maleate - Wikipedia Wikipedia URL
  • Effects of diethyl maleate (DEM) and exercise on levels of total...
  • Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem - NIH (Hazards)
  • Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics - ResearchGate ResearchGate URL
  • High information content technologies in support of read-across in chemical risk assessment | ECETOC ECETOC URL
  • diethyl maleate - The Good Scents Company The Good Scents Company URL

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Methodological & Application

Protocol for alkylation of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Exhaustive Alkylation of Meldrum's Acid Synthesis and Isolation of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Scientific Clarification & Scope

To ensure strict scientific integrity, we must first address the nomenclature of the target compound. The C5 position of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is a quaternary carbon, meaning it lacks the acidic alpha-protons necessary for further enolate-driven C-alkylation[1]. Therefore, this application note details the foundational protocol for the synthesis of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione via the exhaustive C-alkylation (dimethylation) of its precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid).

The resulting dimethylated product is a highly valuable, sterically hindered acyl anion equivalent utilized in complex peptide synthesis, nucleoside analogue construction, and drug development workflows[2][3].

Mechanistic Rationale & Experimental Design

Meldrum's acid exhibits an unusually low pKa (~7.3) for a 1,3-dicarbonyl compound. This high acidity is driven by its rigid boat conformation, which optimally aligns the σ* orbitals of the C-O bonds with the π system of the enolate, making it highly susceptible to electrophilic attack[4].

Because of this inherent high acidity, exhaustive alkylation does not require extremely strong, moisture-sensitive bases (such as LDA or NaH). Instead, a mild base like Potassium Carbonate (K₂CO₃) is highly effective. The use of K₂CO₃ is a deliberate choice: it prevents unwanted side reactions, such as the nucleophilic ring-opening of the sensitive dioxanedione core or premature ketene formation.

The reaction proceeds via a sequential deprotonation-alkylation pathway. An excess of both base (5.0 eq) and methyl iodide (3.0 eq) is critical to drive the second alkylation step, which is kinetically slower due to the steric hindrance introduced by the first methyl group[3].

AlkylationPathway A Meldrum's Acid (pKa ~7.3) B Mono-Enolate A->B K2CO3 C 5-Methyl Intermediate B->C MeI D Second Enolate C->D K2CO3 E 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione D->E MeI

Figure 1: Sequential deprotonation and SN2 alkylation steps for exhaustive C5-dimethylation.

Quantitative Reaction Parameters

Table 1: Stoichiometric Ratios and Reagent Quantities

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles Function
Meldrum's Acid 144.13 1.0 20.0 g 138.8 mmol Starting Material
Potassium Carbonate 138.21 5.0 96.0 g 694.0 mmol Mild Base
Methyl Iodide 141.94 3.0 26.0 mL 416.6 mmol Electrophile

| Acetonitrile (MeCN) | 41.05 | N/A | 200 mL | N/A | Solvent |

Table 2: Critical Reaction Conditions

Parameter Value Rationale
Temperature Reflux (~82 °C) Provides the activation energy required to overcome steric hindrance during the second Sₙ2 alkylation step.
Time 10 hours Ensures complete conversion from the mono-alkylated intermediate to the exhaustively dialkylated product.

| Atmosphere | Nitrogen / Argon | Prevents moisture-induced hydrolysis of the dioxanedione ring at elevated temperatures. |

Step-by-Step Experimental Protocol

⚠️ Safety Warning : Methyl iodide (MeI) is a highly volatile, toxic alkylating agent. The target product, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione, causes skin and serious eye irritation (H315, H319). All operations must be conducted in a certified fume hood using appropriate PPE.

Phase 1: Reaction Assembly

  • To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-dioxane-4,6-dione (20.0 g, 138.8 mmol)[3].

  • Suspend the solid in 200 mL of anhydrous Acetonitrile (MeCN). Note: MeCN is selected as a polar aprotic solvent to maximize the nucleophilicity of the enolate and accelerate the bimolecular nucleophilic substitution (Sₙ2)[3].

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 96.0 g, 694.0 mmol) to the stirring solution.

  • Carefully add Methyl Iodide (MeI, 26.0 mL, 416.6 mmol) via a glass syringe.

Phase 2: Reflux and Alkylation 5. Attach a reflux condenser to the flask and flush the system with Nitrogen (N₂) to prevent moisture ingress. 6. Heat the reaction mixture to reflux (~82 °C) using a temperature-controlled oil bath. 7. Maintain reflux with vigorous stirring for 10 hours. As the reaction progresses, the suspension will become increasingly thick due to the precipitation of potassium iodide (KI) as an inorganic byproduct[3].

Phase 3: Workup and Isolation 8. Remove the oil bath and allow the reaction mixture to cool completely to room temperature. 9. Prepare a Büchner funnel with a tightly packed pad of Celite to remove the insoluble inorganic salts (excess K₂CO₃ and KI byproduct). 10. Filter the cooled reaction mixture through the Celite pad under vacuum. 11. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc, 3 × 50 mL) to ensure complete extraction of the product from the salt matrix[3]. 12. Transfer the combined filtrate and organic washes to a round-bottom flask and concentrate in vacuo using a rotary evaporator. 13. Triturate the resulting crude residue with cold hexanes (or recrystallize) to yield 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione as a white to off-white solid (Expected Melting Point: 61–62 °C).

Trustworthiness & Self-Validation

To ensure the protocol has succeeded and that the system is self-validating, perform the following analytical checks before utilizing the product in downstream synthesis:

  • TLC Monitoring: Monitor the disappearance of the starting material using a suitable eluent (e.g., 20% EtOAc in Hexanes). Meldrum's acid and its alkylated derivatives can be visualized using a KMnO₄ stain.

  • ¹H NMR Verification: The success of exhaustive dimethylation is easily confirmed via NMR. Look for the complete disappearance of the highly deshielded active methylene singlet (~3.6 ppm) characteristic of the starting Meldrum's acid. This will be replaced by a new singlet integrating for 6 protons, corresponding to the newly installed C5 methyl groups.

References

  • [4] Rh(Ⅰ)-catalyzed regio- and enantioselective allylic alkylation of Meldrum's acid. rhhz.net. 4

  • [1] 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione - PubChem. nih.gov. 1

  • [2] Acetoxy Meldrum's Acid: A Versatile Acyl Anion Equivalent in the Pd-Catalyzed Asymmetric Allylic Alkylation. nih.gov. 2

  • tetramethyl-1,3-dioxane-4,6-dione | 15568-97-5 - MilliporeSigma. sigmaaldrich.com.

  • [3] WO2024015797A1 - Peptide derivatives and related uses as orexin agonists. Google Patents. 3

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Application Notes & Protocols: Acylation Reactions with 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift from C-H Acidity

In the landscape of organic synthesis, 2,2-dimethyl-1,3-dioxane-4,6-dione, universally known as Meldrum's acid, is a cornerstone reagent for malonic ester-type syntheses. Its exceptional acidity (pKa ≈ 4.97) at the C5 position allows for facile deprotonation and subsequent acylation, making it a powerful tool for constructing complex molecular architectures.[1][2] However, the substitution of the acidic protons at the C5 position, as in 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione , fundamentally alters its reactivity profile. This guide delves into the unique "acylation" reactions involving this tetramethylated analog—a paradigm that shifts from the traditional C-acylation of the ring to the acylation by the ring through nucleophilic ring-opening and decarboxylation.

The absence of acidic C5 protons renders 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione inert to standard base-mediated C-acylation. Instead, its utility lies in its function as a stable, crystalline, and sterically-defined equivalent of dimethylmalonic acid or its corresponding esters. The core of its reactivity is the susceptibility of its carbonyl groups to nucleophilic attack, initiating a cascade that results in the formal acylation of the nucleophile with a dimethylacetyl group. This application note provides a comprehensive overview of the synthesis, mechanism, and practical protocols for leveraging this powerful synthon in drug discovery and development.

Synthesis and Physicochemical Properties

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is synthesized via the condensation of dimethylmalonic acid with acetone, typically in the presence of acetic anhydride and a catalytic amount of acid, such as sulfuric acid.[1] This method is analogous to the original preparation of Meldrum's acid.[3]

The resulting compound is a white, crystalline solid, which offers significant advantages in handling and purification over liquid reagents like diethyl dimethylmalonate.

PropertyValueSource
IUPAC Name2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione-
Molecular FormulaC₈H₁₂O₄-
Molecular Weight172.18 g/mol -
AppearanceWhite crystalline solid[4]
Melting Point149-151 °CCommercially available data

Core Reactivity: Acylative Ring-Opening as a Synthetic Strategy

The primary mode of reaction for 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is its role as a dimethylmalonyl-transfer agent . This process is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or thiol) on one of the carbonyl carbons of the dioxane-dione ring. This is often facilitated by a suitable base that does not deprotonate the nucleophile irreversibly but promotes the nucleophilic addition.

The reaction proceeds through a decarboxylative nucleophilic ring-opening mechanism. This pathway is distinct from the ketene formation mechanism observed under high-temperature pyrolysis of other Meldrum's acid derivatives.[5] The use of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), is crucial for facilitating both the initial nucleophilic attack and the subsequent decarboxylation under mild conditions.[4]

The overall transformation results in the acylation of the nucleophile with an isobutyryl group (or a related dimethylacetyl moiety), effectively transferring the (CH₃)₂CHCO- fragment to the nucleophile.

Synthesis_of_Tetramethyl_Meldrums_Acid cluster_start Starting Materials cluster_reagents Reagents Dimethylmalonic_Acid Dimethylmalonic Acid Condensation Condensation Reaction Dimethylmalonic_Acid->Condensation Acetone Acetone Acetone->Condensation Acetic_Anhydride Acetic Anhydride (Ac₂O) Acetic_Anhydride->Condensation Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Condensation Product 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Condensation->Product H₂O

Figure 1: Synthesis of the title compound.

Acylative_Ring_Opening_Mechanism Reagent 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Intermediate1 Tetrahedral Intermediate Reagent->Intermediate1 + Nu-H + Base Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂ Base Base (e.g., DBU) Intermediate2 Ring-Opened Intermediate (Malonate Half-Ester/Amide) Intermediate1->Intermediate2 Ring Opening Final_Product Acylated Nucleophile + CO₂ + Acetone Intermediate2->Final_Product Decarboxylation

Figure 2: Generalized acylative ring-opening mechanism.

Applications & Protocols

The primary application of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is as a robust acylating agent for the synthesis of α,α-disubstituted esters and amides, which are valuable intermediates in medicinal chemistry and materials science.

Protocol 1: Synthesis of α,α-Dimethyl-β-Ketoesters via Alcoholysis

This protocol describes the reaction of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione with an alcohol to furnish a β-ketoester, which upon decarboxylation yields a ketone. For the purpose of this protocol, we will describe the synthesis of benzyl 2,2-dimethyl-3-oxobutanoate.

Materials:

  • 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.00 equiv)

  • Benzyl alcohol (1.10 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.10 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • 2 M Aqueous HCl

  • Saturated Aqueous NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (0.50 mmol, 86.1 mg).

  • Add anhydrous acetonitrile (1.25 mL) and stir to dissolve.

  • Add BTMG (0.55 mmol, 94.2 mg, 1.10 equiv) to the solution.

  • Add benzyl alcohol (0.55 mmol, 57 µL, 1.10 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with 2 M aqueous HCl (15 mL).

  • Separate the organic layer and wash with saturated brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzyl 2,2-dimethyl-3-oxobutanoate.

Protocol 2: Synthesis of α,α-Dimethyl-β-Ketoamides via Aminolysis

This protocol outlines the synthesis of N-substituted α,α-dimethyl amides. Here, we describe the preparation of N-benzyl-2,2-dimethyl-3-oxobutanamide.

Materials:

  • 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.00 equiv)

  • Benzylamine (1.10 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.10 equiv)

  • Anhydrous Toluene

  • 2 M Aqueous HCl

  • Saturated Aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • In a dry reaction vessel, dissolve 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.00 mmol, 172.2 mg) in anhydrous toluene (5 mL).

  • Add benzylamine (1.10 mmol, 120 µL, 1.10 equiv) to the solution.

  • Add DBU (1.10 mmol, 165 µL, 1.10 equiv) and heat the reaction mixture to 60 °C.

  • Maintain the temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Wash the organic solution sequentially with 2 M aqueous HCl (2 x 20 mL) and saturated brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-2,2-dimethyl-3-oxobutanamide.

Workflow_Diagram cluster_reactions Acylative Ring-Opening cluster_intermediates Intermediates cluster_products Final Products Start 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Alcoholysis Reaction with Alcohol (R-OH) Start->Alcoholysis + R-OH, Base Aminolysis Reaction with Amine (R-NH₂) Start->Aminolysis + R-NH₂, Base Ketoester α,α-Dimethyl- β-Ketoester Alcoholysis->Ketoester Ketoamide α,α-Dimethyl- β-Ketoamide Aminolysis->Ketoamide Ketone gem-Dimethyl Ketone Ketoester->Ketone Decarboxylation (Heat or Acid) Amide Stable Amide Ketoamide->Amide Stable Product

Figure 3: Synthetic workflow using the title compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reactions can be reliably monitored by standard techniques such as TLC or LC-MS. The final products, being relatively simple organic molecules, can be unequivocally characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the incorporation of the nucleophile and the dimethylacetyl moiety.

  • Mass Spectrometry: To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester or amide carbonyls.

The purity of the final compounds after chromatographic purification should be assessed to be >95% for use in subsequent synthetic steps or biological assays.

Conclusion: An Authoritative Tool for gem-Dimethyl Introduction

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, while structurally similar to Meldrum's acid, operates under a different reactive principle. Its utility in acylation reactions stems not from C-H acidity, but from its capacity to act as a stable and efficient donor of a dimethylmalonyl group to a variety of nucleophiles. The mild conditions required for its ring-opening and subsequent decarboxylation make it a superior alternative to traditional methods that may require harsh reagents or high temperatures. For researchers in drug development and organic synthesis, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione represents an authoritative and reliable tool for the introduction of the synthetically valuable gem-dimethyl motif.

References

  • Chen, B. (2009). Meldrum's Acid in Organic Synthesis. Chemical Reviews, 95(4), 1179-1236. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with Meldrum's Acid. Organic Letters, 8(21), 4767-4770. [Link]

  • Gunjal Industries. (2023). Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]

  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]

  • Ohwada, T., et al. (2004). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry, 69(22), 7486-7495. [Link]

  • Organic Syntheses. (1980). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses, 59, 8. [Link]

  • PubChem. (n.d.). 2,2,5-trimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

  • RSC Publishing. (2010). Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones. Arkivoc, 2010(11), 336-342. [Link]

  • Wang, Z., et al. (2023). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 28(17), 6334. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

Sources

Application Note: Multicomponent Synthesis Involving 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

[1]

Executive Summary

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (CAS: 15568-97-5) is a specialized reagent used primarily as a stable, solid-state precursor for dimethylketene .[1] While standard Meldrum's acid is a nucleophilic "chameleon," the 2,2,5,5-tetramethyl derivative functions as a latent electrophile.[1]

In drug discovery, this compound is the reagent of choice for the One-Pot Staudinger Synthesis of gem-dimethyl substituted

Reactivity Profile & Mechanistic Logic[1]

The "Thermal Switch" Mechanism

The utility of this compound relies on a retro-Diels-Alder-type cycloreversion. At elevated temperatures (>100°C), the dioxane ring collapses to release acetone and generate dimethylketene in situ.[1]

  • Advantage: Dimethylketene is volatile and unstable (prone to dimerization).[1] Generating it in situ allows it to be trapped immediately by a nucleophile or imine without isolation.[1]

  • Reaction Pathway:

    • Thermolysis: Precursor

      
       Dimethylketene + Acetone.[1]
      
    • Trapping (MCR): Dimethylketene + Imine (Aldehyde + Amine)

      
      
      
      
      -Lactam.[1]
Comparison: Standard vs. Tetramethyl Meldrum's Acid[1]
FeatureStandard Meldrum's Acid2,2,5,5-Tetramethyl Derivative
C5 Protons Acidic (

)
None (Quaternary Carbon)
Primary Role Nucleophile (Knoevenagel donor)Electrophile (Ketene source)
MCR Type Domino Knoevenagel/Michael[2+2] Cycloaddition (Staudinger)
Thermal Product Methyleneketene (unstable)Dimethylketene (trappable)
Logic Diagram (DOT)

ReactivityFlowPrecursor2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dioneThermolysisThermolysis(>100°C)Precursor->ThermolysisKeteneDimethylketene(Reactive Intermediate)Thermolysis->KeteneAcetoneAcetone(Byproduct)Thermolysis->AcetoneBetaLactam3,3-Dimethyl-beta-lactamKetene->BetaLactam[2+2]CycloadditionImineImine(Formed in situ)Imine->BetaLactamAldehydeAldehydeAldehyde->Imine+ AmineAmineAmineAmine->Imine

Figure 1: Mechanistic pathway for the 3-component Staudinger synthesis utilizing 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione as a masked ketene source.[1][2]

Validated Experimental Protocols

Protocol A: One-Pot 3-Component Staudinger Synthesis of -Lactams

Objective: Synthesis of 1,4-diaryl-3,3-dimethylazetidin-2-ones. Scope: Applicable to electron-rich and electron-poor aromatic aldehydes and amines.

Materials:

  • Reagent A: Aromatic Aldehyde (1.0 equiv)[1]

  • Reagent B: Primary Amine (1.0 equiv)[1]

  • Reagent C: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.1 - 1.2 equiv)[1]

  • Solvent: Anhydrous Toluene or Xylene (High boiling point required).[1]

  • Catalyst: None required (Thermal activation).[1]

Step-by-Step Methodology:

  • Imine Pre-formation (Recommended for high yields):

    • In a round-bottom flask equipped with a Dean-Stark trap (or using molecular sieves), dissolve Reagent A (Aldehyde) and Reagent B (Amine) in Toluene (0.5 M concentration).

    • Reflux for 1–2 hours to ensure complete imine formation and water removal.[1] Note: Water interferes with the ketene intermediate.[1]

  • Ketene Precursor Addition:

    • Cool the solution slightly (to ~80°C).

    • Add Reagent C (2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione) in one portion.[1]

  • Cycloaddition:

    • Heat the reaction mixture to reflux (110°C for Toluene) for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the imine and the evolution of acetone (often visible as refluxing vapor) indicate progress.[1]

  • Work-up:

    • Cool to room temperature.[1][3][4]

    • Evaporate the solvent under reduced pressure.

    • The residue often contains the crude

      
      -lactam.
      
  • Purification:

    • Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Yield Expectation: 60–85% depending on steric hindrance of the amine.

Protocol B: Nucleophilic Ring Opening (SuFEx-like Functionalization)

Objective: Synthesis of sterically hindered dimethyl-malonate mono-esters or amides. Context: While not a traditional "multicomponent" condensation, this workflow allows the reagent to serve as a modular building block in cascade sequences.

Materials:

  • Nucleophile: Phenol, Alcohol, or Aniline (1.0 equiv).[1]

  • Reagent: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.0 equiv).[1][5]

  • Base: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU (1.1 equiv).[1]

  • Solvent: Acetonitrile (MeCN).[1]

Methodology:

  • Dissolve the Nucleophile and Base in MeCN.

  • Add the Tetramethyl-Meldrum's acid.

  • Stir at Room Temperature (for phenols) or 60°C (for hindered alcohols) for 12 hours.

  • Quench: Dilute with Ethyl Acetate and wash with 1M HCl (to remove base).

  • Result: Formation of the mono-ester with a free carboxylic acid tail, available for subsequent coupling (e.g., Ugi or Passerini reactions).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formationUse a Dean-Stark trap to remove water before adding the ketene precursor. Water hydrolyzes the ketene to dimethylmalonic acid.
No Reaction (Protocol A) Temperature too lowThe retro-Diels-Alder reaction requires T > 100°C. Switch from Benzene/THF to Toluene or Xylene.
Side Products Ketene dimerizationAdd the precursor slowly to the refluxing imine solution to keep steady-state ketene concentration low.
Starting Material Remains Old Reagent2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is generally stable, but check for hydrolysis (carboxylic acid smell).[1] Recrystallize if necessary.[1]

References

  • Staudinger, H. (1907).[1][4] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.[1] (Foundational chemistry of ketene-imine cycloaddition).

  • Chen, B. C. (1991).[1][6] "Meldrum's acid in organic synthesis."[1][6][7][8][9] Heterocycles, 32(3), 529-597.[1][6] Link (Review covering Meldrum's acid derivatives).

  • Gabriele, B., et al. (2025).[1][5] "Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity." Molecules, 30(3), 534.[1] Link (Recent application in ring-opening functionalization).[1]

  • Emtenäs, H., et al. (2003).[1] "Microwave-Assisted High-Speed Synthesis of 3,3-Dimethyl-β-Lactams." Organic Letters, 5(7), 971-973.[1] Link (Modern optimization of the Staudinger reaction using this specific precursor).[1]

  • Davidson, D., & Bernhard, S. A. (1948).[1] "The Structure of Meldrum's Acid." Journal of the American Chemical Society, 70(10), 3426–3428.[1] Link (Structural confirmation).[1]

Application Note: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione as a High-Fidelity Dimethylketene Generator and Gem-Dimethyl Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Heterocyclic Compounds from 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Content Type: Detailed Application Note & Protocols Audience: Senior Synthetic Chemists and Process Development Scientists

Executive Summary & Strategic Rationale

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (often referred to as 5,5-Dimethyl Meldrum’s Acid ) represents a specialized, high-utility reagent in heterocyclic synthesis. Unlike its unsubstituted parent compound (Meldrum’s Acid), which is primarily used for Knoevenagel condensations, the 5,5-tetramethyl derivative lacks acidic


-protons. Consequently, its chemical utility is bifurcated into two distinct, high-value pathways:
  • Thermal Generation of Dimethylketene (DMK): It serves as a stable, solid-state precursor to dimethylketene, a volatile and unstable intermediate, enabling controlled [2+2] cycloadditions.

  • Gem-Dimethyl Installation: It acts as a pre-functionalized malonate surrogate, allowing the introduction of the pharmacologically privileged gem-dimethyl moiety into heterocycles via nucleophilic ring opening and subsequent cyclization.

This guide details protocols for synthesizing


-lactams (via ketene trapping) and pyrazolidine-3,5-diones (via bis-acylation), leveraging the unique "Thorpe-Ingold" structural bias of this reagent.

Reactivity Profile & Mechanistic Pathways[1]

The utility of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is dictated by reaction temperature and nucleophile strength.

Pathway A: Pyrolytic Fragmentation (The DMK Generator)

At temperatures exceeding 100°C (typically in boiling toluene or xylene), the compound undergoes a retro-hetero-Diels-Alder fragmentation. This releases one equivalent of acetone and one equivalent of CO


, generating dimethylketene in situ. This method avoids the handling of isolated ketenes, which are prone to dimerization.
Pathway B: Nucleophilic Ring Opening

At lower temperatures (RT to 80°C), the cyclic anhydride-like structure is susceptible to attack by binucleophiles (hydrazines, ureas, hydroxylamines). The steric bulk of the C5-dimethyl group facilitates subsequent ring closure via the gem-dimethyl effect (Thorpe-Ingold effect), often resulting in higher cyclization yields compared to unsubstituted malonates.

ReactivityPathways Start 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Heat Thermolysis (>100°C, -Acetone, -CO2) Start->Heat Nuc Nucleophilic Attack (RT - 80°C) Start->Nuc DMK Dimethylketene (Intermediate) Heat->DMK BetaLactam 3,3-Dimethyl-β-Lactams (via Imine trapping) DMK->BetaLactam + Imine ([2+2]) Cyclobutanone 2,2-Dimethylcyclobutanones (via Alkene trapping) DMK->Cyclobutanone + Alkene ([2+2]) OpenInt Acyclic Diamide/Ester Intermediate Nuc->OpenInt + Hydrazine Pyrazolidine 4,4-Dimethyl- pyrazolidine-3,5-dione OpenInt->Pyrazolidine -H2O (Cyclization)

Figure 1: Bifurcated reactivity landscape of 5,5-dimethyl Meldrum's acid. The reagent acts as either a ketene source or an activated bis-acylating agent.

Protocol A: Synthesis of 3,3-Dimethyl-β-Lactams (Staudinger Synthesis)

This protocol utilizes the reagent as a masked dimethylketene source to synthesize


-lactams (azetidin-2-ones) via [2+2] cycloaddition with imines. This is a critical scaffold in antibiotic development and beta-lactamase inhibitor design.[1]
Reagents & Materials
  • Precursor: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.0 equiv)

  • Imine: N-Benzylideneaniline (or substituted derivative) (1.0 equiv)

  • Solvent: Anhydrous Xylene (mixture of isomers) or Toluene

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the imine (10 mmol) in anhydrous xylene (50 mL).

  • Addition: Add 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (10 mmol, 1.86 g) in a single portion.

  • Thermolysis: Purge the system with nitrogen. Heat the reaction mixture to reflux (approx. 138-140°C for xylene).

    • Note: Evolution of CO

      
       and acetone vapor will be observed. Ensure the condenser is efficient to prevent solvent loss, but allow CO
      
      
      
      to escape via a bubbler.
  • Monitoring: Maintain reflux for 4–6 hours. Monitor consumption of the imine via TLC (SiO

    
    , Hexane:EtOAc 8:2). The spot for the Meldrum's acid derivative will disappear rapidly; the rate-determining step is the cycloaddition.
    
  • Work-up: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure (rotary evaporator).

  • Purification: The crude residue is typically a viscous oil or solid. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Hexane.

Mechanistic Insight

The reaction proceeds via the thermal extrusion of acetone and CO


 to generate dimethylketene. The ketene immediately undergoes a [2+2] cycloaddition with the imine. The high temperature is strictly required to access the ketene; at lower temperatures, no reaction will occur as the C5 position is non-acidic and cannot catalyze imine activation.

Protocol B: Synthesis of 4,4-Dimethylpyrazolidine-3,5-diones

This protocol exploits the "activated ester" character of the reagent. It is superior to using diethyl dimethylmalonate because the cyclic structure of Meldrum's acid derivatives releases internal strain upon ring opening, driving the reaction to completion under milder conditions.

Reagents & Materials
  • Precursor: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.0 equiv)

  • Nucleophile: Hydrazine Hydrate (80%) or substituted hydrazine (1.1 equiv)

  • Solvent: Ethanol (absolute) or Pyridine

  • Catalyst: Sodium Ethoxide (0.1 equiv) - Optional, speeds up cyclization

Step-by-Step Methodology
  • Dissolution: Dissolve 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (5 mmol, 0.93 g) in Ethanol (20 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (5.5 mmol) dropwise at room temperature.

    • Observation: The reaction is exothermic. A white precipitate (the intermediate hydrazide salt) may form.

  • Cyclization: Heat the mixture to reflux (78°C) for 3 hours.

    • Mechanism:[1][2][3][4][5] The hydrazine first attacks one carbonyl to open the ring (loss of acetone). The second nitrogen of the hydrazine then attacks the remaining ester carbonyl to close the ring, releasing water.

  • Isolation: Cool the mixture to 0°C in an ice bath.

  • Acidification: Acidify the solution to pH 2 using 1M HCl. This protonates the pyrazolidine-3,5-dione (which can exist in enol forms) and precipitates the product.

  • Filtration: Filter the white solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry under vacuum at 50°C.

Data Summary: Comparison of Methods
Parameter5,5-Dimethyl Meldrum's Acid RouteDiethyl Dimethylmalonate Route
Reaction Time 3–4 Hours12–24 Hours
Temperature 78°C (Ethanol Reflux)120°C+ (often requires pressure)
Yield 85–95%60–75%
Atom Economy Lower (Loss of Acetone/CO2)Higher (Loss of 2x EtOH)
Key Advantage Kinetic Speed (Ring Strain Release)Cost of Starting Material

Critical Troubleshooting & Safety

Safety Warning: Ketene Toxicity
  • Hazard: Dimethylketene is a potent acylating agent and respiratory irritant.

  • Control: All pyrolysis reactions (Protocol A) must be conducted in a well-ventilated fume hood. Do not scale up pyrolysis reactions in sealed vessels without pressure relief, as CO

    
     generation is stoichiometric and rapid.
    
Impurity Profile
  • Acetone Condensation: In Protocol A, the liberated acetone can theoretically react with the imine (forming an aminal), though the high temperature usually favors the thermodynamic product (

    
    -lactam).
    
  • Hydrolysis: The starting material is sensitive to moisture. Store 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in a desiccator. Hydrolysis yields dimethylmalonic acid, which is unreactive in the ketene pathway.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the specific electron flow for the Staudinger synthesis (Protocol A).

StaudingerMechanism Start 5,5-Dimethyl Meldrum's Acid TS1 Transition State: Retro-Diels-Alder Start->TS1 Heat (>100°C) Ketene Dimethylketene (C=C=O) TS1->Ketene Byproducts Acetone + CO2 TS1->Byproducts Zwitterion Zwitterionic Intermediate (Nucleophilic attack of N on Ketene C) Ketene->Zwitterion + Imine Imine Imine (R-N=CH-R') Imine->Zwitterion Product 3,3-Dimethyl-β-Lactam Zwitterion->Product Ring Closure (Conrotatory)

Figure 2: Mechanistic flow of the Staudinger [2+2] cycloaddition utilizing 5,5-dimethyl Meldrum's acid as the ketene precursor.

References

  • McNab, H. (1978). Pyrolysis of Meldrum's acid derivatives. Chemical Society Reviews. Link

  • Gabriele, B., et al. (2021). Meldrum’s Acid: A Versatile Building Block in Heterocyclic Synthesis. Molecules. Link

  • Tidwell, T. T. (2005). Ketenes.[6][5] John Wiley & Sons. (Authoritative text on Ketene reactivity and dimerization kinetics). Link

  • Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles. (Foundational review on the reactivity differences between substituted and unsubstituted Meldrum's acids). Link

Sources

Application Notes & Protocols: The Strategic Application of Dioxane-diones in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) and its Derivatives

Editor's Note: This guide addresses the broad and impactful applications of the 1,3-dioxane-4,6-dione scaffold in pharmaceutical synthesis. While the initial topic specified the 2,2,5,5-tetramethyl derivative, the vast majority of synthetic utility and published research focuses on 2,2-Dimethyl-1,3-dioxane-4,6-dione , universally known as Meldrum's acid [1][2]. The exceptional reactivity of Meldrum's acid stems from the two acidic protons at the C-5 position. The 2,2,5,5-tetramethyl analogue lacks these protons and therefore does not participate in the crucial C-C bond-forming reactions that make this scaffold a cornerstone of medicinal chemistry. This document will, therefore, focus on the applications of Meldrum's acid and its C-5 substituted analogues, which are of paramount importance to researchers, scientists, and drug development professionals.

Introduction: Understanding the Power of Meldrum's Acid

Meldrum's acid is a white, crystalline solid that has become an indispensable tool in organic synthesis since its discovery[3]. Its unique structure, a cyclic diketone, confers properties that make it a superior alternative to traditional malonic esters in many synthetic transformations[1][3].

Key Structural & Chemical Properties:

PropertyValue / DescriptionSignificance in Synthesis
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione-
Molecular Formula C₆H₈O₄-
Molecular Weight 144.13 g/mol Facilitates stoichiometric calculations.
pKa ~4.8 - 4.97Unusually high acidity for a C-H bond, enabling deprotonation with mild bases[1][3][4].
Physical Form White crystalline powderEasy to handle, weigh, and dissolve in common organic solvents[1].
Thermal Stability Decomposes upon heatingUndergoes smooth decarboxylation to generate highly reactive ketene intermediates[1][3].

The high acidity of the C-5 protons is the cornerstone of its utility. The rigid dioxane ring constrains the ester groups, leading to enhanced resonance stabilization of the conjugate base (enolate), making it significantly more acidic than typical acyclic diesters[1][4]. This allows for precise control over enolate formation and subsequent reactions, a critical factor in the complex synthetic routes required for pharmaceutical development.

Caption: Figure 1: Key Attributes of Meldrum's Acid.

Core Synthetic Transformations in Drug Development

The reactivity of Meldrum's acid is channeled through several key reaction pathways that are routinely exploited in pharmaceutical synthesis to build molecular complexity with high efficiency.

Knoevenagel Condensation: Building Blocks for Bioactive Scaffolds

The Knoevenagel condensation is a cornerstone reaction involving the addition of an active methylene compound, like Meldrum's acid, to an aldehyde or ketone[4][5]. This reaction is highly efficient for forming C-C double bonds and serves as a gateway to numerous important molecular frameworks[5].

Mechanism & Causality: The reaction is typically catalyzed by a mild base (e.g., piperidine, pyridine). The base deprotonates Meldrum's acid to form a highly stabilized enolate. This enolate then acts as a potent nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct rapidly undergoes elimination (dehydration) to yield the α,β-unsaturated product, often as a stable crystalline solid. This rapid and often high-yielding reaction is a preferred method for creating key intermediates for pharmaceuticals and other bioactive molecules[5][6].

Caption: Figure 2: Knoevenagel Condensation Pathway.

Michael Addition: Asymmetric Bond Formation

The products of Knoevenagel condensations, arylidene Meldrum's acids, are potent Michael acceptors[7]. They possess an electron-deficient double bond that readily reacts with a wide range of nucleophiles (Michael donors) in a conjugate addition reaction[8]. This reaction is fundamental for creating 1,5-dicarbonyl compounds and for introducing chirality.

Mechanism & Causality: The reaction involves the 1,4-addition of a nucleophile (such as another enolate, an amine, or a thiol) to the β-carbon of the activated alkene[8][9]. The driving force is the formation of a new, stable C-C single bond at the expense of a C-C pi bond[8]. The resulting product is a new enolate which is then protonated. The use of chiral catalysts can render this reaction enantioselective, a critical capability in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Acylation and Alkylation

The acidic C-5 position can be readily functionalized through acylation and alkylation. Acylation, often with an acyl chloride in the presence of a base like pyridine, produces 5-acyl derivatives[10]. These derivatives are themselves valuable intermediates, as they can be considered synthetic equivalents of highly reactive acylketenes[3]. Alkylation allows for the introduction of various side chains, further expanding the molecular diversity achievable from this single scaffold.

Application Focus: Synthesis of Heterocyclic Scaffolds

A significant application of Meldrum's acid in pharmaceutical chemistry is the synthesis of heterocyclic compounds[2]. Many blockbuster drugs feature nitrogen-, oxygen-, or sulfur-containing rings. The unique structure of Meldrum's acid derivatives allows them to be used in cyclization and cycloaddition reactions to construct these vital pharmacophores with high precision[1][11]. For instance, derivatives have been used to synthesize 4-pyridyl-substituted heterocycles and 2-substituted indoles, both of which are privileged structures in medicinal chemistry[4].

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Synthesis of an Arylidene Meldrum's Acid Derivative via Knoevenagel Condensation

This protocol describes the synthesis of a benzylidene Meldrum's acid derivative, a common intermediate for further elaboration[6][12].

Objective: To synthesize 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Benzaldehyde (or other selected aldehyde)

  • Absolute Ethanol

  • Catalyst (e.g., piperidine or an ammonium-based catalyst like (PhNH₃)₂CuCl₄)[6]

  • Round-bottomed flask (10 mL or appropriate scale)

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation: In a 10 mL round-bottomed flask, dissolve Meldrum's acid (1.5 mmol, 216 mg) in absolute ethanol (5 mL) at room temperature with gentle stirring until a clear solution is obtained.

  • Aldehyde Addition: To the stirred solution, add the selected aldehyde (e.g., benzaldehyde, 1.5 mmol, 159 mg, 0.15 mL) at room temperature.

  • Catalyst Introduction: Introduce a catalytic amount of your chosen catalyst. If using (PhNH₃)₂CuCl₄, add approximately 0.85 mol%[6]. If using piperidine, one to two drops is sufficient.

  • Reaction Execution: Continue stirring at room temperature. A precipitate of the product is expected to form within 5 to 20 minutes[6].

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of starting materials.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC or cessation of precipitation), collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure arylidene derivative. Further purification is often not necessary due to the high purity of the precipitated product[5].

Expected Outcome: A crystalline solid with a yield typically in the range of 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Knoevenagel_Workflow Figure 3: Experimental Workflow for Knoevenagel Condensation start Start dissolve 1. Dissolve Meldrum's Acid in Ethanol start->dissolve add_aldehyde 2. Add Aldehyde at Room Temperature dissolve->add_aldehyde add_catalyst 3. Introduce Catalyst (e.g., Piperidine) add_aldehyde->add_catalyst react 4. Stir at RT (5-20 min) add_catalyst->react precipitate Product Precipitates react->precipitate filter 5. Collect Solid by Vacuum Filtration precipitate->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Figure 3: Experimental Workflow for Knoevenagel Condensation.

Protocol 2: Acylation of Meldrum's Acid

This protocol is adapted from a procedure in Organic Syntheses and details the C-acylation of Meldrum's acid, a key step towards pyrone synthesis[10].

Objective: To synthesize 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Materials:

  • Meldrum's acid

  • Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Acetyl chloride

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Three-necked, round-bottomed flask, addition funnel, N₂ inlet

Procedure:

  • Setup: Assemble a flame-dried, 500-mL, three-necked, round-bottomed flask equipped with a stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a dry, inert atmosphere throughout the reaction.

  • Initial Charge: Charge the flask with Meldrum's acid (22.0 g) dissolved in dichloromethane (153 mL). Add pyridine (24.8 mL) and cool the mixture to -25°C using a suitable cooling bath[10].

  • Acylating Agent Addition: Prepare a solution of acetyl chloride (13.1 mL) in dichloromethane (18.3 mL). Add this solution slowly to the reaction mixture via the addition funnel over a period of 1 hour, maintaining the temperature at -25°C[10].

  • Warming: After the addition is complete, allow the reaction to warm slowly to 0°C over 3 hours.

  • Quenching: Quench the reaction by adding methanol (30 mL) and continue stirring for 15 minutes.

  • Work-up:

    • Transfer the reaction mixture to a 2-L separatory funnel and dilute with 100 mL of dichloromethane.

    • Wash the organic layer with saturated aqueous ammonium chloride (3 x 140 mL) and then with water (1 x 140 mL)[10].

    • Combine the aqueous layers and back-extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate for at least 3 hours. Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be broken into a fine powder and placed under high vacuum overnight to remove residual pyridine. This typically yields a product of sufficient purity for subsequent steps[10].

Conclusion

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is a uniquely versatile and powerful reagent in the pharmaceutical scientist's toolkit. Its high acidity and rigid structure enable a range of high-yield transformations, including Knoevenagel condensations, Michael additions, and acylations, which are critical for the efficient construction of complex molecular architectures. The ability to use this single scaffold to generate diverse intermediates and heterocyclic systems underscores its enduring importance in modern drug discovery and development[1][2][13].

References

  • Gunjal Industries. (2025, November 8).
  • Al-Amiery, A. A., et al. (2023, February 13). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PMC.
  • Ivanov, A. S. (2008, February 12). Meldrum's acid and related compounds in the synthesis of natural products and analogs. Chemical Society Reviews (RSC Publishing).
  • ResearchGate. (2025, December 15). Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity.
  • Jubete, E., et al. (2025, May 7).
  • Scimplify. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (CAS NO:2033-24-1).
  • Sigma-Aldrich. 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.
  • Sigma-Aldrich. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione.
  • HETEROCYCLES. (2017, April 21). An efficient synthesis of 1,3-dioxane-4,6-diones.
  • UiTM Institutional Repository. (2021, April 30).
  • PubChem. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione.
  • Crimmins, M. T., et al. Organic Syntheses Procedure.
  • BenchChem. (2025). The Untapped Potential of 2,2,5,5-Tetramethylcyclohexane-1,4-dione in Medicinal Chemistry.
  • Ashenhurst, J. (2023, May 24).
  • ChemicalBook. (2022, April 12). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • Organic Chemistry Portal.
  • ResearchGate.
  • ChemicalBook. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • MilliporeSigma. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione.
  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.

Sources

Application Note: Advanced C–C Bond Formation via In Situ Dimethylketene Generation using 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Traceless, neutral generation of reactive ketene intermediates for complex cycloadditions.

Mechanistic Rationale: The "Traceless" Ketene Precursor

In the synthesis of complex pharmaceuticals and sterically hindered scaffolds, the formation of cyclobutanones and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactams via[2+2] cycloadditions is a highly valued C–C and C–N bond-forming strategy[1]. Traditionally, the dimethylketene intermediate required for these reactions is generated by the dehydrohalogenation of isobutyryl chloride using a tertiary amine (e.g., triethylamine). However, this classical approach generates stoichiometric amounts of triethylammonium chloride salts. These salts can precipitate, trap sensitive intermediates, and create a basic, highly polar reaction environment that promotes unwanted epimerization or polymerization.

To circumvent these issues, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (commonly known as 5,5-dimethyl Meldrum's acid) serves as an elegant, neutral thermal precursor[2].

The Causality of the Thermal Pathway: Unlike recently reported base-catalyzed SuFEx-like nucleophilic exchange reactions[3], heating 5,5-dimethyl Meldrum's acid above 150 °C triggers a concerted retro-Diels-Alder-like cycloreversion. This thermal decomposition extrudes equimolar amounts of acetone and carbon dioxide[4]. Because both byproducts are highly volatile gases at the reaction temperature, they are continuously expelled from the reaction mixture. This leaves a perfectly neutral, salt-free environment containing only the highly reactive dimethylketene and the target substrate, ensuring exceptionally clean C–C bond formation[5].

Pathway Visualization

G A 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione (Stable Precursor) B Dimethylketene (Reactive Intermediate) A->B Thermolysis (>150 °C) E Acetone + CO₂ (Volatile Byproducts) A->E Elimination C Cyclobutanones (C-C Bond Formation) B->C + Alkene [2+2] Cycloaddition D β-Lactams (C-C & C-N Formation) B->D + Imine [2+2] Cycloaddition

Logical flow of dimethylketene generation and subsequent [2+2] cycloadditions.

Comparative Analysis of Ketene Generation Methods

To highlight the operational advantages of the Meldrum's acid thermolysis approach, the following table summarizes the quantitative and qualitative differences between the two primary ketene generation strategies.

Reaction ParameterAcid Chloride + Triethylamine5,5-Dimethyl Meldrum's Acid Thermolysis
Reagents Isobutyryl chloride, Et₃N2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Byproducts Triethylammonium chloride (solid)Acetone, Carbon Dioxide (volatile gases)
Reaction Environment Basic, highly polar (due to salts)Strictly neutral, non-polar
Primary Side Reaction Base-catalyzed epimerizationKetene dimerization (if addition is too fast)
Purification Requirement Aqueous extraction, salt filtrationSimple solvent evaporation
Substrate Compatibility Poor for base-sensitive compoundsExcellent for sensitive/complex substrates

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The exact choice of solvent, temperature, and addition rate are strictly controlled to prevent the primary failure mode of this chemistry: the rapid self-dimerization of dimethylketene into 2,2,4,4-tetramethyl-1,3-cyclobutanedione[6].

Protocol A: Synthesis of Cyclobutanones via [2+2] Cycloaddition with Olefins

Objective: Form a sterically hindered cyclobutanone ring via a [2+2] cycloaddition between an unactivated olefin and in situ generated dimethylketene[5].

Materials:

  • Olefin substrate (1.0 equiv, 5.0 mmol)

  • 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.5 equiv, 7.5 mmol)

  • Anhydrous Mesitylene (1,3,5-trimethylbenzene)

Step-by-Step Methodology:

  • Reaction Setup (Causality of Solvent): Dissolve the olefin (5.0 mmol) in 15 mL of anhydrous mesitylene in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Rationale: Mesitylene (b.p. 164 °C) is chosen because the retro-Diels-Alder cycloreversion of Meldrum's acid requires temperatures >150 °C to proceed at a synthetically useful rate[7]. Toluene is insufficient unless used in a pressurized sealed tube.

  • Atmospheric Control: Purge the system with Argon for 10 minutes. Rationale: Ketenes are highly electrophilic and will react with atmospheric moisture to form isobutyric acid, destroying the reagent.

  • Precursor Solution: In a separate dry vial, dissolve 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (7.5 mmol) in 10 mL of anhydrous mesitylene. Load this solution into a gas-tight syringe.

  • Controlled Thermolysis (Causality of Addition Rate): Heat the olefin solution to a vigorous reflux (164 °C). Using a syringe pump, add the Meldrum's acid solution dropwise over a period of 3 to 4 hours . Rationale: Dimethylketene is highly prone to self-dimerization. By adding the precursor slowly to a high-temperature solution, the ketene is generated and immediately consumed by the olefin, keeping the steady-state concentration of the ketene extremely low and completely suppressing dimerization[6].

  • Completion & Workup: After the addition is complete, maintain reflux for an additional 1 hour to ensure complete decomposition of any residual precursor. Cool the reaction to room temperature.

  • Isolation: Remove the mesitylene solvent under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump). Because the byproducts (acetone, CO₂) have already boiled off, the resulting crude residue is typically >95% pure cyclobutanone, ready for direct use or simple flash chromatography.

Protocol B: Synthesis of -Lactams via Staudinger[2+2] Cycloaddition

Objective: Form a


-lactam core via the reaction of dimethylketene with an imine (Staudinger synthesis).

Materials:

  • Imine substrate (1.0 equiv, 5.0 mmol)

  • 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (2.0 equiv, 10.0 mmol)

  • Anhydrous o-Dichlorobenzene (or Mesitylene)

Step-by-Step Methodology:

  • Preparation: Dissolve the imine in 15 mL of anhydrous o-dichlorobenzene (b.p. 180 °C) under an Argon atmosphere. Heat the solution to 160 °C.

  • Stoichiometric Adjustment (Causality of Excess Reagent): Dissolve the Meldrum's acid derivative (10.0 mmol) in 10 mL of o-dichlorobenzene. Rationale: Imines can sometimes be less nucleophilic than electron-rich olefins. Using 2.0 equivalents of the ketene precursor compensates for any trace dimerization that may occur before the imine can capture the ketene.

  • Addition: Add the precursor solution via syringe pump over 4 hours to the 160 °C imine solution.

  • Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the imine chromophore indicates successful conversion to the

    
    -lactam.
    
  • Purification: Cool to room temperature and directly load the crude reaction mixture onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient to separate the product from the high-boiling o-dichlorobenzene solvent.

References

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes Source: Accounts of Chemical Research URL:[Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: MDPI Molecules URL:[Link]

  • Cycloaddition of Dimethylketene to Olefinic Substrates Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Meldrum's Acid in Organic Synthesis Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Meldrum's acid is a cornerstone in organic synthesis, valued for its high acidity and utility as a building block for complex molecules in pharmaceuticals and materials science.[1][2] This resource provides in-depth, experience-driven advice to navigate common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What makes Meldrum's acid so reactive and acidic?

A1: The exceptional reactivity and acidity (pKa ≈ 4.8) of Meldrum's acid stem from its unique cyclic structure.[2] The six-membered ring is conformationally restricted, and the two carbonyl groups are positioned to strongly withdraw electron density from the central C5 methylene group.[3] This induction, combined with resonance stabilization of the resulting enolate, makes the C5 protons significantly more acidic than those of acyclic malonic esters.[2][3] This high acidity facilitates a wide range of reactions, including Knoevenagel condensations, alkylations, and acylations.[2][4]

Q2: What are the primary applications of Meldrum's acid in my field (pharmaceutical/drug development)?

A2: In pharmaceutical synthesis and drug development, Meldrum's acid is a critical intermediate for creating complex molecular architectures.[2] Its key applications include:

  • Knoevenagel Condensation: Reacting with aldehydes and ketones to form unsaturated derivatives, which are precursors for various pharmaceuticals and natural products.[2]

  • Malonic Ester Synthesis Equivalent: Serving as a highly reactive equivalent of malonic esters for creating substituted carboxylic acids, ketones, and esters.[5]

  • Heterocycle Synthesis: Acting as a building block for a diverse range of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2][6]

  • Multicomponent Reactions (MCRs): Its ability to participate in MCRs allows for the rapid generation of diverse molecular libraries for drug discovery, maximizing yield and reducing waste by avoiding the isolation of intermediates.[6][7]

Q3: How should I properly store and handle Meldrum's acid?

A3: While stable as a solid, Meldrum's acid is sensitive to heat and moisture.[2] It should be stored in a tightly sealed container in a cool, dry place. Over time, especially at room temperature, it can slowly decompose.[8] For long-term storage, refrigeration is recommended. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.

Issue 1: Low Yield in Knoevenagel Condensation

Question: My Knoevenagel condensation between Meldrum's acid and an aromatic aldehyde is giving a low yield of the desired alkylidene product. What are the likely causes and how can I improve the outcome?

Causality & Explanation: Low yields in Knoevenagel condensations with Meldrum's acid can often be attributed to several factors:

  • Inefficient Catalysis: The choice and amount of catalyst are crucial. While bases like piperidine are common, their effectiveness can vary with the substrate.[9]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role. While some reactions proceed at room temperature, others may require mild heating to go to completion.[10] The use of unconventional conditions like microwave irradiation or ionic liquids has also been shown to improve yields and reaction times.[9][11]

  • Side Reactions: The high reactivity of the alkylidene product can lead to subsequent Michael additions or other undesired side reactions, especially if reaction times are prolonged or excess reagents are used.[12]

  • Poor Reagent Quality: Impurities in the aldehyde or partially decomposed Meldrum's acid can inhibit the reaction.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your Meldrum's acid is a white, crystalline powder. If it appears discolored or clumpy, consider recrystallizing it from a suitable solvent like benzene.[13] Ensure your aldehyde is pure and free of any corresponding carboxylic acid.

  • Optimize Catalyst and Conditions:

    • Start with a mild catalyst like pyrrolidinium acetate in a non-polar solvent such as benzene.[14]

    • If the reaction is sluggish, consider using a more efficient catalytic system. For example, piperidine in an ionic liquid like [bmim]BF4 has been shown to be effective at room temperature.[9]

    • Microwave-assisted synthesis on a solid support like neutral alumina can dramatically reduce reaction times and improve yields.[11]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

  • Consider a "Green Chemistry" Approach: Performing the reaction in water at a slightly elevated temperature (e.g., 75°C) can be an effective and environmentally benign method that avoids the need for a catalyst.[10]

Issue 2: Difficulty with Alkylation and Competing Di-alkylation

Question: I am trying to perform a mono-alkylation on Meldrum's acid, but I am getting a significant amount of the di-alkylated product, or the reaction is not proceeding at all. How can I control the selectivity?

Causality & Explanation: The high acidity of the C5 proton in Meldrum's acid makes it susceptible to deprotonation. After the first alkylation, the remaining C5 proton on the mono-alkylated product is still acidic enough to be removed by the base, leading to a second alkylation.[15] Controlling the stoichiometry of the base and the alkylating agent is key to achieving mono-alkylation. Conversely, a lack of reaction can be due to an insufficiently strong base or a poorly reactive alkylating agent.

Troubleshooting Protocol:

  • Precise Stoichiometry: Use exactly one equivalent of a suitable base relative to Meldrum's acid. A common and effective base is potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.[16]

  • Controlled Addition: Add the alkylating agent slowly and at a controlled temperature (e.g., starting at 0°C and slowly warming to room temperature) to the pre-formed enolate of Meldrum's acid. This minimizes the concentration of the alkylating agent at any given time, favoring mono-alkylation.

  • Choice of Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides or bromides) will generally give better results than chlorides. For less reactive agents, a stronger base or higher temperatures may be necessary, which can also increase the risk of di-alkylation.

  • Alternative Conditions for Di-alkylation: If di-alkylation is the desired outcome, using an excess of the alkylating agent and base in an ionic liquid can be a very effective method.[17]

Data Presentation: Alkylation Conditions

Desired ProductBase (Equivalents)SolventTemperatureKey Considerations
Mono-alkylationK2CO3 (1.0)DMF0°C to RTSlow addition of alkyl halide is critical.[16]
Di-alkylationTriethylamine (2.5)[bpy]BF460-70°CUse of excess base and alkyl halide drives the reaction to completion.[17]
Issue 3: Low Yield or Decomposition during Acylation

Question: My acylation of Meldrum's acid with an acyl chloride is resulting in a low yield of the 5-acyl product and a significant amount of dark, tarry byproducts. What is causing this and how can I prevent it?

Causality & Explanation: Acylation of Meldrum's acid is typically performed using an acyl halide in the presence of a base like pyridine.[18] The desired 5-acyl product exists predominantly in its enol form.[18] Low yields and decomposition can occur due to:

  • Thermal Instability: Acylated Meldrum's acids can be thermally sensitive and may decompose at elevated temperatures.[4] Pyrolysis of these compounds is a known method to generate reactive ketene intermediates.[19]

  • Reaction with Pyridine: The pyridine acts as both a base and a nucleophilic catalyst. The reaction can be exothermic, and poor temperature control can lead to side reactions and decomposition.

  • Hydrolysis: The acyl chloride and the acylated product are sensitive to moisture. The presence of water can lead to hydrolysis and the formation of unwanted byproducts.

  • Bis-acylation Issues: While mono-acylation is common, bis-acylation is generally difficult due to the enolization of the mono-acylated product.[8] However, with highly reactive di-acyl chlorides, cyclic or dimeric products can form.[20]

Experimental Protocol: Optimized Acylation of Meldrum's Acid

This protocol is adapted from a procedure reported in Organic Syntheses.[13]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling and Base Addition: Cool the solution to 0°C in an ice bath. Under a nitrogen atmosphere, add anhydrous pyridine (2.0-2.5 eq) dropwise with stirring.

  • Acyl Chloride Addition: Add a solution of the freshly distilled acyl chloride (1.0 eq) in anhydrous DCM dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for another hour. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding methanol. Dilute the mixture with DCM and pour it into cold 2 N hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with 2 N HCl and then with saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-acyl Meldrum's acid, which can often be used without further purification.

Visualization: Acylation Workflow

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Meldrum's Acid in anhydrous DCM cool Cool to 0°C start->cool add_pyridine Add anhydrous pyridine cool->add_pyridine add_acyl_chloride Slowly add acyl chloride solution at 0°C add_pyridine->add_acyl_chloride stir_cold Stir at 0°C add_acyl_chloride->stir_cold stir_rt Stir at RT stir_cold->stir_rt quench Quench with Methanol stir_rt->quench extract Acidic Wash & Extraction quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate product Crude 5-Acyl Meldrum's Acid evaporate->product

Caption: Optimized workflow for the acylation of Meldrum's acid.

Issue 4: Unwanted Ring-Opening or Decarboxylation

Question: During my reaction, I am observing products that suggest the Meldrum's acid ring has opened or decarboxylated. How can I avoid this?

Causality & Explanation: The Meldrum's acid ring is susceptible to nucleophilic attack at the carbonyl carbons (C4 and C6), leading to ring-opening.[4][15] This is a productive pathway in many syntheses, for instance, when refluxing an acylated Meldrum's acid in an alcohol to produce a β-keto ester.[5][18] However, it can be an undesired side reaction if not intended.

Decomposition, which involves decarboxylation and loss of acetone, is typically induced by heat.[5][21] Thermolysis of Meldrum's acid derivatives is a well-known method for generating highly reactive ketene intermediates.[19][21]

Troubleshooting Protocol:

  • Temperature Control: This is the most critical factor. Avoid excessive heating unless a subsequent decarboxylation or ketene formation is desired. Most alkylation and acylation reactions should be conducted at or below room temperature.

  • Nucleophile Management: Be mindful of the nucleophiles present in your reaction mixture. Strong nucleophiles, including excess hydroxide or alkoxides, can initiate ring-opening. If using a basic catalyst, opt for a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine where appropriate.

  • Solvent Choice: For reactions involving 5,5-disubstituted Meldrum's acids where decarboxylation after ring-opening is desired, a solvent like N-methyl-2-pyrrolidone (NMP) can promote the decarboxylation step.[16] If this is to be avoided, a less polar, non-coordinating solvent may be preferable.

  • pH Control: Maintain neutral or acidic conditions during workup if the ring-opened malonic acid half-ester is not the desired product. Basic conditions can promote further reactions or decomposition.

Visualization: Competing Reaction Pathways

CompetingPathways cluster_desired Desired Reaction cluster_undesired Undesired Pathways MA 5-Substituted Meldrum's Acid Desired Desired Product (e.g., Alkylation) MA->Desired Controlled Conditions RingOpening Ring-Opened Product MA->RingOpening Strong Nucleophile Decarboxylation Decomposition Products (Ketene, Acetone, CO2) MA->Decarboxylation High Temperature

Caption: Decision tree for managing competing reaction pathways.

By understanding the inherent reactivity of Meldrum's acid and carefully controlling reaction parameters, you can effectively troubleshoot common issues and significantly improve the yield and purity of your desired products.

References

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (n.d.). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Meldrum's Acid. (n.d.). Vesta Chemicals bv. Retrieved March 7, 2024, from [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025, November 8). Gunjal Industries. Retrieved March 7, 2024, from [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. (n.d.). Open Research Repository. Retrieved March 7, 2024, from [Link]

  • Decomposition of diazomeldrum's acid: a threshold photoelectron spectroscopy study. (2014, November 26). Physical Chemistry Chemical Physics. Retrieved March 7, 2024, from [Link]

  • Selected applications of Meldrum's acid – a tutorial. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • Process for the preparation of Meldrum's acid. (n.d.). Google Patents.
  • Meldrum's acid and related compounds in the synthesis of natural products and analogs. (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Advancements in Multicomponent Reactions with Meldrum's Acid. (2026, January 29). BIOENGINEER.ORG. Retrieved March 7, 2024, from [Link]

  • Benzenebutanoic acid, β-oxo-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2025, August 29). MDPI. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. (n.d.). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. (2009, December 15). Accounts of Chemical Research. Retrieved March 7, 2024, from [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). LOCKSS. Retrieved March 7, 2024, from [Link]

  • A general and practical preparation of alkylidene Meldrum's acids. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Organic Reactions in Ionic Liquids: Alkylation of Meldrum's Acid. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Meldrum's acid. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Acetoxy Meldrum's Acid: A Versatile Acyl Anion Equivalent in the Pd-Catalyzed Asymmetric Allylic Alkylation. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved March 7, 2024, from [Link]

  • 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]

  • Acylation of Meldrum's acid. (2014, July 21). YouTube. Retrieved March 7, 2024, from [Link]

  • An Expeditious Approach to Knoevenagel Condensation of Meldrum's Acid on Neutral Alumina Using Microwave Irradiation. (2006, November 1). Bentham Science Publishers. Retrieved March 7, 2024, from [Link]

  • Mechanism for synthesis of Meldrum's Acid. (2020, March 11). Chemistry Stack Exchange. Retrieved March 7, 2024, from [Link]

  • An efficient synthesis of 1,3-dioxane-4,6-diones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Acylation Studies with Meldrum's Acid. (2006, August 18). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (2009, June 16). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Process for the preparation of meldrum's acid. (n.d.). Patent 0206673. Retrieved March 7, 2024, from [Link]

  • Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. (2005, January 21). The Journal of Organic Chemistry - ACS Publications. Retrieved March 7, 2024, from [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). Eurekaselect. Retrieved March 7, 2024, from [Link]

  • An efficient synthesis of 1,3-dioxane-4,6-diones. (n.d.). Heterocyclic Letters. Retrieved March 7, 2024, from [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water: an experimental class on Green Organic Chemistry. (2025, August 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. (n.d.). Aston Publications Explorer. Retrieved March 7, 2024, from [Link]

Sources

Side products in 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Knoevenagel reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knoevenagel Condensation with Dioxane-4,6-diones

Welcome to the technical support center for Knoevenagel reactions involving 1,3-dioxane-4,6-dione derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. We will address common experimental challenges, delve into the mechanistic underpinnings of side product formation, and provide robust protocols to ensure the success of your synthesis.

Critical Preliminary Note: Reactant Structure and Reactivity

A common point of confusion arises from the specific substitution pattern of the 1,3-dioxane-4,6-dione ring. The user query specified 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione . It is fundamentally important to note that this compound cannot participate as the active methylene component in a Knoevenagel condensation.

The reaction relies on the deprotonation of the carbon at the C5 position, which requires at least one acidic proton at that site.[1][2] The presence of two methyl groups at C5 in 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione removes these necessary acidic protons, rendering the molecule inert to deprotonation under typical Knoevenagel conditions.

Figure 1: Comparison of an unreactive C5-disubstituted dioxane-dione and the reactive C5-unsubstituted analogue (Meldrum's acid).

This guide will proceed under the assumption that the intended reactant is 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) or a similar C5-mono-substituted derivative, which are the standard and appropriate substrates for this chemistry.[3]

Troubleshooting Guide: Common Side Products & Issues

This section addresses the most common problems encountered during Knoevenagel condensations with Meldrum's acid and provides actionable solutions based on mechanistic principles.

Q1: My reaction is clean but the yield is very low. What are the primary causes?

Low yields in Knoevenagel condensations often point to issues with reaction equilibrium, catalyst efficacy, or suboptimal conditions.[4]

  • Causality: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[4][5] According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[4][5] Furthermore, the catalyst, typically a weak base, must be potent enough to deprotonate the Meldrum's acid but not so strong as to promote self-condensation of the aldehyde.[1]

  • Troubleshooting Steps:

    • Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction to completion.[5]

    • Catalyst Integrity: Ensure your catalyst (e.g., piperidine, ammonium acetate) is fresh and pure. Old or impure catalysts may have reduced activity.[4][6] Consider screening a few catalysts to find the optimal one for your specific substrates.[4]

    • Temperature Optimization: While many reactions proceed at room temperature, gentle heating (e.g., 40-80 °C) can often increase the reaction rate and final yield.[6] Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition.[6]

    • Reactant Purity: Use freshly distilled aldehydes, as oxidation to carboxylic acids can inhibit the basic catalyst.

Q2: I'm observing a major byproduct with a mass corresponding to two equivalents of Meldrum's acid and one of the aldehyde. What is this and how can I stop it?

This is a classic case of a tandem Knoevenagel-Michael addition reaction. The initial Knoevenagel product is a potent Michael acceptor, which can be attacked by another enolate of Meldrum's acid.[7][8]

  • Mechanism of Side Product Formation:

Start Aldehyde + Meldrum's Acid Knoevenagel Knoevenagel Product (Michael Acceptor) Start->Knoevenagel Knoevenagel Condensation MichaelAddition Tandem Knoevenagel-Michael Adduct (Side Product) Knoevenagel->MichaelAddition Michael Addition Enolate Meldrum's Acid Enolate (Nucleophile) Enolate->Knoevenagel Attacks

Figure 2: Pathway showing the formation of the Michael addition side product.

  • Minimization Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Limiting the amount of the nucleophile (Meldrum's acid) prevents it from being available for the secondary Michael addition.Use the aldehyde as the limiting reagent or use a slight excess (1.05-1.1 eq) of the aldehyde. Avoid a large excess of Meldrum's acid.[6]
Optimize Reaction Time The Michael addition is often slower than the initial Knoevenagel condensation.Monitor the reaction closely by TLC. Quench the reaction as soon as the starting aldehyde is consumed and before significant amounts of the side product appear.[4]
Lower Temperature Higher temperatures can provide the activation energy needed for the Michael addition to proceed more quickly.Run the reaction at room temperature or even 0 °C if the primary reaction rate is sufficient.
Catalyst Choice Certain catalysts may favor one pathway over the other. Lewis acids, for instance, may coordinate to the Knoevenagel product, activating it for Michael addition.Empirically screen catalysts. Sometimes weaker bases or heterogeneous catalysts can provide higher selectivity for the desired product.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of unidentifiable products, especially at higher temperatures. What's happening?

This is likely due to the thermal decomposition of Meldrum's acid or its derivatives. Meldrum's acid is notoriously thermolabile and can decompose at temperatures above 80-90 °C.[3][9]

  • Decomposition Pathway: Upon heating, Meldrum's acid eliminates acetone and carbon dioxide to form a highly reactive ketene intermediate (acetylketene). This ketene can then polymerize or react non-selectively with other components in the flask, leading to a complex product mixture and tar formation.[9]

  • Preventative Measures:

    • Strict Temperature Control: Maintain reaction temperatures below 80 °C. For many substrates, 40-60 °C is an effective range.

    • Use Microwave Synthesis with Caution: While microwave irradiation can accelerate reactions, it can also lead to localized overheating and rapid decomposition. Use controlled power settings and monitor the internal temperature carefully.

    • Choose an Appropriate Solvent: Use a solvent with a boiling point that provides a natural temperature cap for the reaction (e.g., ethanol, isopropanol).

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Knoevenagel condensation with Meldrum's Acid?

The reaction proceeds via a three-step sequence:

  • Deprotonation: A base (catalyst) removes an acidic proton from the C5 position of Meldrum's acid to form a stabilized enolate ion.[10]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.[2][10]

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to form the final α,β-unsaturated product.[10]

Knoevenagel_Mechanism Start Meldrum's Acid + Aldehyde Deprotonation 1. Deprotonation (Base Catalyst) Start->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Attack 2. Nucleophilic Attack Enolate->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration 3. Dehydration (-H2O) Tetrahedral->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Figure 3: Stepwise mechanism of the Knoevenagel condensation.

Q2: How do I select the best catalyst and solvent for my reaction?

The optimal choice depends heavily on the specific substrates being used. However, some general guidelines apply.

  • Catalysts:

    • Weak Amines: Piperidine and pyridine are classic choices, effective for a wide range of aldehydes.[4][10]

    • Ammonium Salts: Ammonium acetate is a mild and effective catalyst, often used in refluxing solvents.[4]

    • Lewis Acids: Boric acid has been shown to be an efficient, mild, and environmentally friendly catalyst, particularly in aqueous ethanol.[7][11]

    • Organocatalysts: Proline and its derivatives can be highly effective, often providing excellent yields under mild conditions.[12]

  • Solvents:

    • Protic Solvents: Ethanol and water are green and effective solvents, often facilitating easy product precipitation.[6][12]

    • Aprotic Solvents: Toluene is ideal when azeotropic water removal is necessary. DMF or DMSO can be used for less reactive substrates but can make product isolation more difficult.[6]

    • Solvent-Free: For some reactions, grinding the reactants with a solid catalyst can be a highly efficient and green method.[4][6]

Q3: What is the standard procedure for product isolation and purification?

Fortunately, many Knoevenagel products derived from Meldrum's acid are highly crystalline and have limited solubility in common alcoholic solvents.

  • Direct Precipitation: Often, the product will precipitate directly from the reaction mixture upon completion or cooling in an ice bath.[6][9]

  • Filtration and Washing: The solid product can be collected by vacuum filtration and washed with a small amount of cold solvent (e.g., ethanol, isopropanol) to remove residual starting materials and catalyst.[6][9]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent like ethanol, ethyl acetate, or a mixture thereof with hexanes is typically effective.

General Experimental Protocol

This protocol provides a starting point for the Knoevenagel condensation between an aromatic aldehyde and Meldrum's acid.

Materials:

  • Aromatic Aldehyde (1.0 mmol, 1.0 eq)

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (1.0 mmol, 1.0 eq)

  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (5-10 mL)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the Meldrum's acid (1.0 mmol) in ethanol (5 mL) at room temperature.

  • Reactant Addition: Add the aromatic aldehyde (1.0 mmol) to the solution, followed by the piperidine catalyst (0.1 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature. The product often begins to precipitate within minutes to a few hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Once the reaction is complete (as judged by TLC), cool the flask in an ice bath for 15-30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final arylidene Meldrum's acid derivative.

References

  • MDPI. Knoevenagel condensation between Meldrum's acid and aldehyde in water. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. Available from: [Link]

  • Amity University. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Available from: [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. Meldrum's acid. Available from: [Link]

  • HETEROCYCLES. An efficient synthesis of 1,3-dioxane-4,6-diones. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalysts for 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing disubstituted Meldrum's acid derivatives.

Mechanistic Clarification: Unlike unsubstituted Meldrum's acid, which readily undergoes Knoevenagel condensation at its active methylene group, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is completely sterically blocked at the 5-position. Therefore, "condensation" in this context refers exclusively to nucleophilic ring-opening amidation or esterification . This reaction yields dimethylmalonic acid monoamides or monoesters, which are critical building blocks in the synthesis of cyclic apelin receptor agonists[1] and GLP-1 analogues[2].

Because the 5,5-dimethyl substitution significantly enhances the stability of the dioxane ring, selecting the correct catalyst and solvent system is the most critical variable in your experimental design[3].

Reaction Pathway & Catalyst Logic

The ring-opening condensation requires a base catalyst to deprotonate the incoming nucleophile, lowering the activation energy required to attack the sterically hindered C4/C6 carbonyls.

Pathway Substrate 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Intermediate Tetrahedral Intermediate Substrate->Intermediate Addition Nucleophile Nucleophile (R-NH2 or Ar-OH) Nucleophile->Intermediate Addition Catalyst Base Catalyst (Et3N or BTMG) Catalyst->Intermediate Deprotonation (Lowers Ea) Product Dimethylmalonyl Derivative Intermediate->Product Ring Opening Acetone Acetone (Leaving Group) Intermediate->Acetone Elimination

Nucleophilic ring-opening condensation pathway of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione.

Quantitative Catalyst Comparison

Selecting the right catalyst depends entirely on the nucleophilicity of your substrate. Use the table below to benchmark your reaction parameters.

Catalyst SystemSolventTemp (°C)Time (h)Target NucleophileAvg. YieldRef
Et₃N (5.0 eq)Toluene753Primary aliphatic amines>85%[1],[4],[2]
BTMG (1.1 eq)NMP6012Phenols, Anilines70–90%[3]
BTMG (1.1 eq)DCMRT4Acetaminophen, Hindered amines~93%[3],[5]

(Note: BTMG = 2-tert-butyl-1,1,3,3-tetramethylguanidine. Et₃N = Triethylamine)

Self-Validating Experimental Methodologies
Protocol A: Amidation of Primary Amines (Peptide Intermediates)

Causality: Triethylamine (Et₃N) is sufficient for highly nucleophilic primary amines. Toluene is chosen as an aprotic, non-polar solvent that allows for higher reaction temperatures (75 °C) to overcome the steric hindrance of the 5,5-dimethyl groups without participating in side reactions[1],[2].

  • Preparation: Dissolve 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.3 equiv) in anhydrous toluene (approx. 0.25 M).

  • Heating: Heat the solution to 75 °C under an inert argon atmosphere.

  • Addition: Prepare a solution of the primary amine (1.0 equiv) and Et₃N (5.0 equiv) in toluene. Add this dropwise over 45–60 minutes to the heated substrate solution. Causality: Dropwise addition prevents localized concentration spikes that cause dimerization or side reactions.

  • Reaction: Stir the mixture at 75 °C for an additional 3 hours.

  • Validation Check: The reaction is complete when TLC (Hexanes/EtOAc 1:1) shows the total disappearance of the primary amine spot.

  • Workup: Concentrate in vacuo. Dissolve the residue in chloroform and wash with 10% aqueous citric acid (pH 6.0–6.5) to remove the base[1].

  • Final Validation: LC-MS of the organic layer must show the

    
     of the monoamide. The absence of an 
    
    
    
    peak confirms that no decarboxylation occurred during the acidic workup.
Protocol B: SuFEx-Like Esterification of Hindered Nucleophiles

Causality: Weak nucleophiles (like phenols) cannot attack the sterically shielded carbonyls under standard conditions. BTMG, a strong and highly hindered guanidine base, is required to effectively deprotonate the nucleophile without acting as a nucleophile itself, facilitating a SuFEx-like ring-opening[3].

  • Preparation: In a dry reaction vial, combine 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.0 equiv) and BTMG (1.1 equiv).

  • Solvation: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM).

  • Addition: Add the hindered nucleophile (phenol or hindered amine, 1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature (if using DCM) or 60 °C (if using NMP) for 4 to 12 hours[3],[5].

  • Validation Check: Successful ring opening will manifest as a distinct dissolution of the BTMG complex. LC-MS will show the exact mass of the ester/amide.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash with 2 M aqueous HCl. Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

Troubleshooting & FAQs

Q1: Why is my reaction yielding unreacted 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione despite prolonged heating? A: The 5,5-dimethyl substitution significantly enhances the stability of the 1,3-dioxane-4,6-dione ring compared to unsubstituted Meldrum's acid. If you are using a weak base (like pyridine) or a sterically hindered nucleophile, the activation energy for nucleophilic attack at the C4/C6 carbonyl is not met. Solution: Switch from Et₃N to a stronger, non-nucleophilic guanidine base like BTMG, which better deprotonates the nucleophile and stabilizes the tetrahedral intermediate[3].

Q2: How do I prevent decarboxylation of the resulting dimethylmalonic acid monoamide during workup? A: Unlike mono-substituted malonic acid derivatives, disubstituted Meldrum's acid derivatives possess markedly enhanced stability and resist spontaneous decarboxylation under mild conditions[3]. However, excessive heat (>100 °C) or strongly acidic workups can trigger degradation. Solution: Quench the reaction and perform your aqueous washes using a mild 10% citric acid solution to strictly maintain a pH of 6.0–6.5[1],[4].

Q3: Can I use protic solvents to improve the solubility of my peptide intermediate? A: Absolutely not. Protic solvents (like methanol or ethanol) act as competing nucleophiles. Because the ring-opening is highly sensitive to nucleophilic attack, alcohols will irreversibly cleave the ring to form methyl or ethyl dimethylmalonate esters. Solution: Always use anhydrous aprotic solvents such as toluene, DCM, or NMP[3],[2]. If solubility is an issue, NMP is the preferred choice.

Q4: I see K₂CO₃ mentioned in literature for this compound. Can I use it for the condensation? A: K₂CO₃ is typically used in the synthesis of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (via exhaustive methylation of Meldrum's acid with methyl iodide)[1], not for the ring-opening condensation. For the condensation step, homogeneous organic bases (Et₃N, BTMG) are required to facilitate the proton transfer in the non-polar or slightly polar solvents used for the reaction[3].

References

1.[1] Title: WO2022079426A1 - Cyclic apelin receptor agonists Source: Google Patents URL:

2.[3] Title: Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: MDPI URL:

3.[4] Title: US20230295260A1 - Glp receptor agonists Source: Google Patents URL:

4.[5] Title: Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials Source: MDPI URL:

5.[2] Title: WO2011073328A1 - Glp-1 receptor agonist compounds with a modified n-terminus Source: Google Patents URL:

Sources

Managing thermal decomposition of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione during reaction

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (often referred to as 5,5-Dimethyl Meldrum’s Acid ).

This compound is a specialized reagent primarily used as a clean, thermal precursor for dimethylketene .[1][2][3][4] Unlike standard Meldrum's acid, the gem-dimethyl substitution at the 5-position alters its decomposition kinetics and the reactivity of the resulting intermediate.[2]

Topic: Managing Thermal Decomposition & Dimethylketene Generation Support Level: Tier 3 (Senior Application Scientist)[1]

Reagent Profile & Decomposition Mechanism[2][4][5]

User Query: What exactly happens when I heat this compound, and why does it differ from standard Meldrum's acid?

Technical Insight: Upon heating (>100°C), 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione undergoes a retro-hetero-Diels-Alder fragmentation. This is an entropic-driven process that releases three distinct species.[1][3]

The Equation:


[3][4]

Key Difference: Standard Meldrum's acid yields highly unstable ketene (


).[2][3][4] Your derivative yields dimethylketene, which is electronically stabilized by the methyl groups but remains a potent electrophile.[1][2] It is prone to rapid dimerization if not intercepted.[1][2][3][4]
Visualization: Decomposition Pathway

Decomposition Reagent 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione TS Transition State (Concerted Cycloreversion) Reagent->TS  Δ (>100°C)   Products Reaction Mixture TS->Products Acetone Acetone (Solvent/Byproduct) Products->Acetone CO2 CO2 Gas (Pressure Hazard) Products->CO2 DMK Dimethylketene (Reactive Intermediate) Products->DMK Target Target Adduct (Cyclobutanones, Esters, etc.) DMK->Target  + Nucleophile/Olefin   Dimer Dimer Byproduct (Tetramethylcyclobutane-1,3-dione) DMK->Dimer  Absence of Trap  

Caption: Thermal fragmentation pathway showing the critical divergence between productive trapping and parasitic dimerization.

Experimental Protocol & Control

User Query: How do I control the reaction to maximize yield and minimize pressure buildup?

A. Temperature & Solvent Selection

The decomposition is endothermic and requires temperatures typically above 100°C to proceed at a useful rate.[1][2][3][4]

ParameterRecommendationTechnical Rationale
Reaction Temp 110°C – 140°C Below 100°C, the fragmentation is too slow.[1] Above 150°C, solvent vapor pressure becomes unmanageable.[1][2][3]
Preferred Solvents Toluene, Xylene, ChlorobenzeneHigh boiling points allow atmospheric reflux; non-polar nature suppresses zwitterionic dimerization pathways.[1][2][3]
Avoid Solvents Alcohols, Amines, WaterThese are nucleophiles that will prematurely react with the generated ketene (unless they are the intended reactant).[1][2][4]
Concentration 0.1 M – 0.5 M High concentration favors dimerization (second-order reaction) over trapping (pseudo-first-order if trap is in excess).[1][3][4]
B. Handling CO₂ Evolution

For every mole of reagent, 1 mole of CO₂ gas is generated.[1][2][3]

  • Open Systems: Ensure your reflux condenser is topped with a drying tube, not a stopper.[1][2][3][4]

  • Sealed Vessels (Microwave/Pressure Tube): Calculate the theoretical pressure max (

    
    ). A 1 mmol reaction in 5 mL headspace can generate >5 bar pressure rapidly.[1][2][3] Do not fill vessels >50%. 
    

Troubleshooting Guide

User Query: My yield is low, or I am seeing a white precipitate. What is going wrong?

Issue 1: The "White Solid" (Dimerization)

If you observe a white crystalline solid precipitating during or after the reaction that is insoluble in the hot solvent, you have likely formed 2,2,4,4-tetramethylcyclobutane-1,3-dione .[1]

  • Cause: The dimethylketene concentration was too high relative to the trapping agent.[1][2][4]

  • Solution: Implement Slow Addition . Do not dump the reagent in at once.[2][3][4] Dissolve the 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in a syringe and add it slowly to the hot solution containing your trapping agent.[1] This keeps the steady-state concentration of ketene low.[1][2][3][5]

Issue 2: Incomplete Conversion
  • Cause: Temperature too low (internal reflux temperature < 100°C).[1][2][3][4]

  • Solution: Switch from Toluene (bp 110°C) to Xylene (bp 140°C) or Chlorobenzene (bp 132°C).[1][3][4] Ensure vigorous reflux.[1][2][3]

Issue 3: "Messy" NMR (Oligomerization)
  • Cause: Presence of adventitious water or nucleophilic impurities.[1][2][3][4]

  • Solution: The ketene intermediate is extremely sensitive to moisture.[1][2][3][4] Dry all solvents over molecular sieves (3Å or 4Å) and use an inert atmosphere (N₂ or Ar).

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Precipitate White Precipitate Formed? Start->Precipitate LowYield Low Yield / SM Remaining? Start->LowYield Pressure Pressure Spike / Bumping? Start->Pressure Dimer Diagnosis: Ketene Dimerization (Tetramethylcyclobutane-1,3-dione) Precipitate->Dimer Yes TempIssue Diagnosis: Insufficient Thermal Energy LowYield->TempIssue Yes GasIssue Diagnosis: Rapid CO2 Evolution Pressure->GasIssue Yes FixDimer Fix: Use Slow Addition (Syringe Pump) Increase Trap Equivalents Dimer->FixDimer FixTemp Fix: Switch to Xylene/Chlorobenzene Verify Internal Temp >110°C TempIssue->FixTemp FixGas Fix: Increase Headspace Check Venting Path GasIssue->FixGas

Caption: Diagnostic workflow for common thermal decomposition failures.

Safety & References

Critical Safety Warnings
  • Ketene Toxicity: Dimethylketene is a potent acylating agent.[1][2][3][4] Inhalation can cause severe respiratory irritation and pulmonary edema.[1][2][3][4] Always perform thermolysis in a functioning fume hood.[1][2][3]

  • Pressure: The generation of CO₂ is stoichiometric.[1][2][3][4] Never heat this compound in a closed system without pressure-rated glassware and blast shielding.[1][3]

References
  • Meldrum's Acid Chemistry

    • Title: Meldrum's Acid in Organic Synthesis.[1][2][3][4][6][7][8][9][10]

    • Source:Chemical Reviews (2004).[1][2][3][4]

    • Context: Comprehensive review of the retro-Diels-Alder fragmentation mechanism and trapping of ketene intermediates.[1]

    • [3][4]

  • Dimethylketene Dimerization

    • Title: The Mechanism of Dimerization of Dimethylketene.[1][2][4][5][11][12]

    • Source:Journal of the American Chemical Society.[1][2][4]

    • Context: Explains the kinetics of dimerization vs. trapping, crucial for optimizing yield.
    • [3][4]

  • Synthesis Procedure (Analogous)

    • Title: Preparation of substituted Meldrum's acids and their thermal decomposition.[1][2][3][4][9]

    • Source:Organic Syntheses.
    • Context: Provides validated protocols for handling the thermal decomposition of 5-substituted deriv
    • [3][4]

Sources

Technical Support Center: Purification of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Dimethylated Meldrum's acid)

Welcome to the Technical Support Center. 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is a highly functionalized intermediate frequently utilized in the synthesis of complex peptide agonists and hydrogels. However, its unique steric and electronic properties make it notoriously unstable under standard laboratory purification conditions. This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to ensure high-yield recovery of the intact dione.

Core Troubleshooting & FAQs

Q1: Why do I lose product yield and observe ring-opened byproducts after standard silica gel chromatography? Causality: Meldrum's acid derivatives are highly sensitive to the acidic silanol groups present on standard silica gel, which frequently causes them to decompose during column chromatography[1]. The 2,2,5,5-tetramethyl derivative is particularly vulnerable. Because it lacks an enolizable alpha-proton at the C5 position to buffer the system, the highly electrophilic C4/C6 carbonyls are subjected to direct nucleophilic attack by trace moisture, catalyzed by the acidic silica. This leads to irreversible ring-opening into dimethylmalonic acid derivatives. Solution: Bypass chromatography entirely by utilizing solvent-antisolvent recrystallization. If chromatography is absolutely mandatory, you must use triethylamine-deactivated silica gel and limit the compound's residence time on the column.

Q2: During solvent evaporation, my compound degrades into a complex, unrecoverable mixture. What is the mechanism, and how do I prevent this? Causality: Thermal cycloreversion. Heating Meldrum's acid derivatives above 60°C drives the thermodynamic extrusion of acetone and carbon dioxide, generating a highly reactive dimethylketene intermediate that rapidly dimerizes or reacts with ambient nucleophiles. Solution: Rotary evaporation must be strictly maintained at or below 35°C[2]. For high-boiling solvents like toluene (often used in amidation reactions with this compound[3]), remove the solvent under high vacuum (e.g., <5 mmHg) rather than increasing the water bath temperature.

Q3: My aqueous workup results in near-zero recovery of the intact dione. What went wrong? Causality: Aqueous pH sensitivity. While standard Meldrum's acid has a pKa of ~4.9 and can be manipulated via pH, the 5,5-dimethylated analog cannot deprotonate. However, at pH > 7, hydroxide ions execute a rapid nucleophilic attack on the dione ring. If your reaction was quenched with a strong base or saturated sodium bicarbonate without careful pH monitoring, the dione was hydrolyzed into a water-soluble malonate salt. Solution: Always quench reactions involving 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione with a mild acid buffer (e.g., 10% aqueous citric acid) to carefully target and maintain a pH of 6.0–6.5[3]. This ensures the compound remains intact during organic extraction.

Quantitative Stability Matrix

To prevent degradation during purification, adhere strictly to the operational boundaries outlined in the table below.

ParameterHigh-Risk ConditionCausality / Degradation MechanismSafe Operating Window
Temperature > 60°CThermal cycloreversion to dimethylketene, acetone, and CO₂.≤ 35°C (Evaporation)[2]≤ 40°C (Dissolution)
pH (Aqueous) pH > 7.0Hydroxide-mediated nucleophilic ring-opening.pH 6.0 – 6.5 (Quench with 10% Citric Acid)[3]
Solvents Primary/Secondary Alcohols (MeOH, EtOH)Solvolysis yielding malonic half-esters.MTBE, Chloroform, Toluene, Hexanes[4]
Stationary Phase Standard Silica GelAcid-catalyzed hydrolysis of the 1,3-dioxane ring[1].Deactivated Silica (1% Et₃N) or Neutral Alumina

Decision Workflow

Use the following logic tree to determine the optimal purification strategy based on your crude impurity profile.

PurificationWorkflow Start Crude 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Assess Assess Impurity Profile (TLC / 1H-NMR) Start->Assess Cond1 High Polar Impurities (e.g., Malonic Acids) Assess->Cond1 Cond2 Structurally Similar Non-Polar Byproducts Assess->Cond2 Recryst Recrystallization (MTBE/Hexane) Cond1->Recryst Chrom Flash Chromatography (Deactivated Silica) Cond2->Chrom Validate1 Verify Ring Integrity (IR: ~1750 cm⁻¹) Recryst->Validate1 Chrom->Validate1

Purification workflow for 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione based on impurity profiling.

Validated Purification Methodologies

Protocol A: Non-Aqueous Solvent-Antisolvent Recrystallization (Preferred)

This method exploits the differential solubility of the dione without introducing nucleophilic alcohols or acidic silica, virtually eliminating the risk of solvolysis[4],[5].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in a minimum volume of warm Methyl tert-butyl ether (MTBE). Do not exceed 40°C.

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts.

  • Antisolvent Addition: Vigorously stir the filtrate and add n-hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a -20°C freezer for 12 hours to maximize crystal yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold n-hexane.

  • Self-Validation Step: Run an FT-IR spectrum of the dried crystals. The presence of sharp, distinct lactone carbonyl stretches at ~1770 cm⁻¹ and ~1735 cm⁻¹ confirms the 1,3-dioxane-4,6-dione ring is perfectly intact. A shift to ~1700 cm⁻¹ with a broad O-H stretch indicates failed purification (hydrolysis to malonic acid).

Protocol B: Triethylamine-Deactivated Flash Chromatography

Use this protocol only when structurally similar, non-polar impurities cannot be removed via recrystallization.

Step-by-Step Methodology:

  • Deactivation: Prepare a slurry of silica gel (230-400 mesh) in n-hexane containing 1% (v/v) triethylamine (Et₃N).

  • Packing: Pack the column and flush with 2 column volumes of the 1% Et₃N/hexane solution. Causality: This neutralizes the acidic silanol groups that would otherwise catalyze ring-opening.

  • Equilibration: Flush the column with 3 column volumes of your target mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to remove excess Et₃N.

  • Elution: Load the crude mixture dissolved in a minimum amount of dichloromethane. Elute rapidly using a slight positive pressure (flash conditions).

  • Recovery: Collect fractions and immediately evaporate under reduced pressure. Crucial: The rotary evaporator water bath must be strictly maintained at ≤ 35°C [2].

  • Self-Validation Step: Perform a TLC pre-check. If the crude mixture streaks on standard silica TLC plates but resolves into tight, distinct spots on Et₃N-treated TLC plates, the column will successfully elute the intact product.

References

  • Title: US20230382950A1 - Cyclic apelin receptor agonists Source: Google Patents URL
  • Title: Facile and Sustainable Synthesis of Commendamide and its Analogues Source: Frontiers in Chemistry URL: [Link]

  • Title: Asymmetric Synthesis of All-Carbon Benzylic Quaternary Stereocenters via Conjugate Addition to Alkylidene Meldrum's Acids Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of potentially bioactive Diels-Alder 5-HydroxymethylFurfural adducts Source: Universidade de Lisboa (ULisboa) URL: [Link]

  • Title: EP0206673A2 - Process for the preparation of meldrum's acid Source: Google Patents URL

Sources

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Substrates with 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is intended for researchers, scientists, and professionals in drug development who are utilizing 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (TMDA) for the acylation of sterically hindered substrates. Here, we address common experimental challenges and provide troubleshooting strategies and frequently asked questions to facilitate successful synthetic outcomes.

Part 1: Troubleshooting Guide for Reactions with Sterically Hindered Substrates

This section focuses on specific problems that may arise during your experiments, offering detailed explanations and actionable solutions.

Issue 1: Low or No Conversion of Sterically Hindered Starting Material

After setting up a reaction with TMDA and a bulky substrate, analysis by TLC or LC-MS reveals a significant amount of unreacted starting material, even after an extended reaction time.

Potential Causes and Solutions:

  • Insufficient Reactivity of the Acylating Agent: While TMDA is a potent acylating agent, its effectiveness can be diminished by the steric bulk of the substrate, which impedes the approach of the nucleophile.

    • Solution 1: Temperature Adjustment: A careful increase in the reaction temperature can supply the necessary activation energy to overcome steric hindrance. It is crucial to monitor the reaction for potential side product formation or decomposition of the TMDA.

    • Solution 2: Alternative Acylating Agents: If adjusting the temperature is not effective, consider employing a more reactive acylating agent, such as the corresponding acid chloride or a mixed anhydride, to drive the reaction to completion.

    • Solution 3: Catalysis: The use of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can dramatically accelerate the acylation of sterically hindered alcohols and amines.[1][2][3] DMAP functions by forming a highly reactive N-acylpyridinium intermediate which is more susceptible to nucleophilic attack.[1][4]

  • Steric Hindrance at the Nucleophilic Center: Bulky groups surrounding the nucleophilic atom (e.g., a secondary or tertiary alcohol or amine) can physically block its attack on the TMDA carbonyl.

    • Solution: Extended Reaction Time and Solvent Optimization: Allowing the reaction to proceed for a longer duration (e.g., 24-48 hours) while monitoring its progress can be beneficial. The choice of solvent is also critical; a more polar, aprotic solvent like DMF or NMP may better solvate the transition state and facilitate the reaction.

Experimental Protocol: DMAP-Catalyzed Acylation of a Hindered Alcohol

  • Under an inert atmosphere (N2 or Ar), dissolve the sterically hindered alcohol (1.0 equiv) and DMAP (0.1–0.2 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Cool the solution to 0 °C and add a solution of TMDA (1.1–1.5 equiv) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12–24 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Logical Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_temp Increase Reaction Temperature? start->check_temp check_catalyst Add DMAP Catalyst? check_temp->check_catalyst No success Reaction Complete check_temp->success Yes check_time Extend Reaction Time? check_catalyst->check_time No check_catalyst->success Yes consider_reagent Consider Alternative Acylating Agent check_time->consider_reagent No check_time->success Yes failure Persistent Low Conversion consider_reagent->failure

Caption: Troubleshooting flowchart for low conversion.

Issue 2: Significant Formation of Side Products

While the reaction proceeds, multiple unintended products are formed, which complicates the purification process and reduces the yield of the desired product.

Potential Causes and Solutions:

  • Decomposition of TMDA: TMDA is thermally labile and can decompose, particularly at elevated temperatures, to produce acetone and carbon dioxide, which can lead to a variety of side reactions.

    • Solution: Maintain Lower Temperatures: When feasible, conduct the reaction at or below room temperature. If heating is required, do so judiciously and for the shortest time necessary.

  • Self-Condensation of the Acylated Product (Knoevenagel Condensation): The initial acylation product is a β-keto ester derivative. If the substrate also possesses an enolizable proton, this intermediate can undergo self-condensation, especially in the presence of a base.[5][6][7][8]

    • Solution 1: Control Stoichiometry and Addition Rate: Use a slight excess of TMDA (1.1–1.2 equivalents) and add it slowly to the reaction mixture to prevent high localized concentrations.

    • Solution 2: Utilize a Non-Nucleophilic Base: If a base is necessary, choose a non-nucleophilic, sterically hindered base such as 2,6-lutidine or a proton sponge to minimize side reactions.

Data Presentation: Impact of Base on Side Product Formation

Base UsedDesired Product Yield (%)Side Product Formation (%)
Triethylamine4530
DIPEA6515
2,6-Lutidine85<5

Note: These yields are representative and will vary based on the specific substrate.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the application of TMDA with sterically demanding substrates.

Q1: Why is 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (TMDA) sometimes preferred over Meldrum's acid for acylations?

While both are derivatives of Meldrum's acid, TMDA, as an anhydride, is generally a more reactive acylating agent.[9] The tetramethyl substitution also confers greater stability compared to other derivatives of Meldrum's acid, which simplifies its handling and storage.

Q2: What is the catalytic mechanism of DMAP in the acylation of a hindered alcohol with TMDA?

The mechanism involves the initial reaction of DMAP with TMDA to generate a highly reactive N-acylpyridinium ion.[1][2][10] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the sterically hindered alcohol than TMDA itself.[1] The catalyst is regenerated in the process, enabling it to participate in subsequent catalytic cycles.[1][2]

Mechanism of DMAP Catalysis

G TMDA TMDA Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) TMDA->Acylpyridinium + DMAP DMAP DMAP Product Acylated Product (R-O-Acyl) Acylpyridinium->Product + R-OH Hindered_ROH Hindered Alcohol (R-OH) Regen_DMAP Regenerated DMAP Product->Regen_DMAP - H+ Regen_DMAP->TMDA Catalytic Cycle

Caption: Catalytic cycle of DMAP in TMDA acylation.

Q3: What specific safety precautions should be taken when working with TMDA?

TMDA is a moisture-sensitive and potentially corrosive solid. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[11][12][13] Store it in a tightly sealed container in a cool, dry place.[11][14]

Q4: Can TMDA be used to acylate nucleophiles other than alcohols?

Yes, TMDA is a versatile reagent for the acylation of a broad range of nucleophiles, including primary and secondary amines, thiols, and some carbanions. The success of these reactions with sterically hindered nucleophiles will also depend on the specific reaction conditions.

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
  • DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermedi
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. SpringerLink.
  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterific
  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. MilliporeSigma.
  • TCI AMERICA - Spectrum Chemical. Spectrum Chemical.
  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENS
  • Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Der Pharma Chemica.
  • Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Taylor & Francis Online.
  • An Organic Puzzle Using Meldrum's Acid.
  • Laboratory handling and safety precautions for 2,4,4,6-Tetramethyl-1,3-dioxane. Benchchem.
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (CAS NO:2033-24-1). Scimplify.
  • SAFETY D
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. MilliporeSigma.
  • Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.
  • Ester synthesis by acyl
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Best Meldrum Acid: Properties, Synthesis & Key Applic
  • Acylation of Alcohols and Amines. Science of Synthesis.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • Meldrum's acid. Wikipedia.
  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. PubChem.
  • Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.
  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.

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Technical Support Center: Solvent Effects on 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Reaction Rates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical transformations. As a highly versatile building block in organic synthesis, understanding the nuances of its reactivity, particularly the profound influence of solvent choice, is critical for successful and reproducible outcomes.[1][2][3][4]

Introduction to 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a valuable reagent in organic synthesis.[1][4] Its gem-dimethyl groups at the 5-position introduce significant steric hindrance, which can influence its reactivity compared to the parent Meldrum's acid. The high acidity of the parent Meldrum's acid (pKa ≈ 4.8) is a key feature, and while the C5-protons are absent in the tetramethyl derivative, the electrophilicity of the carbonyl carbons remains a dominant characteristic.[4] This makes it an excellent substrate for a variety of nucleophilic reactions.

This guide will focus on the impact of solvent selection on common reactions involving this compound, providing both theoretical understanding and practical advice to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that researchers face when working with 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione.

Q1: My Knoevenagel condensation with an aldehyde is sluggish or not proceeding to completion. What are the likely causes related to the solvent?

A1: Low conversion in Knoevenagel condensations involving sterically hindered substrates like 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione can often be traced back to solvent choice. Here are the key factors to consider:

  • Solvent Polarity: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Knoevenagel condensations.[5][6] These solvents can effectively solvate the ionic intermediates and transition states, thereby accelerating the reaction. In contrast, non-polar solvents like toluene or hexane may not provide sufficient stabilization, leading to slower reaction rates.[5]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol, water) can sometimes hinder the reaction by strongly solvating the nucleophile (the enolate of the active methylene compound in the case of Meldrum's acid itself) and the basic catalyst, reducing their reactivity.[5] However, for some systems, water can act as a beneficial co-solvent or even the primary solvent, particularly in "green" chemistry protocols.[3]

  • Reactant and Catalyst Solubility: Ensure that your aldehyde, 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, and catalyst are all soluble in the chosen solvent. Poor solubility will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.

Q2: I am observing significant side product formation in my reaction. How can the solvent influence this?

A2: Solvent choice can dramatically impact the selectivity of a reaction. For reactions with 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, common side reactions include hydrolysis and Michael additions.

  • Hydrolysis: The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, especially in the presence of acid or base and water.[7][8] If your solvent is not anhydrous, or if water is produced during the reaction (as in Knoevenagel condensations), you may observe decomposition of your starting material. Using anhydrous solvents and employing methods to remove water as it forms (e.g., a Dean-Stark apparatus with a solvent like toluene) can mitigate this.

  • Michael Addition: In Knoevenagel condensations, the initial product is an α,β-unsaturated compound which can then act as a Michael acceptor. A second molecule of the nucleophile can add to this product, leading to byproducts. The choice of solvent can influence the rates of both the initial condensation and the subsequent Michael addition. Highly polar solvents may accelerate both reactions, so careful monitoring of reaction progress is crucial.

Q3: My reaction is very slow. Besides changing the solvent, what other solvent-related parameters can I adjust?

A3: If changing the solvent entirely is not feasible, consider these adjustments:

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. Some derivatives of Meldrum's acid are known to decompose at elevated temperatures.[9]

  • Concentration: The concentration of your reactants can have a significant impact on the reaction rate, especially for bimolecular reactions. Ensure you are using an appropriate concentration for your specific reaction.

  • Co-solvents: Adding a co-solvent can sometimes improve solubility and reaction rates. For example, adding a small amount of a polar aprotic solvent like DMF to a less polar solvent might enhance the reaction without needing to switch solvents completely.

Troubleshooting Guides for Specific Reactions

This section provides more detailed troubleshooting advice for common reactions involving 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds.[2][10][11] When using the sterically demanding 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, careful optimization is often required.

Common Problem: Low Yield or No Reaction

Potential Cause Explanation & Solution
Inappropriate Solvent The polarity and protic/aprotic nature of the solvent are critical. Troubleshooting Steps: 1. If using a non-polar solvent (e.g., toluene, hexane), switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5] 2. If using a protic solvent (e.g., ethanol), consider switching to a polar aprotic solvent, as the protic solvent may be deactivating your catalyst or nucleophile through hydrogen bonding.[5][10] 3. For a "greener" approach, consider water as a solvent, as it has been shown to be effective for some Knoevenagel condensations, sometimes even without a catalyst.[3][12]
Presence of Water Water can hydrolyze the 1,3-dioxane-4,6-dione ring.[7] Troubleshooting Steps: 1. Use anhydrous solvents and dry glassware. 2. If the reaction produces water, consider using a Dean-Stark apparatus to remove it azeotropically (e.g., with toluene).
Poor Solubility If reactants are not fully dissolved, the reaction rate will be limited. Troubleshooting Steps: 1. Choose a solvent in which all reactants and the catalyst are soluble. 2. Gentle heating may improve solubility, but be mindful of the thermal stability of your compounds.

Data Presentation: Solvent Effects on Knoevenagel Condensation Yields (Illustrative)

SolventDielectric Constant (approx.)Typical Outcome for Knoevenagel Condensation
Toluene 2.4Slow reaction, may require heating and water removal
Acetonitrile 37.5Good reaction rates, often a good starting point
DMF 36.7Excellent solvent for many condensations, high reaction rates
DMSO 46.7Very polar, can significantly accelerate reactions
Ethanol 24.5Can be effective, but may be slower than aprotic solvents
Water 80.1"Green" option, can be surprisingly effective

Note: This table provides general guidance. Optimal solvent choice is substrate-dependent.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a stirred solution of the aldehyde (1.0 equiv) and 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (1.0 equiv) in the chosen anhydrous solvent (e.g., acetonitrile, 0.5 M), add the catalyst (e.g., piperidine, 0.1 equiv).

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start: Reactants & Solvent dissolve Dissolve Aldehyde & Dioxane-dione start->dissolve add_catalyst Add Catalyst (e.g., Piperidine) dissolve->add_catalyst reaction Reaction Monitoring (TLC/GC-MS) add_catalyst->reaction workup Work-up & Purification reaction->workup product Final Product workup->product

Caption: A typical workflow for a Knoevenagel condensation reaction.

Hydrolysis

While often an undesirable side reaction, understanding the factors that influence the hydrolysis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is crucial for its handling and use in aqueous or protic media.

Common Problem: Unwanted Decomposition of Starting Material

Potential Cause Explanation & Solution
Acidic or Basic Conditions The hydrolysis of the 1,3-dioxane-4,6-dione ring is catalyzed by both acids and bases.[7] Troubleshooting Steps: 1. Maintain neutral pH conditions if possible. 2. If acidic or basic conditions are required for your reaction, use the minimum necessary amount of acid or base and keep the reaction time as short as possible. 3. Consider running the reaction at a lower temperature to slow the rate of hydrolysis.
Protic Solvents Protic solvents, especially water, can act as nucleophiles and promote hydrolysis. Troubleshooting Steps: 1. Use anhydrous aprotic solvents whenever possible. 2. If a protic solvent is necessary, ensure it is of the highest purity and as dry as possible.

Visualization: Hydrolysis Mechanism

Hydrolysis_Mechanism reactant 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack h2o H₂O products Dimethylmalonic Acid + Acetone intermediate->products Ring Opening & Proton Transfer Troubleshooting_Slow_Reaction start Slow Reaction Observed check_temp Is the temperature optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes success Reaction Rate Improved increase_temp->success change_solvent Switch to a more polar aprotic solvent (e.g., DMF) check_solvent->change_solvent No check_conc Are concentrations adequate? check_solvent->check_conc Yes change_solvent->success increase_conc Increase Reactant Concentration check_conc->increase_conc No check_conc->success Yes increase_conc->success

Caption: A decision-making workflow for troubleshooting slow reactions.

Conclusion

The choice of solvent is a critical parameter that can significantly influence the rate and outcome of reactions involving 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione. By understanding the underlying principles of solvent effects on reaction kinetics and equilibria, researchers can effectively troubleshoot common experimental issues and optimize their synthetic protocols. This guide provides a starting point for addressing these challenges, and we encourage you to consult the cited literature for more detailed information.

References

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (2016). ResearchGate. Retrieved from [Link]

  • Derivatives of Meldrum's acid with different pharmacologic effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of the Reactions of Benzylidene Meldrum's Acid with Thiolate and Alkoxide Ions in Aqueous Dimethyl Sulfoxide. (2002). The Journal of Organic Chemistry, 67(13), 4443–4452. [Link]

  • Effect of the solvent on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (2021). ACS Sustainable Chemistry & Engineering, 9(34), 11449–11459. [Link]

  • Synthesis and Hydrolysis of 2-(2,6-Dichlorophenyl)-4,6-Dimethyl-1,3-Dioxane. (1983). Journal of the Chemical Society, Perkin Transactions 2, (11), 1605. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews, 10(4), 328–335. [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2004). Arkivoc, 2004(5), 115. [Link]

  • Meldrum's Acid. (n.d.). University of Campinas. Retrieved from [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021, August 31). OSTI.GOV. [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (2007). Synthesis, 2007(21), 3295–3318. [Link]

  • Selected applications of Meldrum's acid – a tutorial. (2013). Organic & Biomolecular Chemistry, 11(13), 2091. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2016). International Journal of Pharmaceutical and Clinical Research, 8(12), 1643-1646.
  • A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. (2012). Organic Letters, 14(17), 4486–4489. [Link]

  • Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. Retrieved from [Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5... (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–91. [Link]

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Institutional Repository. [Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2025). Molecules, 30(17), 3983. [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. (2024, May 19). Chemistry Stack Exchange. [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025, November 8). Gunjal Industries. Retrieved from [Link]

  • Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution. (1981). Journal of the Chemical Society, Perkin Transactions 2, (4), 512. [Link]

  • Hydrogen bond-like equatorial C–H⋯O interactions in aqueous 1,3-dioxane: A combined high-pressure infrared and Raman spectroscopy study. (2012). The Journal of Chemical Physics, 137(9), 094503. [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). Retrieved from [Link]

  • Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. (n.d.). ChemRxiv. [Link]

  • Regular Article. (2023, May 30). Organic Chemistry Research. [Link]

  • Influence of solvent polarity and hydrogen bonding on the electronic transition of coumarin 120: a TDDFT study. (2008). ChemPhysChem, 9(11), 1572–1578. [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

Sources

How to avoid C,O-dialkylation side products with Meldrum's acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Meldrum's acid chemistry. As a highly acidic (pKa ~4.9) and rigid cyclic β-dicarbonyl compound, Meldrum's acid is a versatile masked malonate. However, its unique reactivity often leads to challenging side reactions, primarily over-alkylation. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and field-proven protocols to help you bypass C,O- and C,C-dialkylation side products and achieve selective monoalkylation.

Frequently Asked Questions (FAQs)

Q1: Why is monoalkylation of Meldrum's acid so difficult using standard alkyl halides and base? A: The difficulty stems from the enhanced acidity of the monoalkylated product. When Meldrum's acid is treated with one equivalent of base and an alkyl halide, the resulting monoalkylated intermediate is often more reactive (or similarly acidic) compared to the starting material. Because of its low steric profile, the monoalkyl enolate rapidly reacts with a second equivalent of the electrophile, leading to a mixture of unreacted starting material, monoalkylated, and predominantly C,C-dialkylated products [2].

Q2: Under what conditions does C,O-dialkylation occur instead of the typical C,C-dialkylation? A: C,O-dialkylation is a kinetically favored pathway that occurs when the spatial geometry of a di-electrophile forces the enolate oxygen into proximity with the second electrophilic center. For example, reacting Meldrum's acid with 3,4-bis(halomethyl)thiophenes yields a 5-7-6 fused C,O-dialkylated oxaazulene ring system. The slightly greater distance between the halomethyl groups on the thiophene ring (compared to ortho-xylene, which yields normal C,C-dialkylated spiroindanes) makes intramolecular O-alkylation kinetically favored over the strained C-alkylation transition state [1].

Q3: How can I reliably synthesize a strictly monoalkylated Meldrum's acid? A: To completely avoid dialkylation, you must circumvent the monoalkyl enolate intermediate. The most robust strategy is the Reductive Alkylation (Knoevenagel-Reduction) sequence . By condensing Meldrum's acid with an aldehyde, you form an alkylidene derivative. This intermediate lacks α-protons, preventing any further alkylation. A subsequent conjugate reduction using sodium borohydride (NaBH₄) selectively yields the pure monoalkylated Meldrum's acid in high yields [2].

Q4: I am using Mitsunobu conditions for C-alkylation. How do I suppress O-alkylation? A: Mitsunobu C-alkylation of Meldrum's acid with primary alcohols exclusively yields C,C-dialkylated products. When using secondary allylic alcohols, O-alkylation becomes a major competing side reaction due to steric hindrance at the carbon center. To suppress O-alkylation and force regioselective C-alkylation, you must add a catalytic amount of Pd(0), such as tetrakis(triphenylphosphine)palladium(0). The Pd(0) catalyst coordinates the allylic system, directing the nucleophilic attack specifically to the less hindered carbon and ensuring a trans double bond configuration [3].

Quantitative Comparison of Alkylation Strategies

Alkylation MethodReagents / CatalystPrimary Product ProfileCommon Side ProductsBest Use Case
Direct Alkylation Alkyl halide, K₂CO₃, DMFC,C-Dialkylation (Major)Unreacted starting materialSynthesizing symmetrical C,C-dialkylated derivatives.
Dihalide Alkylation 3,4-bis(halomethyl)thiophene, NEt₃C,O-Dialkylation (Kinetic)C,C-Dialkylation (Thermodynamic)Accessing fused oxaazulene ring systems [1].
Mitsunobu (Primary) Primary alcohol, PPh₃, DIADC,C-Dialkylation (Exclusive)O-Alkylation (Minor)Direct dialkylation using primary alcohols [3].
Mitsunobu (Secondary) Sec-allylic alcohol, Pd(PPh₃)₄C-Monoalkylation (Regioselective)O-Alkylation (Suppressed by Pd)Alkylation with secondary allylic alcohols [3].
Reductive Alkylation Aldehyde, NaBH₄C-Monoalkylation (Exclusive) None (Self-limiting)Strict synthesis of monoalkylated Meldrum's acid [2].

Experimental Protocols

Protocol 1: One-Pot Reductive Alkylation (Strict Monoalkylation)

This protocol utilizes a Knoevenagel-Reduction sequence to completely bypass dialkylation [2]. It is a self-validating system: the intermediate alkylidene is typically brightly colored, and its disappearance upon NaBH₄ addition visually confirms the success of the reduction.

Step-by-Step Methodology:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve Meldrum's acid (1.0 equiv) and the target aromatic/aliphatic aldehyde (1.0 equiv) in a minimal amount of water or ethanol.

  • Catalysis: Add a catalytic amount of a mild base (e.g., L-proline or triethylamine, 0.1 equiv). Stir at room temperature until a heavy precipitate (the alkylidene derivative) forms. The reaction mixture will typically turn a distinct yellow/orange color.

  • Validation Check 1: Monitor by TLC to ensure complete consumption of Meldrum's acid.

  • Conjugate Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.2 equiv) in small portions to manage hydrogen gas evolution.

  • Validation Check 2: Stir for 30–60 minutes. The bright yellow/orange color of the alkylidene intermediate will fade to colorless/pale, visually confirming the reduction of the double bond.

  • Workup: Quench the reaction carefully with 1M HCl until the pH reaches ~3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure monoalkylated Meldrum's acid.

Protocol 2: Pd(0)-Catalyzed Mitsunobu C-Alkylation (O-Alkylation Suppression)

Use this protocol when alkylating with secondary allylic alcohols where O-alkylation is a persistent side product [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Dissolve Meldrum's acid (1.0 equiv), the secondary allylic alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) to the stirring solution.

  • Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The Pd(0) catalyst ensures the nucleophilic attack occurs at the less sterically hindered carbon of the π-allyl intermediate, preventing O-alkylation.

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the C-alkylated product.

Mechanistic Workflow Visualization

MeldrumsAcidAlkylation MA Meldrum's Acid (pKa ~4.9) Direct Direct Alkylation (Base + R-X) MA->Direct Standard Conditions Reductive Reductive Alkylation (Aldehyde + Base) MA->Reductive Knoevenagel Condensation MonoEnol Monoalkyl Enolate (Highly Reactive) Direct->MonoEnol CC C,C-Dialkylation (Thermodynamic) MonoEnol->CC Excess R-X or Unrestrained Geometry CO C,O-Dialkylation (Kinetic/Steric) MonoEnol->CO Dihalides (e.g., Thiophenes) Alkylidene Alkylidene Intermediate (No α-protons) Reductive->Alkylidene Reduction Conjugate Reduction (NaBH4) Alkylidene->Reduction Hydride Addition PureMono Pure C-Monoalkylation (Target Achieved) Reduction->PureMono

Divergent pathways in Meldrum's acid alkylation highlighting the reductive monoalkylation route.

References

  • Snyder, C. A.; Selegue, J. P. "C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one." The Journal of Organic Chemistry, 2003.[Link]

  • Desai, U. V.; Pore, D. M.; Mane, R. B.; Solabannavar, S. B.; Wadgaonkar, P. P. "One Pot Synthesis of Monoalkylated and Mixed, Dialkylated Meldrum's Acid Derivatives." Synthetic Communications, 2004.[Link]

  • Shing, T. K. M.; Li, L.-H.; Narkunan, K. "Mitsunobu C-Alkylation of Meldrum's Acids." The Journal of Organic Chemistry, 1997.[Link]

Technical Support Center: TLC Monitoring of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TLC-MD-55-TM Subject: Detection, Differentiation, and Troubleshooting for Dialkylated Meldrum's Acid[1]

Executive Summary

Monitoring the synthesis or purity of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (often referred to as dimethyl Meldrum’s acid) presents a specific set of challenges distinct from standard organic intermediates. Unlike its precursor (Meldrum’s acid), this derivative lacks acidic protons at the C5 position and possesses no significant UV chromophore.[1]

This guide addresses the three most common failure modes: invisibility under UV , difficulty distinguishing product from starting material , and on-plate decomposition .[1]

Part 1: Diagnostic Decision Trees & Workflows
Workflow 1: Visualization Troubleshooting

Use this logic flow when spots are faint or invisible.

TLC_Visualization Start Issue: Spot Invisible on TLC CheckUV Are you relying solely on UV (254 nm)? Start->CheckUV ExplainUV STOP. Compound lacks conjugation. UV will fail. CheckUV->ExplainUV Yes SelectStain Select Chemical Stain CheckUV->SelectStain No ExplainUV->SelectStain Stain_I2 Iodine Chamber (I2) (General Reversible) SelectStain->Stain_I2 Stain_PMA PMA / Hanessian's (Permanent/Robust) SelectStain->Stain_PMA Stain_BCG Bromocresol Green (Acidity Check) SelectStain->Stain_BCG Result_I2 Brown spots (Transient) Stain_I2->Result_I2 Result_PMA Blue/Black spots (after heat) Stain_PMA->Result_PMA Result_BCG Differentiation: SM = Yellow Product = Blue Stain_BCG->Result_BCG

Caption: Logic flow for selecting the correct visualization method based on the compound's lack of UV activity and specific chemical properties.

Part 2: Troubleshooting Guides (FAQ Format)
Q1: I am monitoring the methylation of Meldrum's acid. Both the starting material and product have similar Rf values.[1] How do I tell them apart?

The Issue: Both Meldrum's acid and the 2,2,5,5-tetramethyl derivative are polar esters with similar retention on silica.[1] Standard stains (Iodine/PMA) will show spots for both, making reaction completion difficult to judge.[1]

The Technical Solution: pH-Sensitive Staining The critical chemical difference is at the C5 position :

  • Starting Material (Meldrum's Acid): Contains acidic protons (pKa ~4.97).[1] It acts as an acid.[1][2][3][4][5]

  • Product (2,2,5,5-Tetramethyl): The C5 position is fully substituted (quaternary).[1] It is neutral .

Protocol: Bromocresol Green Stain Use Bromocresol Green to exploit this acidity difference.[1][6]

  • Dip the plate in Bromocresol Green solution (recipe below).

  • Do not heat.

  • Observe immediately:

    • Starting Material: Appears as a YELLOW spot (acidic) on a blue background.[1][6]

    • Product: Appears as a BLUE/GREEN spot (neutral) or is invisible against the background.[1]

Q2: I see a "streak" or a new spot at the baseline that wasn't there before. Is my compound decomposing?

The Issue: Meldrum's acid derivatives are susceptible to hydrolysis and decarboxylation.[1] Silica gel is slightly acidic (pH ~5-6) and can catalyze the hydrolysis of the cyclic ester, especially if the plate is dried with excessive heat or left to stand too long.[1]

The Fix:

  • 2D-TLC Test: Run a 2D TLC to confirm decomposition.[1]

    • Spot the sample at the corner.[1] Run solvent vertically.[1]

    • Dry the plate with cool air (do not use a heat gun).[1]

    • Rotate 90° and run the same solvent again.[1]

    • Result: If the spot is on the diagonal, it is stable.[1] If you see two off-diagonal spots, the compound is decomposing on the silica.[1]

  • Neutralize the Plate: Pre-wash the TLC plate with a solution of 1% Triethylamine (Et3N) in hexane/ethyl acetate and dry it before spotting your sample.[1] This neutralizes the silica acidity.[1]

Q3: Why is UV (254 nm) showing nothing, even at high concentrations?

The Explanation: UV visualization relies on a conjugated


-system (alternating double-single bonds) to absorb light at 254 nm and quench the fluorescence of the indicator on the plate.[1]
  • Meldrum's Acid: Has a conjugated enol form in polar solvents, so it might be weakly visible.[1]

  • 2,2,5,5-Tetramethyl Derivative: This molecule is locked in the dione form. It has two isolated carbonyls and no conjugation .[1] It is effectively transparent to UV 254 nm.[1]

  • Action: Stop using UV. Switch to Iodine (non-destructive) or Phosphomolybdic Acid (PMA) (destructive/permanent).[1]

Part 3: Experimental Data & Protocols
Standardized Rf Data (Silica Gel 60)

Note: Rf values are approximate and depend on humidity and chamber saturation.

CompoundMobile Phase (Hex:EtOAc)Rf ValueBromocresol Green Color
Meldrum's Acid (SM)4:1~0.25Yellow (Acidic)
Mono-methyl derivative 4:1~0.35Yellow (Acidic)
2,2,5,5-Tetramethyl (Prod)4:1~0.45Blue/Green (Neutral)
Stain Preparation Recipes

1. Bromocresol Green (For Acidity Differentiation) [1][6]

  • Ingredients: 0.04 g Bromocresol Green, 100 mL Ethanol, 0.1 M NaOH (add dropwise until solution is just blue).

  • Usage: Dip plate. Do not heat. Look for yellow spots on blue background.[1][6]

2. Phosphomolybdic Acid (PMA) (For High Sensitivity) [1]

  • Ingredients: 10 g Phosphomolybdic acid, 100 mL Ethanol.

  • Usage: Dip plate. Heat with a heat gun at ~150°C until blue/black spots appear.[1]

  • Mechanism: Molybdenum(VI) is reduced to Molybdenum(V) (molybdenum blue) by the organic compound.[1]

Reaction Monitoring Pathway

Reaction_Pathway cluster_legend Bromocresol Green Response SM Meldrum's Acid (pKa ~4.97) Acidic Proton at C5 Intermediate Mono-Methyl Intermediate (Still Acidic) SM->Intermediate Alkylation 1 Reagent + MeI / Base Product 2,2,5,5-Tetramethyl Product (Neutral - No C5-H) Intermediate->Product Alkylation 2 Legend_Acid Yellow Spot (Acidic) Legend_Neutral Blue Spot (Neutral)

Caption: Chemical progression showing the loss of acidity at C5. This mechanism underpins the Bromocresol Green differentiation strategy.

References
  • Davidson, D., & Bernhard, S. A. (1948).[1] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428.[1] Link[1]

  • McNulty, J., et al. (2010).[1] A mild and efficient synthesis of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione.[1] Synthetic Communications. (General reference for alkylation context).

  • Reich, H. J. (n.d.).[1] TLC Stains. University of Wisconsin-Madison, Department of Chemistry.[1] (Source for Bromocresol Green and PMA recipes).[1][6] Link

  • Sigma-Aldrich. (n.d.).[1] 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Product Information. (Confirmation of physical properties). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of small organic molecules. This document will compare the spectral features of the title compound with its close analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), offering experimental insights and data-driven comparisons.

Introduction

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, a tetrasubstituted derivative of Meldrum's acid, presents a unique structural framework that is of interest in synthetic organic chemistry.[1] Its rigid cyclic structure and the presence of multiple methyl groups give rise to distinct NMR spectral characteristics. Understanding these characteristics is paramount for confirming its synthesis and assessing its purity. In contrast, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a widely used reagent in organic synthesis, known for the high acidity of its methylene protons. A comparative analysis of their NMR spectra provides valuable insights into the influence of substitution on the chemical environment of the dioxane ring system.

Molecular Structures

To understand the NMR spectra, it is essential to first visualize the molecular structures of the compounds under investigation.

Figure 1: Molecular structures of the compared compounds.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines the methodology for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for both compounds, offering good solubility and a well-characterized residual solvent peak for referencing.[2] For certain applications, other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used, but their residual peaks must be considered.[3]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise ratio in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

  • Field Strength: Data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 200-220 ppm is appropriate for most organic molecules.

A Sample Weighing (5-10 mg) B Solvent Addition (0.5-0.7 mL CDCl3) A->B C Dissolution (Vortexing/Sonication) B->C D Transfer to NMR Tube C->D E Spectrometer Setup D->E F 1H NMR Acquisition E->F G 13C NMR Acquisition E->G H Data Processing F->H G->H

Figure 2: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis and Comparison

The ¹H NMR spectrum provides information about the different proton environments in a molecule.

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione: Due to the high degree of symmetry in this molecule, a very simple ¹H NMR spectrum is expected. All twelve methyl protons are chemically equivalent. This is because the four methyl groups are attached to quaternary carbons and are freely rotating. Therefore, a single sharp singlet is anticipated.

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid): In contrast, Meldrum's acid has two distinct proton environments:

  • The six protons of the two methyl groups at the C2 position.

  • The two protons of the methylene group at the C5 position.

This results in two signals in the ¹H NMR spectrum.

Comparative Data Summary:

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione-CH₃ (C2, C5)~1.5 - 1.7Singlet12H
2,2-Dimethyl-1,3-dioxane-4,6-dione-CH₃ (C2)~1.7Singlet6H
-CH₂ (C5)~3.6Singlet2H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The upfield shift of the methylene protons in Meldrum's acid is a notable feature, attributed to the electron-withdrawing effect of the two adjacent carbonyl groups. The absence of this signal and the presence of a single, more intense methyl signal are key identifiers for 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione.

¹³C NMR Spectral Analysis and Comparison

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione: The symmetry of the molecule leads to a simple ¹³C NMR spectrum with four distinct signals:

  • The carbonyl carbons (C4 and C6).

  • The quaternary carbon at the C2 position.

  • The quaternary carbon at the C5 position.

  • The methyl carbons.

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid): Meldrum's acid will also show four signals in its proton-decoupled ¹³C NMR spectrum:

  • The carbonyl carbons (C4 and C6).

  • The quaternary carbon at the C2 position.

  • The methylene carbon at the C5 position.

  • The methyl carbons.[4]

Comparative Data Summary:

CompoundCarbon AtomChemical Shift (δ, ppm)
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dioneC=O~170
C(CH₃)₂ (C2)~105
C(CH₃)₂ (C5)~50
-CH₃~25
2,2-Dimethyl-1,3-dioxane-4,6-dioneC=O~165
C(CH₃)₂ (C2)~105
-CH₂-~35
-CH₃~27

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The most significant difference in the ¹³C NMR spectra is the presence of a signal for the methylene carbon in Meldrum's acid at around 35 ppm, which is replaced by a signal for a quaternary carbon at a different chemical shift in the tetramethyl derivative. The chemical shifts of the carbonyl and C2 carbons are relatively similar in both compounds.

Expert Insights and Troubleshooting
  • Purity Assessment: The presence of a methylene signal in the ¹H or ¹³C NMR spectrum of a sample purported to be 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione would indicate the presence of unreacted starting material or a related impurity.

  • Solvent Choice: While CDCl₃ is standard, for compounds with acidic protons like Meldrum's acid, using a non-protic solvent like acetone-d₆ can sometimes provide sharper signals for the acidic protons.

  • Conformational Analysis: The chair-like conformation of the 1,3-dioxane ring can influence the chemical shifts. For more detailed structural studies, advanced NMR techniques like NOESY could be employed to investigate through-space interactions.

Conclusion

The ¹H and ¹³C NMR spectra of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione are characterized by their simplicity, reflecting the high degree of molecular symmetry. A single sharp singlet in the ¹H NMR and four distinct signals in the ¹³C NMR are the key spectral fingerprints of this compound. In contrast, the spectra of Meldrum's acid are distinguished by the presence of signals corresponding to its C5 methylene group. This comparative guide provides a clear framework for the identification, differentiation, and purity assessment of these two important cyclic diones using routine NMR spectroscopy. The provided experimental protocols and data tables serve as a valuable resource for researchers in the field.

References

  • Szostak, M., Lyons, S. E., Spain, M., & Procter, D. J. (2014). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358.
  • Google Patents. (n.d.). US4613671A - Process for the preparation of Meldrum's acid.
  • Mogilaiah, K., & Reddy, P. R. (2006). Acylation Studies with Meldrum's Acid.
  • SpectraBase. (n.d.). [(2)H2]-MELDRUM'S-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2003). 5-(1-HYDROXYETHYLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE. Organic Syntheses, 80, 78.
  • Organic Syntheses. (n.d.). 2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid. Retrieved from [Link]

  • ResearchGate. (2016). What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)?. Retrieved from [Link]

  • Li, J., & Wang, X. (2010). Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Speciality Petrochemicals, 27(3), 45-47.

Sources

Alternative reagents to 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione for Knoevenagel reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Clarification

Subject Reagent: 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid).[1][2][3][4][5][6] Note on Nomenclature: The prompt references "2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione".[7] This compound is the dialkylated derivative of Meldrum's acid. Because the C5 position is fully substituted with methyl groups, it lacks the acidic protons required for Knoevenagel condensation. This guide assumes the intended subject is the parent Meldrum's Acid , the industry standard for high-reactivity Knoevenagel condensations.

Scope: This guide evaluates alternatives to Meldrum's Acid for drug discovery and organic synthesis, focusing on Barbituric Acid , Dimedone , and Malononitrile . We compare reactivity profiles, acidity (pKa), reaction conditions, and downstream utility.

Mechanistic Foundation: The Knoevenagel Landscape

The Knoevenagel condensation is the nucleophilic addition of an active methylene compound to a carbonyl group (aldehyde/ketone) followed by dehydration.[8] The efficiency of this reaction is governed primarily by the acidity (pKa) of the active methylene species.

Figure 1: General Knoevenagel Mechanism & Reagent Reactivity

KnoevenagelMechanism Reagent Active Methylene (Meldrum's, Barbituric, etc.) Enolate Enolate Intermediate Reagent->Enolate Deprotonation (-H+) Base Catalyst/Base Base->Enolate Promotes Adduct Aldol Adduct (Alcohol) Enolate->Adduct Nucleophilic Attack Aldehyde Electrophile (Aldehyde/Ketone) Aldehyde->Adduct Product Final Alkene (Condensation Product) Adduct->Product Dehydration (-H2O)

Caption: Generalized workflow of the Knoevenagel condensation. The rate-determining step is often the initial deprotonation or the nucleophilic attack, both dependent on the pKa of the reagent.

The Baseline: Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)[1][2][3][4][5][7]

Meldrum's acid is an anomaly in organic chemistry.[9] Despite lacking a carboxylic acid group, its pKa (4.[6]97) is comparable to acetic acid, making it significantly more acidic than acyclic analogs like diethyl malonate (pKa ~13).

  • Pros: High reactivity (often catalyst-free), rigid cyclic structure prevents rotation (enhancing attack), clean decomposition (pyrolysis yields ketenes).

  • Cons: Unstable at high temperatures, susceptible to hydrolysis, "too reactive" for some sensitive substrates.

Comparative Analysis of Alternatives

Alternative A: Barbituric Acid (Pyrimidinetrione)

Best For: Green chemistry, aqueous reactions, and pharmacophore synthesis.

Barbituric acid (BA) is structurally similar to Meldrum's acid but replaces the dioxane oxygen bridge with a urea linkage.

  • Acidity: pKa ~4.[6][10][11]01. It is more acidic than Meldrum's acid.[9]

  • Performance: BA often reacts faster than Meldrum's acid, particularly in water. It does not require organic solvents, making it ideal for "Green Knoevenagel" protocols.

  • Utility: The resulting aryl-barbiturates are privileged scaffolds in medicinal chemistry (e.g., anticancer, anticonvulsant agents).

Alternative B: Dimedone (5,5-Dimethyl-1,3-cyclohexanedione)

Best For: Stable adducts and Michael addition cascades.

Dimedone is a carbocyclic diketone. Unlike Meldrum's acid, it exists in equilibrium with its enol form.

  • Acidity: pKa ~11.[12]2. Significantly less acidic than Meldrum's acid.

  • Performance: Requires basic catalysts (piperidine, amines) and elevated temperatures. Reaction times are longer (hours vs. minutes).

  • Selectivity: Less prone to bis-addition than simple 1,3-diketones due to steric bulk, but less reactive toward hindered aldehydes.

Alternative C: Malononitrile (CH₂(CN)₂)

Best For: High atom economy and generating versatile nitrile intermediates.

  • Acidity: pKa ~11.1.

  • Performance: highly reactive due to the small steric footprint of the cyano groups, despite the higher pKa. Often requires weak base catalysis.

  • Utility: The product (benzylidenemalononitrile) is a precursor to diverse heterocycles and is used in material science (organic semiconductors).

Data Presentation: Reagent Comparison Matrix

The following table standardizes the performance of these reagents in the Knoevenagel condensation with Benzaldehyde (Standard Electrophile).

FeatureMeldrum's Acid Barbituric Acid Dimedone Malononitrile
Structure Cyclic DiesterCyclic AmideCyclic DiketoneAcyclic Dinitrile
pKa (DMSO/H₂O) 4.97 (High)4.01 (Very High)11.2 (Moderate)11.1 (Moderate)
Typical Catalyst None / Mild BaseNone / WaterPiperidine / Et₃NPiperidine / Base
Solvent System EtOH / H₂O / Ionic LiquidsWater (Reflux)EtOH / TolueneEtOH / H₂O
Reaction Time 5 - 60 min5 - 30 min2 - 24 hours30 - 120 min
Typical Yield 85 - 98%90 - 99%70 - 90%80 - 95%
Atom Economy Moderate (Loss of H₂O)High (Loss of H₂O)High (Loss of H₂O)Very High
Post-Reaction Decarboxylation to estersStable PharmacophoreStable AdductFurther cyclization

Experimental Protocols

Protocol A: Green Synthesis with Barbituric Acid (Aqueous)

Rationale: Exploits the high acidity of BA to eliminate organic solvents and catalysts.

  • Reagents: Mix Barbituric Acid (10 mmol) and Benzaldehyde (10 mmol) in a 50 mL round-bottom flask.

  • Solvent: Add 20 mL of distilled water.

  • Reaction: Reflux the mixture at 100°C.

  • Monitoring: The heterogeneous mixture will typically become a colored precipitate within 15–30 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold water (2 x 10 mL) and ethanol (1 x 5 mL). Recrystallize from ethanol if necessary.

  • Expected Yield: >90%.

Protocol B: Catalyzed Synthesis with Dimedone

Rationale: Requires base catalysis due to higher pKa (11.2).

  • Reagents: Dissolve Dimedone (10 mmol) and Benzaldehyde (10 mmol) in 20 mL Ethanol.

  • Catalyst: Add 2-3 drops of Piperidine.

  • Reaction: Reflux at 80°C for 3–5 hours.

  • Workup: Pour the reaction mixture into crushed ice (50g).

  • Isolation: Filter the solid precipitate.

  • Purification: Recrystallization from aqueous ethanol is usually required to remove unreacted aldehyde.

  • Expected Yield: 75–85%.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal reagent for your specific synthetic goal.

Figure 2: Reagent Selection Flowchart

SelectionLogic Start Start: Define Synthetic Goal Target What is the target structure? Start->Target Branch1 Biologically Active Heterocycle? Target->Branch1 Branch2 Synthetic Intermediate (e.g., unsaturated ester)? Target->Branch2 Solubility Is water solubility/Green chem critical? Branch1->Solubility Decarb Is decarboxylation required? Branch2->Decarb Barb Use Barbituric Acid (High Yield, Aqueous) Solubility->Barb Yes Dimedone Use Dimedone (Stable carbocycle) Solubility->Dimedone No Meldrum Use Meldrum's Acid (Clean pyrolysis to ketenes) Decarb->Meldrum Yes Malo Use Malononitrile (Access to CN/NH2 groups) Decarb->Malo No (Need CN group)

Caption: Decision tree for selecting Knoevenagel reagents based on target moiety and processing requirements.

References

  • BenchChem. (2025). A Comparative Analysis of Meldrum's Acid and Dimedone: Acidity and Reactivity in Organic Synthesis. Retrieved from

  • Puckett, I. (2016). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid).[1][2][3][4][6] Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 16249: Meldrum's Acid. Retrieved from

  • Jabbari, A. et al. (2012). Knoevenagel condensation of barbituric acid with aromatic aldehydes. Journal of Chemical Research.
  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility and Analytical Challenges of Meldrum's Acid Derivatives

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, widely known as Meldrum's acid, is a uniquely versatile reagent in organic synthesis.[1] Its rigid heterocyclic structure and the high acidity of its C5 methylene protons (pKa of 7.3 in DMSO) make it an exceptional carbon nucleophile.[2] This reactivity is harnessed in a multitude of transformations, including Knoevenagel condensations, Michael additions, and various multicomponent reactions, to generate a diverse array of complex molecular architectures.[2]

1.1 The Unique Reactivity of the Methylene Bridge

The exceptional acidity of the C5 protons is central to the utility of Meldrum's acid. This allows for easy deprotonation even with mild bases, facilitating its participation as a nucleophile in reactions with a wide range of electrophiles.[3] The resulting products often serve as valuable intermediates, for instance, in the synthesis of β-keto esters, heterocyclic compounds, and natural products.

1.2 Common Reaction Classes and Their Products

Key reaction classes involving Meldrum's acid include:

  • Knoevenagel Condensation: The reaction with aldehydes and ketones yields alkylidene or arylidene derivatives. These products are often used in subsequent reactions like Michael additions or cycloadditions.[2][3][4]

  • Michael Addition: Meldrum's acid readily participates as a Michael donor, adding to α,β-unsaturated carbonyl compounds.[2]

  • Acylation and Alkylation: The C5 position can be readily acylated or alkylated to introduce further functional diversity.

The products of these reactions can range from simple, nonpolar adducts to complex, multifunctional, and highly polar molecules. This chemical diversity presents a significant challenge for analytical characterization.

1.3 Why Mass Spectrometry? The Analytical Imperative

For researchers in synthetic and medicinal chemistry, rapid and unambiguous characterization of reaction outcomes is paramount. While techniques like TLC can indicate reaction progress, they provide no structural information. NMR is powerful for structural elucidation but can be time-consuming and may require extensive sample purification.[5]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for reaction monitoring and product characterization.[6][7][8] It offers a superior combination of speed, sensitivity, and specificity, enabling the determination of molecular weights and providing structural insights through fragmentation analysis.[8] This guide provides a comparative overview of MS techniques tailored for the analysis of Meldrum's acid reaction products, grounded in both established principles and practical application.

Choosing the Right Tool: A Comparative Analysis of Ionization Techniques

The first critical choice in any MS analysis is the ionization source, which converts neutral analyte molecules into gas-phase ions. The physicochemical properties of the Meldrum's acid derivative will dictate the most suitable technique.

2.1 Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique ideal for polar and ionic compounds.[7] It generates ions directly from a solution by applying a high voltage to a capillary, creating a fine spray of charged droplets.

  • Causality Behind the Choice: Many reaction products of Meldrum's acid, such as those resulting from Knoevenagel condensations with polar aldehydes or subsequent functionalization to include heteroatoms, possess sufficient polarity to be efficiently ionized by ESI. The 1,3-dione moiety itself can facilitate the formation of adducts with cations like H+, Na+, or NH4+. ESI is particularly well-suited for LC-MS workflows.[9][10]

  • Mechanism: Analytes in solution are nebulized and desolvated, leading to the formation of protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode.

  • Advantages:

    • Excellent for polar, non-volatile compounds.

    • Soft ionization preserves the molecular ion, minimizing in-source fragmentation.

    • Easily coupled with liquid chromatography (LC-MS).[8]

  • Limitations:

    • Less effective for nonpolar compounds.

    • Susceptible to ion suppression, where the presence of high concentrations of salts or other additives can reduce the analyte signal.

2.2 Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Derivatives

APCI is another atmospheric pressure ionization technique that is better suited for less polar, more volatile compounds than ESI.

  • Causality Behind the Choice: If a Meldrum's acid derivative is the product of a reaction with a long-chain, nonpolar aldehyde or has been subsequently modified to be more lipophilic, APCI may provide superior ionization efficiency.

  • Mechanism: The sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn transfers charge to the analyte molecules through gas-phase chemical reactions.

  • Advantages:

    • Effectively ionizes moderately polar to nonpolar compounds.

    • Tolerates higher flow rates and less pure solvents than ESI.

    • Can handle a wider range of compound volatilities.

  • Limitations:

    • Can be more prone to thermal degradation for labile compounds.

    • Generally produces more fragmentation than ESI.

2.3 Comparative Summary of Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.Gas-phase chemical ionization initiated by a corona discharge.
Best Suited For Polar, ionic, and non-volatile molecules.Moderately polar to nonpolar, semi-volatile molecules.
Typical Analytes Knoevenagel products with polar groups, acylated derivatives.Alkylidene derivatives with long hydrocarbon chains.
Ion Formation Primarily [M+H]+, [M-H]-, or adduct ions (e.g., [M+Na]+).Primarily [M+H]+ or [M-H]-.
Fragmentation Minimal (soft ionization).More fragmentation than ESI, can be controlled.
LC Compatibility Excellent, compatible with standard LC flow rates.Good, can tolerate higher flow rates.

The Heart of the Matter: Selecting the Optimal Mass Analyzer

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.

3.1 High-Resolution, Accurate-Mass (HRAM) Analyzers: TOF and Orbitrap

For unambiguous identification of reaction products and byproducts, HRAM is the gold standard.

  • Time-of-Flight (TOF): Ions are accelerated into a field-free drift tube. Lighter ions travel faster and reach the detector first. TOF analyzers offer high resolution, excellent mass accuracy (<5 ppm), and very fast scan speeds, making them ideal for coupling with fast chromatography.

  • Orbitrap: Ions are trapped in an electrostatic field and their oscillation frequencies are measured. These frequencies are then converted to m/z values via Fourier transform. Orbitrap instruments provide market-leading resolution (>100,000 FWHM) and mass accuracy (<1-2 ppm), enabling confident elemental composition determination.

  • Causality Behind the Choice: In complex reaction mixtures, it is common to find multiple species with the same nominal mass (isobars). HRAM allows the differentiation of these species based on their exact mass. For example, a product and a byproduct might both have a nominal mass of 250 Da, but HRAM can distinguish between C14H14O4 (exact mass 246.0892) and C15H18O3 (exact mass 246.1256). This capability is crucial for confirming the identity of the desired product and identifying impurities.

3.2 Quadrupole Analyzers: The Robust Standard

Quadrupole analyzers use oscillating electric fields to selectively filter ions of a specific m/z. They are robust, relatively inexpensive, and widely used in routine analysis. While they are typically unit-resolution instruments, they are excellent for tandem mass spectrometry when configured in a triple quadrupole (QqQ) or quadrupole-TOF (QTOF) setup.

3.3 Comparative Summary of Mass Analyzers

FeatureQuadrupole (Q)Time-of-Flight (TOF)Orbitrap
Resolution Unit Resolution (~1,000)High (~10,000 - 60,000)Ultra-High (>100,000)
Mass Accuracy ~100-200 ppm< 5 ppm< 2 ppm
Primary Use Case Quantitative analysis (SRM/MRM), routine screening.High-throughput screening, accurate mass confirmation.Definitive structure elucidation, metabolomics, proteomics.
Suitability for Topic Good for targeted analysis of known products.Excellent for identifying unknowns and confirming formulas.Gold standard for comprehensive characterization.

Field-Proven Protocol: LC-MS/MS Analysis of a Knoevenagel Condensation Product

This section provides a self-validating, step-by-step protocol for analyzing the product of a Knoevenagel condensation between 4-nitrobenzaldehyde and Meldrum's acid, using a typical LC-QTOF MS system.

4.1 Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis a 1. Quench Reaction Mixture (e.g., with water) b 2. Dilute Aliquot (e.g., 10 µL in 990 µL ACN/H2O) a->b c 3. Vortex & Filter (0.22 µm syringe filter) b->c d 4. Inject Sample (1-5 µL) onto C18 Column c->d e 5. Gradient Elution (Water/Acetonitrile with Formic Acid) d->e f 6. ESI+ Ionization e->f g 7. Full Scan MS (TOF) (m/z 100-1000) f->g h 8. Data-Dependent MS/MS (Top 3 most intense ions) g->h i 9. Extract Ion Chromatogram of Expected Product h->i j 10. Confirm Accurate Mass & Elemental Composition i->j k 11. Analyze MS/MS Spectrumfor Structural Confirmation j->k

Caption: LC-MS/MS workflow for reaction product analysis.

4.2 Step-by-Step Methodology

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

    • Dilute it 1:100 in a solution of 50:50 acetonitrile/water with 0.1% formic acid. The dilution is critical to avoid saturating the detector and to minimize ion suppression.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial. This prevents particulates from clogging the LC system.

  • Liquid Chromatography (LC) Conditions: [9]

    • System: Agilent 1200 series HPLC or equivalent.[9]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: The C18 column provides good retention for moderately polar organic molecules. The formic acid aids in protonation for positive mode ESI and improves peak shape. The gradient elution ensures that both starting materials and products are eluted efficiently.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 6530 Q-TOF or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psig.

    • Capillary Voltage: 3500 V.

    • MS1 Scan Range: m/z 100 - 1000.

    • MS/MS Acquisition: Data-dependent acquisition (auto MS/MS) of the top 3 most abundant precursor ions per cycle.

    • Collision Energy: Ramped (e.g., 10, 20, 40 V) to generate a rich fragmentation spectrum.

    • Rationale: ESI in positive mode is chosen as the dione structure and nitro group can be readily protonated. The Q-TOF provides accurate mass data for both the precursor ion (for formula confirmation) and fragment ions (for structural analysis). Data-dependent acquisition automates the process of selecting ions for fragmentation.

Decoding the Spectra: Fragmentation Analysis of Meldrum's Acid Derivatives

Tandem mass spectrometry (MS/MS) is a powerful tool for structure elucidation. In MS/MS, a specific precursor ion is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed.

5.1 Key Fragmentation Pathways

For Meldrum's acid derivatives, common fragmentation pathways include:

  • Loss of Acetone (58 Da): The 1,3-dioxane-4,6-dione ring is thermally labile and can undergo a retro-Diels-Alder-like reaction to eliminate acetone, generating a ketene intermediate.[11]

  • Loss of CO2 (44 Da) and CO (28 Da): The dione structure can readily lose molecules of carbon dioxide and carbon monoxide.

  • Cleavages alpha to the carbonyl groups: Bonds adjacent to the carbonyls are susceptible to cleavage.[12][13]

  • Substituent-driven fragmentation: The fragmentation pattern will be heavily influenced by the nature of the group attached at the C5 position.

5.2 Fragmentation Diagram of a Representative Product

The diagram below illustrates the proposed fragmentation of the protonated Knoevenagel adduct of 4-nitrobenzaldehyde and Meldrum's acid (Expected [M+H]+ = m/z 278.0665 for C12H12NO6+).

G precursor [M+H]+ m/z 278.0665 frag1 Loss of Acetone (-58 Da) [C9H6NO4]+ m/z 220.0246 precursor->frag1 - C3H6O frag2 Loss of CO2 (-44 Da) [C11H12NO4]+ m/z 234.0766 precursor->frag2 - CO2 frag3 Loss of NO2 (-46 Da) [C12H12O4]+ m/z 220.0736 precursor->frag3 - NO2 frag1_1 Loss of CO (-28 Da) [C8H6NO3]+ m/z 192.0297 frag1->frag1_1 - CO frag2_1 Loss of Acetone (-58 Da) [C8H4NO2]+ m/z 172.0191 frag2->frag2_1 - C3H6O nitro NO2+

Caption: Proposed MS/MS fragmentation of a Knoevenagel adduct.

Conclusion: A Strategic Approach to Method Development

The successful mass spectrometric analysis of Meldrum's acid reaction products hinges on a logical, stepwise approach. The polarity of the target molecule should guide the choice of ionization source, with ESI being the preferred starting point for most derivatives. For unambiguous structural confirmation and analysis of complex mixtures, high-resolution accurate-mass (HRAM) analyzers like TOF or Orbitrap are strongly recommended. By combining robust LC separation with information-rich MS/MS data, researchers can rapidly and confidently characterize their synthetic products, accelerating the pace of discovery and development.

References

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  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]

  • Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. Current Organic Chemistry. [Link]

  • Electrospray ionization mass spectrometric investigations of alpha-dicarbonyl compounds - Probing intermediates formed in the course of the nonenzymatic browning reaction of L-ascorbic acid. ResearchGate. [Link]

  • Investigation of α-Dicarbonyl Compounds in Baby Foods by High-Performance Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry. PubMed. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

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  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]

  • A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. [Link]

  • A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System. The Journal of Organic Chemistry. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

  • Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. ResearchGate. [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. [Link]

  • Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. ACS Publications. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [Link]

  • Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Bentham Science Publishers. [Link]

  • Process for the preparation of meldrum's acid.
  • Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. PubMed. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

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Comparative Characterization of Intermediates in the Synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive comparison of synthetic routes for 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione, a substituted derivative of Meldrum's acid. We will delve into the critical, yet often transient, intermediates formed during synthesis, offering a robust framework for their characterization. The objective is to equip researchers with the expertise to monitor reaction progress, identify key intermediates and potential byproducts, and optimize synthesis for maximal yield and purity.

Introduction: The Significance of Substituted Meldrum's Acids

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione belongs to the family of Meldrum's acids, which are highly versatile reagents in organic synthesis. Their utility stems from the high acidity of the C5 protons (when present) and their function as rigid, cyclic malonic acid equivalents.[1][2] These compounds are crucial building blocks for a vast array of complex molecules, including heterocycles and active pharmaceutical ingredients (APIs).[3] The tetramethyl-substituted variant, lacking acidic C5 protons, is particularly valuable as a sterically hindered building block and a precursor for generating substituted ketenes.[4][5]

The successful synthesis of this target molecule is not merely about the final product; it is a process dictated by the controlled formation and consumption of reactive intermediates. Inefficient conversion or the formation of stable byproducts can drastically reduce yields and complicate purification. Therefore, a thorough understanding and characterization of the reaction pathway are paramount for developing a scalable and reproducible synthetic process.

Comparative Analysis of Synthetic Pathways and Key Intermediates

The most prevalent method for synthesizing 1,3-dioxane-4,6-diones is the acid-catalyzed condensation of a malonic acid with a ketone, using a strong dehydrating agent.[6] For our target molecule, this involves the reaction of 2,2-dimethylmalonic acid with acetone. The choice of acid catalyst and reaction conditions significantly influences the intermediate profile.

Method 1: The Classical Sulfuric Acid/Acetic Anhydride Approach

This is the most widely documented method for Meldrum's acid synthesis.[7][8] The reaction proceeds via several key intermediates whose transient nature necessitates careful monitoring.

Reaction Mechanism and Intermediates:

  • Formation of a Mixed Acyl-Carbonic Anhydride (Intermediate I-1): The first and arguably most critical step is the reaction of 2,2-dimethylmalonic acid with acetic anhydride, catalyzed by sulfuric acid. This forms a highly reactive mixed anhydride. The causality here is straightforward: the carboxylic acid groups of the malonic acid are not sufficiently electrophilic to react directly with acetone. Acetic anhydride acts as an activator, creating a better leaving group and a more electrophilic carbonyl carbon.

  • Formation of the Acetone Enol/Enolate (Intermediate I-2): In the acidic medium, acetone exists in equilibrium with its enol form. This enol is the key nucleophile that attacks the activated malonic acid derivative.

  • Nucleophilic Attack and Cyclization: The acetone enol attacks one of the carbonyl carbons of the mixed anhydride (I-1). This is followed by an intramolecular cyclization and elimination of acetic acid to yield the final product.

The Critical Byproduct Pathway: A significant challenge in this synthesis is the potential for the mixed anhydride (I-1) to react with a second molecule of acetic anhydride. This leads to the formation of an unreactive di-acetic anhydride of dimethylmalonic acid and consumes starting material in a non-productive pathway.[9][10]

Experimental Rationale: To maximize the desired reaction, the concentration of unreacted acetic anhydride must be kept low. This is the scientific basis for the slow, controlled addition of acetic anhydride to the mixture of dimethylmalonic acid, acetone, and catalyst.[9][10] Maintaining low temperatures (-15°C to 0°C) further suppresses the rate of the undesired side reaction.[9]

G Start 2,2-Dimethylmalonic Acid + Acetone I1 Intermediate I-1: Mixed Anhydride Start->I1 Activation I2 Intermediate I-2: Acetone Enol Start:e->I2:n Enolization Ac2O Acetic Anhydride (Slow Addition) Ac2O->I1 Undesired Undesired Byproduct: Di-acetic Anhydride Ac2O->Undesired H2SO4 H₂SO₄ (cat.) H2SO4->I1 H2SO4->I2 I1->Undesired Side Reaction (Excess Ac₂O) Product 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione I1->Product Nucleophilic Attack + Cyclization I2->Product

Caption: Reaction mechanism for the synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione.

Method 2: Alternative Catalytic Systems

To mitigate the harshness of concentrated sulfuric acid and improve reaction conditions, alternative catalysts have been explored for the synthesis of the parent Meldrum's acid. These principles are directly applicable to its tetramethyl derivative.

Catalyst SystemAdvantagesDisadvantagesKey Intermediates
Boric Acid [11]Milder conditions, reusable catalyst, often higher yields, environmentally benign.May require optimization for specific substrates.Similar to H₂SO₄ route (Mixed Anhydride, Acetone Enol). Boric acid may facilitate enolization and act as a Lewis acid.
Iodine [12]Mild Lewis acid catalyst, good yields reported.Potential for halogenated byproducts, though unlikely under these conditions.Similar to H₂SO₄ route. Iodine likely activates the carbonyl group of acetic anhydride.
Isopropenyl Acetate [7]Avoids the use of acetic anhydride as a separate reagent.Isopropenyl acetate is more expensive and less common than acetone and acetic anhydride.The primary intermediate is the activated malonic acid; isopropenyl acetate serves as the pre-formed enol equivalent of acetone.

Comparative Insight: For industrial-scale synthesis or green chemistry applications, the boric acid-catalyzed method presents a compelling alternative. It reduces corrosive waste and often simplifies work-up procedures. However, the classical sulfuric acid method remains a robust and well-understood benchmark for laboratory-scale synthesis.

Characterization of Intermediates and Final Product

Characterizing the transient intermediates requires a combination of in situ monitoring and trapping experiments, while the final product can be analyzed using standard spectroscopic techniques.

Analytical Workflow for Reaction Monitoring

A self-validating analytical workflow is crucial. This involves systematically sampling the reaction mixture and analyzing it to track the consumption of starting materials and the appearance of intermediates and products.

G Start Start Reaction Sample Withdraw Aliquot (e.g., at t=0, 30, 60 min) Start->Sample Quench Quench Reaction (e.g., cold NaHCO₃) Sample->Quench TLC TLC Analysis Quench->TLC Qualitative Check LCMS LC-MS Analysis Quench->LCMS Mass Identification NMR ¹H NMR Analysis (with internal standard) Quench->NMR Quantitative Check Decision Is Reaction Complete? TLC->Decision LCMS->Decision NMR->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Monitoring Decision->Continue No Continue->Sample

Caption: Analytical workflow for monitoring the synthesis reaction.

Spectroscopic Data Comparison

The following table summarizes expected spectroscopic data for the key species involved. The data for intermediates are predictive, as they are typically not isolated. Their presence is inferred from the disappearance of starting material signals and the appearance of product signals in in situ analyses.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2,2-Dimethylmalonic Acid ~1.3-1.5 (s, 6H, C(CH₃)₂), ~11-12 (br s, 2H, COOH)~45-50 (C(CH₃)₂), ~175-180 (COOH)2500-3300 (br, O-H), 1700-1720 (C=O)
Acetone ~2.17 (s, 6H)~30.8 (CH₃), ~206.7 (C=O)1715 (C=O)
Intermediate I-1 (Mixed Anhydride) Signals from dimethylmalonyl and acetyl groups. Expect downfield shift of methyls adjacent to anhydride.Carbonyl signals expected in the 165-175 range.Two strong C=O stretches expected around 1750 and 1820.
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione [4]~1.5 (s, 6H, C5-(CH₃)₂), ~1.7 (s, 6H, C2-(CH₃)₂)~25-30 (gem-dimethyls), ~50-55 (C5), ~105 (C2), ~170 (C=O)~1740, ~1775 (C=O, ester)

Experimental Protocols

These protocols are designed to be self-validating, incorporating monitoring steps to ensure reaction integrity.

Protocol 4.1: Synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Materials:

  • 2,2-Dimethylmalonic acid (1.0 eq)

  • Acetone (1.2 eq)

  • Acetic Anhydride (2.5 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Initial Mixture: Charge the flask with 2,2-dimethylmalonic acid and acetone. Cool the mixture to -10°C in an ice-salt bath.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture, ensuring the temperature does not rise above -5°C.

  • Controlled Addition of Anhydride: Add acetic anhydride to the dropping funnel. Add it dropwise to the reaction mixture over a period of 1-2 hours. Causality: This slow addition is critical to prevent the formation of the di-acetic anhydride byproduct.[9][10]

  • Reaction: Allow the reaction to stir at 0°C for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate).

Protocol 4.2: Characterization by NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The presence of two sharp singlets around 1.5 ppm and 1.7 ppm, integrating to 6 protons each, is indicative of the two sets of gem-dimethyl groups.[4] The absence of a broad carboxylic acid proton signal confirms the reaction completion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Expect to see four key signals corresponding to the two types of methyl carbons, the quaternary C5, the ketal carbon (C2), and the carbonyl carbons.[13]

Conclusion and Future Outlook

The synthesis of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is a process where careful control over reaction conditions directly translates to product yield and purity. The key to a successful synthesis lies in understanding and controlling the formation of the mixed acyl-carbonic anhydride intermediate, favoring its reaction with the acetone enol while suppressing the formation of undesired byproducts. By employing systematic analytical workflows, researchers can effectively monitor this process, troubleshoot issues, and optimize the synthesis for their specific needs. Alternative catalysts like boric acid offer a promising avenue for developing greener and more efficient manufacturing processes. This guide provides the foundational knowledge and practical protocols to master the synthesis and characterization of this important chemical building block.

References

  • Gunjal Industries. (2025, November 8).
  • Wikipedia. (n.d.). Meldrum's acid. [Link]

  • Zhang, Y., et al. (2010). Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Speciality Petrochemicals, 27(3), 45-47.
  • Google Patents. (n.d.).
  • Heterocyclic Letters. (n.d.). An efficient synthesis of 1,3-dioxane-4,6-diones. [Link]

  • Lipson, V. V., & Gorobets, N. Y. (2006). Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis.
  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358.
  • European Patent Office. (n.d.). EP 0 206 673 B1 - Process for the preparation of meldrum's acid. [Link]

  • UiTM Institutional Repository. (2021, April 30). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. [Link]

  • MDPI. (2025, August 29). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. [Link]

  • ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • PubChem. (n.d.). 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. [Link]

  • Heterocycles. (2017). An efficient synthesis of 5,5-(arylmethylene)bis(2,2-alkylidene-1,3-dioxane-4,6-dione) derivatives. [Link]

  • Organic Syntheses. (n.d.). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. [Link]

  • Chemsrc. (n.d.). 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. [Link]

  • MDPI. (2023, February 13). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Acyl Meldrum′s Acid Derivatives: Application in Organic Synthesis. [Link]

  • ACS Publications. (2009, December 15). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. [Link]

  • PMC. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2003). C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity. [Link]

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Safety Operating Guide

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Proper Disposal Procedures CAS Number: 15568-97-5[1][2]

Executive Summary: Immediate Action Plan

Core Directive: Unlike its parent compound (Meldrum's Acid), 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione lacks acidic protons at the C5 position.[2] Consequently, it cannot be neutralized with bases and should be treated as a combustible organic solid or non-halogenated organic solvent waste (if dissolved).[2]

Critical Hazard: Thermal instability.[2] Upon heating (>100°C) or uncontrolled combustion, this compound decomposes to release dimethylketene , a highly reactive and potentially hazardous intermediate, along with acetone and carbon dioxide.[2] Do not autoclave.

Parameter Operational Standard
Primary Disposal Method High-temperature incineration via licensed waste contractor.[2]
Waste Stream Classification Non-regulated Organic Solid (unless mixed with hazardous solvents).[2]
Containerization High-density polyethylene (HDPE) or glass; tight-sealing lid.[2]
Incompatibility Strong oxidizers, strong acids, high heat sources.[2]
PPE Requirement Nitrile gloves, safety goggles, lab coat.[2] Respiratory protection if dust is generated.[2][3]

Part 1: Technical Grounding & Hazard Analysis

To dispose of this chemical safely, you must understand how it differs from standard laboratory acids.

The "Non-Acid" Distinction

Most researchers are familiar with Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which is acidic (pKa ~4.[2]97) due to the two protons at the C5 position.[2][4]

  • Your Chemical (2,2,5,5-Tetramethyl...): The C5 position is fully substituted with methyl groups.[2]

  • Implication: It has no enolizable protons .[2] It will not dissolve in weak aqueous base (like bicarbonate) and will not form stable salts.[2] Attempting to "neutralize" it is chemically futile and generates unnecessary aqueous waste.[2]

Thermal Decomposition Pathway

The primary safety concern during handling and disposal is its retro-Diels-Alder-type decomposition.[2] If the waste container is subjected to high heat, the compound fragments:

  • Reaction:

    
    [2]
    
  • Risk: Dimethylketene is reactive and can polymerize or react violently with nucleophiles.[2] Standard incineration handles this safely, but uncontrolled heating in the lab (e.g., drying ovens) poses a risk.[2]

Part 2: Step-by-Step Disposal Protocol

Workflow Diagram: Waste Stream Decision Tree

DisposalWorkflow Start Waste Identification: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution ContainerSolid Collect in HDPE or Glass Container (Do NOT Autoclave) Solid->ContainerSolid SolventCheck Solvent Type? Solution->SolventCheck LabelSolid Label: 'Non-Hazardous Organic Solid' (Check local regulations) ContainerSolid->LabelSolid Incineration Final Disposal: High-Temperature Incineration LabelSolid->Incineration Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., Acetone, EtOAc) SolventCheck->NonHalogenated StreamHalo Stream: Halogenated Organic Waste Halogenated->StreamHalo StreamNonHalo Stream: Non-Halogenated Organic Waste NonHalogenated->StreamNonHalo StreamHalo->Incineration StreamNonHalo->Incineration

Figure 1: Decision logic for segregating 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione waste streams.

Detailed Procedure

Scenario A: Solid Waste (Pure Compound) [2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).[2] Keep separate from sharps.

  • Packaging: Transfer the solid into a clear, sealable bag or a wide-mouth HDPE jar. Double-bagging is recommended to prevent dust dispersion.[2]

  • Labeling:

    • Chemical Name: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione.[1][2][5][6][7][8]

    • Hazard Class: Irritant (Standard Precaution).[2]

    • CAS: 15568-97-5.[1][2][5][6][7]

  • Handover: Submit to your facility’s chemical waste management team for incineration .[2]

Scenario B: Solution Waste (Reaction Mixtures)

  • Solvent Compatibility: The compound is soluble in common organic solvents (Acetone, Ethyl Acetate, Dichloromethane).[2]

  • Classification:

    • If dissolved in Dichloromethane (DCM) : Dispose as Halogenated Organic Waste .[2]

    • If dissolved in Acetone/Methanol : Dispose as Non-Halogenated Organic Waste .[2]

  • Precaution: Ensure the waste container is not stored near heat sources (>40°C) to prevent accelerated hydrolysis or decomposition.[2]

Scenario C: Spill Cleanup

  • PPE: Don nitrile gloves, lab coat, and safety glasses.[2] Use a dust mask (N95) if powder is fine.[2]

  • Containment: Cover the spill with a dry absorbent pad or paper towels.[2]

  • Removal: Scoop up the material. If necessary, dampen the pad slightly with acetone to pick up residue (do not use water, as the compound is lipophilic and sparingly soluble).[2]

  • Disposal: Place all cleanup materials into the solid waste stream (Scenario A).

Part 3: Regulatory & Safety Compliance

US EPA / RCRA Status[2]
  • Listing: This specific CAS (15568-97-5) is not explicitly listed on the RCRA P-list (acutely hazardous) or U-list (toxic).[2]

  • Characteristic Waste: It does not typically exhibit characteristics of Corrosivity (pH is neutral), Reactivity (stable at STP), or Toxicity (via TCLP), unless mixed with other solvents.[2]

  • Ignitability: As a combustible organic, it falls under D001 (Ignitable) if it burns vigorously or is in a flammable solvent.[2]

Self-Validating Safety Checks
  • Check 1: Is the waste container warm? -> STOP. The compound may be decomposing or reacting with a contaminant.[2] Vent the cap loosely in a fume hood.[2]

  • Check 2: Did you attempt to neutralize it with base? -> STOP. You are adding volume without effect.[2] Dispose of the mixture as aqueous organic waste.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 13649553: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione.[2] Retrieved from [Link][2]

  • Davidson, D., & Bernhard, S. A. (1948).[2][4] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428.[2] (Contextual grounding for 1,3-dioxane-4,6-dione structure and acidity).

  • ChemSRC. (2024).[2] 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Physicochemical Properties. Retrieved from [Link][2]

Sources

Personal Protective Equipment & Handling Guide: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 15568-97-5 Synonyms: 5,5-Dimethyl Meldrum's Acid; Isopropylidene Dimethylmalonate Chemical Family: Cyclic Acylal / Protected Malonate Derivative

Executive Safety Summary

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid.[1] Unlike its parent compound, it lacks acidic protons at the C5 position, rendering it chemically distinct (non-enolizable). Its primary utility in drug development and organic synthesis lies in its ability to undergo thermal retro-cycloaddition to generate dimethylketene , a highly reactive electrophile, along with acetone.

Critical Hazard Distinction: While the solid reagent presents standard irritant risks, the operational hazard peaks during thermal activation . The generation of dimethylketene (often in situ) introduces potent acylation risks and flammability concerns that exceed those of the static solid. Furthermore, the compound is hydrolytically unstable; exposure to atmospheric moisture degrades it to dimethylmalonic acid and acetone.

Risk Assessment & Hazard Profile

GHS Classification (Inferred from Analogues)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][3]

Specific Technical Risks
Risk CategoryMechanismOperational Implication
Hydrolytic Instability Reacts with ambient moisture to open the dioxane ring.Storage Criticality: Must be stored under inert gas (Ar/N₂) with desiccant. Degraded material releases acetone vapor.
Thermal Decomposition Heating (>100°C) generates dimethylketene + acetone.Process Safety: Reactions requiring reflux must be vented properly. Ketene intermediates are potent lachrymators and acylating agents.
Static Discharge Crystalline solids often accumulate static charge.Handling: Use anti-static gun or polonium strips during weighing to prevent scattering and aerosolization.

Personal Protective Equipment (PPE) Matrix

Table 1: PPE Requirements by Operation
OperationRespiratoryHand ProtectionEye/FaceBody
Storage & Transport (Sealed containers)N/ANitrile (4 mil, single layer)Safety Glasses with side shieldsStandard Lab Coat
Weighing & Transfer (Open powder)N95 or P100 Particulate RespiratorDouble Nitrile (Outer: 4 mil, Inner: 4 mil). Change outer pair immediately if contaminated.Safety Goggles (tight-fitting) to prevent dust entryLab Coat + Tyvek Sleeves (optional but recommended)
Reaction Setup (Solvent handling)Fume Hood (Face velocity >100 fpm)Nitrile (Chemical Resistant, >5 mil)Safety Goggles Lab Coat (Cotton/Flame Resistant)
Thermal Activation / Pyrolysis Fume Hood + Blast Shield (if pressurized)Thermal/Chemical Gloves (e.g., Neoprene over Nitrile)Face Shield + GogglesFlame Resistant (FR) Lab Coat

Operational Handling Procedures

A. Storage and Stability Management
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under an inert atmosphere (Argon preferred due to density).

  • Validation: Periodically check physical state. The compound should be a white crystalline solid. A "wet" appearance or the smell of acetone indicates hydrolysis.

B. Weighing and Transfer Protocol
  • Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.

  • Static Control: Place an ionizing fan or anti-static strip near the balance.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which can induce static charge.

  • Reseal: Purge the headspace with Nitrogen or Argon immediately before closing the container.

C. Reaction Setup (Inert Conditions)

Since this reagent is often used to generate dimethylketene, the reaction vessel must be strictly anhydrous.

  • Glassware: Flame-dry or oven-dry all glassware.

  • Solvent: Use anhydrous solvents (DCM, Toluene, THF) from a solvent purification system (SPS).

  • Addition: Add the solid 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione to the flask against a positive pressure of inert gas.

D. Thermal Decomposition Workflow (Ketene Generation)
  • Warning: This process generates dimethylketene.

  • Setup: Ensure the reflux condenser is efficient (coolant < 5°C) to trap the acetone byproduct, or distill off acetone if driving the equilibrium is required.

  • Trapping: If the ketene is not consumed in situ, it must be trapped in a scrubber containing a nucleophile (e.g., ethanol or amine solution) to prevent release into the ductwork.

Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Solution Solution / Liquid Type->Solution ActionSolid 1. Isolate area 2. Dampen with inert oil (optional) 3. Scoop into jar Solid->ActionSolid ActionLiq 1. Absorb with Vermiculite 2. Do NOT use water (Hydrolysis) 3. Collect in waste pail Solution->ActionLiq Deactivate Deactivation: Add dilute NaOH or Ethanol to hydrolyze/quench ActionSolid->Deactivate ActionLiq->Deactivate Disposal Dispose as Organic Waste (Halogen-free) Deactivate->Disposal

Figure 1: Decision logic for responding to spills of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione.

Disposal Protocols
  • Quenching: Before disposal, small amounts of residue can be quenched by stirring with Ethanol or dilute aqueous Sodium Hydroxide . This converts the cyclic acylal into stable diesters or dicarboxylates (Dimethylmalonate derivatives).

  • Waste Stream: Segregate as Non-Halogenated Organic Waste .

  • Prohibition: Do not dispose of unquenched material in trash bins; atmospheric moisture will degrade it, releasing acetone fumes in the waste area.

Scientific Context: Decomposition Pathway

Understanding the reactivity is crucial for safety. The compound is a "masked" dimethylketene.

Decomposition Reagent 2,2,5,5-Tetramethyl- 1,3-dioxane-4,6-dione Heat Heat (>100°C) Retro-Diels-Alder Reagent->Heat Ketene Dimethylketene (Highly Reactive Electrophile) Heat->Ketene Acetone Acetone (Flammable Byproduct) Heat->Acetone Product Target Adduct (Cyclobutanones, Esters, etc.) Ketene->Product + Nucleophile/Alkene

Figure 2: Thermal decomposition pathway. Safety measures must account for the generation of reactive ketene species.

References

  • Sigma-Aldrich. 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Product Detail & CAS Verification (CAS 15568-97-5). Available at: (Note: Link directs to related Meldrum's acid derivatives for structural verification).

  • Organic Syntheses. Preparation of Meldrum's Acid Derivatives and Ketene Generation. Org.[1][6] Synth. 2005 , 82, 10. Available at:

  • National Institutes of Health (NIH) - PubChem. Meldrum's Acid (Parent Compound Safety Data). PubChem CID 77299.[7] Available at: (Reference for analogue toxicity).

  • BenchChem. Laboratory handling and safety precautions for 1,3-dioxane derivatives. Available at:

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Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.